Product packaging for Squalene(Cat. No.:CAS No. 11051-27-7)

Squalene

カタログ番号: B077637
CAS番号: 11051-27-7
分子量: 410.7 g/mol
InChIキー: YYGNTYWPHWGJRM-AAJYLUCBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Squalene is a natural triterpene and a key biochemical precursor in the biosynthesis of cholesterol and other steroids in all higher organisms. In research, it is extensively studied for its role as a potent immunologic adjuvant. When formulated in emulsions, this compound enhances the immune response to vaccine antigens by promoting the recruitment and activation of antigen-presenting cells at the injection site, thereby facilitating a robust and sustained adaptive immune response. This makes it a critical component in the development of novel vaccine platforms, including influenza and pandemic preparedness vaccines. Beyond immunology, this compound is a valuable compound in lipidomics research, serving as a model for understanding the metabolism and oxidation of unsaturated lipids. Its excellent biocompatibility and lipid nature also make it a promising material for investigations into advanced drug delivery systems, such as lipid nanoparticles (LNPs) and synthetic lipoproteins. Our high-purity this compound is provided to support these critical areas of biomedical, pharmaceutical, and biochemical research, ensuring reliable and reproducible results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50 B077637 Squalene CAS No. 11051-27-7

特性

IUPAC Name

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene
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InChI

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+
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InChI Key

YYGNTYWPHWGJRM-AAJYLUCBSA-N
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Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C
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Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C
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Molecular Formula

C30H50
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DSSTOX Substance ID

DTXSID0026044
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Molecular Weight

410.7 g/mol
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Physical Description

Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3., Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS], Liquid
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Boiling Point

545 °F at 25 mmHg (NTP, 1992), 421.3 °C
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Flash Point

greater than 235 °F (NTP, 1992), 110 °C - closed cup
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water., Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid, Slightly soluble in alcohol; soluble in lipids and organic solvents
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Density

0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8584 g/cu cm at 20 °C
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Color/Form

Oil; crystals from ether/methanol (-5 °C)

CAS No.

111-02-4, 7683-64-9, 11051-27-7
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Melting Point

-103 °F (NTP, 1992), -4.8 °C, -75 °C
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Foundational & Exploratory

The Discovery of Squalene in Marine Organisms: A Technical Chronicle

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery of squalene in marine organisms. It details the seminal experiments, presents key quantitative data, and outlines the evolution of analytical methodologies, offering a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and natural product chemistry.

The Pioneering Discovery: Dr. Mitsumaru Tsujimoto and Shark Liver Oil

The history of this compound begins in the early 20th century with the work of Japanese chemist Dr. Mitsumaru Tsujimoto, a researcher specializing in oleochemistry.[1] In 1906, while investigating the liver oil of deep-sea sharks from the family Squalidae, he isolated a unique, highly unsaturated hydrocarbon from the oil's unsaponifiable fraction.[2][3] This substance was unlike the glycerides that constitute the bulk of the oil.

A decade later, in 1916, Tsujimoto successfully purified this hydrocarbon through fractional vacuum distillation.[2][4] He determined its chemical formula to be C₃₀H₅₀ and named it "this compound" in honor of the shark family (Squalidae) from which it was sourced. This marked the first identification of a hydrocarbon in animal tissue. Tsujimoto's initial studies revealed that this compound was abundant in the livers of certain deep-sea sharks, which use the low-density lipid to maintain neutral buoyancy in deep waters.

Structural Elucidation and Biosynthetic Significance

Following its discovery, the precise molecular structure of this compound remained to be determined. In 1929, British chemist Sir Isidor Morris Heilbron and his colleagues successfully elucidated its structure, identifying it as a linear triterpene consisting of six isoprene units.

The next major breakthrough came in 1953, when Konrad Bloch and Robert G. Langdon demonstrated that this compound is a critical intermediate in the biosynthesis of cholesterol. Their groundbreaking experiments using carbon-14 labeling traced the metabolic pathway from acetate to this compound and ultimately to cholesterol in rat livers. This discovery was a cornerstone of metabolic biochemistry and contributed to Bloch receiving the Nobel Prize in Physiology or Medicine in 1964. It fundamentally linked the hydrocarbon found in sharks to a vital biochemical pathway in virtually all animals, including humans.

Quantitative Analysis of this compound in Marine Sources

The concentration of this compound in shark liver oil is highly variable and species-dependent. Deep-sea sharks, living at depths where pressure is immense, possess particularly large, oil-rich livers that can account for up to 25% of their body weight, with this compound being a primary component of this oil.

Shark SpeciesThis compound Content in Liver Oil (% w/w)Reference(s)
Centrophorus squamosus79.6%
Centrophorus moluccensis (Smallfin gulper shark)95.1% (of identified compounds)
Various Deep-Sea Dogfish SpeciesUp to 90%
Australian Commercial Dogfish Species~50%

Further research has shown that while the liver is the primary storage organ, this compound is distributed throughout the shark's body in significant concentrations.

Organ of Centrophorus squamosusThis compound Content (% w/w ± SD)Reference(s)
Liver70.60 ± 0.81
Stomach52.45 ± 0.64
Pancreas45.64 ± 10.59
Heart42.98 ± 7.30
Spleen30.06 ± 16.10
Kidneys5.30 ± 4.55

Key Experimental Protocols

Protocol: Initial Isolation of this compound (Tsujimoto, c. 1906-1916)

This protocol is a reconstruction based on the described methods of separating the unsaponifiable fraction of fish oils common in the early 20th century.

  • Saponification:

    • Shark liver oil was heated under reflux with an ethanolic solution of a strong alkali, such as potassium hydroxide (KOH). This process converts the fatty acid esters (triglycerides) into glycerol and soap (potassium salts of fatty acids).

    • The reaction mixture was heated until the saponification process was complete, indicated by the absence of oil globules.

  • Extraction of Unsaponifiable Matter:

    • Water was added to the cooled reaction mixture to dissolve the soap and glycerol.

    • This aqueous-ethanolic soap solution was then transferred to a separatory funnel.

    • The unsaponifiable matter, including this compound, was extracted by repeated washing with a non-polar solvent, such as diethyl ether. The non-polar this compound preferentially dissolves in the ether layer.

    • The ether layers were combined, washed with water to remove any remaining soap, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification:

    • The diethyl ether was removed by distillation, leaving a crude mixture of unsaponifiable lipids.

    • This crude extract was then subjected to fractional vacuum distillation . By heating the mixture under reduced pressure, components could be separated based on their boiling points. This compound, having a distinct boiling point, was collected as a purified fraction.

Protocol: Tracing the Biosynthesis of this compound from Acetate (Langdon & Bloch, 1953)

This protocol describes the seminal radiolabeling experiment that established this compound as a cholesterol precursor.

  • Preparation of Labeled Precursor: Sodium acetate with its carboxyl carbon labeled with the radioactive isotope Carbon-14 (¹⁴C-acetate) was prepared and administered to the animal model.

  • In Vivo Experiment:

    • Laboratory rats were used as the animal model.

    • The ¹⁴C-acetate was administered to the rats, typically via intraperitoneal injection or through their diet.

    • After a set period (e.g., 30 minutes to several hours), the rats were euthanized, and their livers were promptly excised and homogenized.

  • Isolation of Lipids:

    • The liver homogenate was saponified using a strong alkali (KOH) to break down fats and proteins.

    • A known amount of non-radioactive ("carrier") this compound and cholesterol was added to the mixture to aid in the isolation and subsequent quantification of the radiolabeled molecules.

    • The unsaponifiable fraction was extracted with a non-polar solvent (e.g., petroleum ether or diethyl ether).

  • Separation and Purification:

    • Cholesterol was precipitated from the extract as the digitonide derivative, a common method for its specific isolation.

    • This compound was isolated from the remaining extract, often by forming a hexachloride derivative by treating the extract with acetone saturated with dry HCl at low temperatures.

    • Both the cholesterol and this compound derivatives were purified through recrystallization.

  • Radioactivity Measurement:

    • The purified this compound and cholesterol samples were analyzed for radioactivity using a scintillation counter or a similar device.

    • The detection of significant radioactivity in both the this compound and cholesterol fractions confirmed that the carbon atoms from acetate were incorporated into this compound, which was subsequently converted into cholesterol.

Visualizing the Discovery Pathway

The logical flow from the initial observation in a marine organism to the elucidation of a fundamental biochemical pathway is a classic example of scientific discovery.

Squalene_Discovery_Workflow cluster_0 Source & Extraction cluster_1 Identification & Characterization cluster_2 Biochemical Significance Source Deep-Sea Shark (Squalidae) LiverOil Shark Liver Oil Source->LiverOil Extraction Saponification Saponification LiverOil->Saponification Alkali Treatment Distillation Fractional Vacuum Distillation Saponification->Distillation Purification Purethis compound Pure this compound (Tsujimoto, 1916) Distillation->Purethis compound Isolation Structure Structural Elucidation (Heilbron, 1929) Purethis compound->Structure Formula Formula: C30H50 Purethis compound->Formula Biosynthesis Cholesterol Biosynthesis Pathway (Bloch & Langdon, 1953) Structure->Biosynthesis Informed Hypothesis Radiolabeling ¹⁴C-Acetate Labeling in Rats Radiolabeling->Biosynthesis Demonstrated Conversion

Caption: Workflow of the historical discovery of this compound.

Conclusion

The journey of this compound, from its initial discovery as a peculiar hydrocarbon in shark liver oil to its identification as a linchpin in cholesterol metabolism, highlights a remarkable path of scientific inquiry. The foundational work of pioneers like Tsujimoto, Heilbron, and Bloch not only characterized a novel marine natural product but also unveiled a fundamental process of life. Today, this compound sourced from marine and, increasingly, sustainable plant-based alternatives, continues to be a compound of significant interest in the cosmetic, nutraceutical, and pharmaceutical industries, particularly as a component in vaccine adjuvants. This enduring relevance underscores the importance of continued exploration of the marine biome for novel chemical entities and biochemical insights.

References

An In-depth Technical Guide on the Core Chemical Properties of Squalene

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene (C30H50) is a naturally occurring triterpene and a key biochemical precursor to the entire family of steroids.[1] Originally isolated from shark liver oil, from which its name is derived (Squalus is a genus of sharks), this compound is also found in a variety of plant sources, including olive oil, amaranth seed, and wheat germ, as well as in human sebum where it functions in lubrication and protection.[1][2] Its role as an intermediate in the biosynthesis of cholesterol and other sterols in animals, plants, and fungi makes it a molecule of significant interest in biochemistry and medicine.[3][4] This guide provides a detailed overview of the fundamental chemical properties of this compound, experimental methodologies for its characterization, and relevant biochemical pathways.

Core Chemical and Physical Properties

This compound is a colorless, oily liquid, though impure samples may appear yellowish. It is characterized by its six non-conjugated double bonds, all in the trans configuration, which make it susceptible to oxidation. This reactivity is a key aspect of its biological function and a consideration in its handling and storage.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C30H50
Molecular Weight 410.72 g/mol
Appearance Colorless to slightly yellow oily liquid
Odor Faint, agreeable odor
Density 0.858 g/mL at 25 °C
Melting Point -75 °C
Boiling Point 285 °C at 25 mmHg (3.3 kPa)
Refractive Index n20/D 1.494
Table 2: Solubility of this compound
SolventSolubilityReferences
Water Insoluble
Ethanol Miscible, Sparingly soluble
Acetone Soluble
Ether Soluble
Chloroform Soluble
Carbon Tetrachloride Soluble
Dimethyl Sulfoxide (DMSO) Miscible
Dimethylformamide (DMF) Miscible
Petroleum Ether Soluble
Benzene Soluble
Glacial Acetic Acid Sparingly soluble

Chemical Reactivity and Stability

This compound is an unsaturated hydrocarbon that readily undergoes oxidation, especially when exposed to air, light, or heat. This process can lead to the formation of various oxidation products and cause the oil to become viscous. It is incompatible with strong oxidizing agents. Due to its antioxidant properties, this compound can act as a quencher of singlet oxygen, which helps protect the skin from lipid peroxidation caused by UV radiation. In contrast, its fully hydrogenated derivative, squalane (C30H62), is a saturated molecule and therefore not susceptible to auto-oxidation, making it more stable for use in cosmetics.

Biochemical Significance: The this compound Biosynthesis Pathway

This compound is a central intermediate in the biosynthesis of sterols and hopanoids. In eukaryotes, this occurs via the mevalonate (MVA) pathway. The synthesis of this compound is a critical regulatory point in cholesterol production. The process begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce farnesyl pyrophosphate (FPP). This compound synthase then catalyzes the head-to-head condensation of two FPP molecules to form this compound. This is the first committed step in the formation of sterols. Subsequently, this compound is oxidized by this compound epoxidase (also known as this compound monooxygenase) to form 2,3-oxidothis compound, which then undergoes cyclization to produce lanosterol, the precursor to cholesterol and other steroids in animals.

Squalene_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP This compound This compound FPP->this compound This compound Synthase Oxidothis compound 2,3-Oxidothis compound This compound->Oxidothis compound This compound Epoxidase Lanosterol Lanosterol Oxidothis compound->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol

Figure 1: Simplified Mevalonate Pathway for this compound and Cholesterol Biosynthesis.

Experimental Protocols for this compound Characterization

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is commonly used for the determination of this compound in various matrices, such as olive oil and biological fluids.

  • Sample Preparation (from Olive Oil):

    • An internal standard (e.g., 5α-cholestane) is added to a known quantity of the oil sample.

    • The sample is saponified using an alcoholic potassium hydroxide solution to break down triglycerides and release the unsaponifiable fraction, which contains this compound.

    • The unsaponifiable matter is extracted with a non-polar solvent like n-hexane or diethyl ether.

    • The solvent is evaporated, and the residue is redissolved in a suitable solvent for GC injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature is held, then ramped to a final temperature to ensure separation of components. For example, start at 150°C, ramp at 40°C/min to 250°C, then ramp at 5°C/min to 300°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode or single-ion monitoring (SIM) for higher sensitivity and specificity.

    • Quantification: The concentration of this compound is determined by comparing the peak area of a characteristic this compound ion (e.g., m/z 137) to that of the internal standard.

GCMS_Workflow Sample Sample (e.g., Olive Oil) Saponification Saponification (KOH in Ethanol) Sample->Saponification Extraction Liquid-Liquid Extraction (n-Hexane) Saponification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data Data Analysis (Quantification) GCMS->Data

Figure 2: General Workflow for GC-MS Quantification of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure of this compound and for its quantification without the need for derivatization.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: A known mass of the sample (e.g., olive oil) is dissolved in a deuterated solvent (e.g., CDCl₃). An internal standard can be added for quantification.

    • Acquisition: The spectrum is acquired on an NMR spectrometer. For quantitative analysis, specific pulse sequences are used to ensure accurate signal integration (e.g., inverse gated decoupling with a sufficient relaxation delay).

    • Spectral Data: The ¹³C NMR spectrum of this compound shows distinct resonances for its different carbon atoms. Key chemical shifts include those for quaternary carbons (~131-135 ppm), ethylenic methines (~124 ppm), allylic methylenes (~26-40 ppm), and methyl groups (~16-26 ppm).

Table 3: Characteristic ¹³C NMR Chemical Shifts for this compound
Carbon TypeChemical Shift (ppm)Reference
Quaternary Carbons135.11, 134.90, 131.26
Ethylenic Methines124.42, 124.32, 124.28
Allylic Methylenes39.77, 39.74, 28.29, 26.78, 26.67
Methyl Groups25.71, 17.69, 16.05, 16.01
  • ¹H NMR Spectroscopy:

    • Provides complementary information, showing signals for olefinic protons (~5.1 ppm), methylene protons (~2.0 ppm), and methyl protons (~1.6-1.7 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

  • Methodology: A small amount of the neat oil is placed between two salt plates (e.g., NaCl or KBr) and analyzed using an FT-IR spectrometer.

  • Characteristic Absorptions: The spectrum will show characteristic peaks for C-H stretching of alkanes and alkenes, and C=C stretching of the double bonds.

Conclusion

This compound is a fundamentally important molecule in sterol biochemistry with a unique set of chemical and physical properties. Its unsaturated nature dictates its reactivity and biological function as an antioxidant, while also presenting challenges for its stability. The analytical techniques outlined in this guide, particularly GC-MS and NMR spectroscopy, provide robust methods for the quantification and structural characterization of this compound, which are essential for quality control in its various applications and for advancing research in drug development and human health.

References

An In-depth Technical Guide to the Squalene Biosynthesis Pathway in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the squalene biosynthesis pathway in the model organism Saccharomyces cerevisiae. This compound, a triterpenoid hydrocarbon, is a vital precursor for the synthesis of all sterols, including ergosterol in yeast and cholesterol in mammals. The increasing demand for this compound in the pharmaceutical, cosmetic, and nutraceutical industries has driven extensive research into optimizing its production in microbial systems. This document details the core biochemical reactions, enzymatic players, quantitative data, and relevant experimental protocols to facilitate further research and development in this field.

The this compound Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound in Saccharomyces cerevisiae originates from acetyl-CoA and proceeds through the mevalonate (MVA) pathway. This highly conserved pathway can be conceptually divided into three main stages: the formation of the C6 intermediate mevalonate, the synthesis of the C5 isoprene units, and finally, the condensation of these units to form the C30 this compound molecule.

Stage 1: Formation of Mevalonate from Acetyl-CoA

The initial steps of the pathway occur in the cytoplasm and involve the sequential action of three key enzymes to convert three molecules of acetyl-CoA into one molecule of mevalonate.

  • Acetoacetyl-CoA Thiolase (Erg10): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

  • HMG-CoA Synthase (Erg13): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA Reductase (Hmg1 and Hmg2): HMG-CoA is reduced to mevalonate in an NADPH-dependent reaction. This is a critical rate-limiting step in the pathway and is subject to feedback regulation. S. cerevisiae possesses two isoenzymes, Hmg1 and Hmg2, with Hmg1 being the more stable and key regulatory enzyme.[1][2] The overexpression of a truncated version of Hmg1 (tHmg1), which lacks the regulatory N-terminal domain, is a common strategy to increase this compound production by bypassing feedback inhibition.[1][2][3]

Stage 2: Synthesis of Isoprenoid Precursors

Mevalonate is then converted into the fundamental C5 building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

  • Mevalonate Kinase (Erg12): Mevalonate is phosphorylated to mevalonate-5-phosphate.

  • Phosphomevalonate Kinase (Erg8): A second phosphorylation step yields mevalonate-5-pyrophosphate.

  • Mevalonate Diphosphate Decarboxylase (Mvd1/Erg19): Mevalonate-5-pyrophosphate is decarboxylated to form isopentenyl pyrophosphate (IPP).

  • IPP Isomerase (Idi1): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP).

Stage 3: Condensation to this compound

The final stage involves the sequential head-to-tail condensation of the C5 units to form the C30 this compound molecule.

  • Farnesyl Pyrophosphate Synthetase (Erg20): One molecule of DMAPP is condensed with two molecules of IPP in two successive reactions to form the C15 intermediate, farnesyl pyrophosphate (FPP).

  • This compound Synthase (Erg9): Two molecules of FPP are joined in a head-to-head condensation, which is then reduced by NADPH to yield this compound. This is the first committed step towards sterol biosynthesis.

The this compound produced is then further metabolized to ergosterol via the action of this compound epoxidase (Erg1). Inhibition or downregulation of Erg1 is another common metabolic engineering strategy to enhance the accumulation of this compound.

Below is a diagram illustrating the this compound biosynthesis pathway in Saccharomyces cerevisiae.

Squalene_Biosynthesis_Pathway AcetylCoA Acetyl-CoA (x3) Erg10 Erg10 AcetylCoA->Erg10 + Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA Erg13 Erg13 AcetoacetylCoA->Erg13 + Acetyl-CoA HMG_CoA HMG-CoA Hmg1_2 Hmg1/2 HMG_CoA->Hmg1_2 + 2 NADPH Mevalonate Mevalonate Erg12 Erg12 Mevalonate->Erg12 + ATP Mevalonate_P Mevalonate-5-P Erg8 Erg8 Mevalonate_P->Erg8 + ATP Mevalonate_PP Mevalonate-5-PP Mvd1 Mvd1 Mevalonate_PP->Mvd1 - CO2 - Pi IPP Isopentenyl-PP Idi1 Idi1 IPP->Idi1 DMAPP Dimethylallyl-PP Erg20 Erg20 DMAPP->Erg20 + IPP GPP Geranyl-PP GPP->Erg20 + IPP FPP Farnesyl-PP (x2) Erg9 Erg9 FPP->Erg9 + NADPH This compound This compound Erg1 Erg1 This compound->Erg1 + O2 + NADPH Ergosterol Ergosterol Pathway Ergosterol->Hmg1_2 Feedback Inhibition Erg10->AcetoacetylCoA Erg13->HMG_CoA Hmg1_2->Mevalonate Erg12->Mevalonate_P Erg8->Mevalonate_PP Mvd1->IPP Idi1->DMAPP Erg20->GPP Erg20->FPP Erg9->this compound Erg1->Ergosterol

Figure 1: The this compound biosynthesis pathway in Saccharomyces cerevisiae.

Quantitative Data on the this compound Biosynthesis Pathway

This section summarizes key quantitative data related to the enzymes and metabolites of the this compound biosynthesis pathway in S. cerevisiae. It is important to note that kinetic parameters can vary depending on the specific experimental conditions.

Enzyme Commission (EC) Numbers
Enzyme NameGene Name(s)EC Number
Acetoacetyl-CoA thiolaseERG102.3.1.9
HMG-CoA synthaseERG132.3.3.10
HMG-CoA reductaseHMG1, HMG21.1.1.34
Mevalonate kinaseERG122.7.1.36
Phosphomevalonate kinaseERG82.7.4.2
Mevalonate diphosphate decarboxylaseMVD1 (ERG19)4.1.1.33
Isopentenyl-diphosphate delta-isomeraseIDI15.3.3.2
Farnesyl-diphosphate farnesyltransferaseERG202.5.1.10
This compound synthaseERG92.5.1.21
This compound monooxygenaseERG11.14.99.7
Enzyme Kinetic Parameters

The following table presents available kinetic parameters for key enzymes in the pathway. Data has been compiled from various sources and should be interpreted with consideration of the different experimental setups.

EnzymeGeneSubstrate(s)K_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Reference(s)
Phosphomevalonate KinaseERG8ATP98.3 (at 30°C)4.51 (at 30°C)-
Mevalonate-5-phosphate885 (at 30°C)
Mevalonate KinaseERG12Mevalonate130--
Farnesyl Pyrophosphate SynthaseERG20----Mutations in ERG20 can alter product specificity and affect FPP availability.
This compound SynthaseERG9Farnesyl pyrophosphate---Activity requires Mg²⁺ or Mn²⁺.
This compound Production in Engineered Saccharomyces cerevisiae Strains

Metabolic engineering strategies have significantly increased this compound titers in S. cerevisiae. The following table summarizes this compound production in various engineered strains.

Strain BackgroundGenetic Modification(s)Cultivation ConditionThis compound Titer (mg/L)This compound Content (mg/g DCW)Reference(s)
SK2 (slower glucose assimilating)Overexpression of tHMG1Shake flask~30-fold increase vs. control-
Y2805Overexpression of ispA and tHMG1Shake flask400 ± 45-
Y2805Overexpression of ispA and tHMG1 + terbinafineShake flask756 ± 36-
Y2805Overexpression of ispA and tHMG15-L fed-batch1026 ± 37-
Y2805Overexpression of ispA and tHMG1 + terbinafine5-L fed-batch2011 ± 75-
C800Promoter replacement of ERG1 with P_HXT1_, multi-copy integration of tHMG1 and IDI1Shake flask703.7-
C800Above modifications + overexpression of ACL and β-oxidation pathway genes5-L bioreactor8200-
-Cytoplasmic and peroxisomal engineeringYeast hybridization11000-
-Mitochondrial and cytoplasmic engineering-21100-

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Yeast Strain Construction and Cultivation

3.1.1. Construction of Overexpression and Deletion Mutants

A common strategy for strain engineering involves the use of homologous recombination to integrate expression cassettes or delete target genes.

Experimental_Workflow_Gene_Modification cluster_0 Plasmid Construction cluster_1 Yeast Transformation cluster_2 Verification p1 Amplify gene of interest (e.g., tHMG1) and selection marker p2 Clone into a yeast expression vector with desired promoter p1->p2 y2 Transform yeast with linearized plasmid or PCR cassette p2->y2 y1 Prepare competent yeast cells (e.g., Lithium Acetate method) y1->y2 y3 Select transformants on appropriate selective medium y2->y3 v1 Genomic DNA extraction y3->v1 v2 PCR verification of integration/deletion v1->v2 v3 Sequencing of the modified locus v2->v3

Figure 2: General workflow for yeast gene modification.

Protocol for Gene Deletion using a PCR-based Strategy:

  • Primer Design: Design primers with 40-50 bp of homology to the regions flanking the open reading frame (ORF) of the target gene (e.g., ERG9) and 20 bp of sequence homologous to a selectable marker cassette (e.g., KanMX).

  • PCR Amplification: Amplify the selectable marker cassette using the designed primers and a template plasmid carrying the marker.

  • Yeast Transformation: Transform competent S. cerevisiae cells with the purified PCR product using the lithium acetate/polyethylene glycol (PEG) method.

  • Selection: Plate the transformed cells on selective medium (e.g., YPD agar containing G418 for the KanMX marker).

  • Verification: Isolate genomic DNA from putative deletion mutants and confirm the correct integration of the marker and deletion of the target gene by PCR using primers flanking the target locus and internal to the marker.

3.1.2. Cultivation for this compound Production

  • Inoculum Preparation: Inoculate a single colony of the desired S. cerevisiae strain into 5 mL of synthetic complete (SC) medium or YPD medium. Incubate at 30°C with shaking at 200-250 rpm overnight.

  • Main Culture: Dilute the overnight culture into a larger volume of fresh medium in a shake flask to an initial OD₆₀₀ of 0.1-0.5. For fed-batch fermentation, use a bioreactor with controlled pH, temperature, and dissolved oxygen levels, and feed a concentrated carbon source solution over time.

  • Induction (if applicable): If using an inducible promoter, add the inducing agent (e.g., galactose for GAL promoters) at the appropriate cell density.

  • Harvesting: Harvest the cells by centrifugation at 4,000-8,000 x g for 5-10 minutes at 4°C when they reach the desired growth phase (e.g., late exponential or stationary phase). Wash the cell pellet with sterile water and store at -80°C until further analysis.

This compound Extraction and Quantification

3.2.1. Saponification-based this compound Extraction

This method involves the saponification of lipids to release this compound.

  • Cell Lysis and Saponification: Resuspend a known weight of yeast cell pellet (e.g., 100 mg) in a mixture of alcoholic KOH (e.g., 10% KOH in 75% ethanol or 60% KOH in methanol).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to facilitate cell lysis and saponification of lipids.

  • Extraction: After cooling to room temperature, add an equal volume of a non-polar solvent like n-hexane or petroleum ether and vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 1,000 x g) for 5 minutes to separate the phases.

  • Collection: Carefully collect the upper organic phase containing the this compound. Repeat the extraction step on the lower aqueous phase to maximize recovery.

  • Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and ethanol) for HPLC analysis.

3.2.2. HPLC Quantification of this compound

HPLC_Workflow Sample Reconstituted this compound Extract Injection Inject into HPLC System Sample->Injection Separation Separation on C18 Column (Isocratic Elution) Injection->Separation Detection UV Detection (e.g., 210-220 nm) Separation->Detection Quantification Quantify based on Standard Curve Detection->Quantification

Figure 3: Workflow for HPLC quantification of this compound.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile or a mixture of acetonitrile and acetone.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detector at a wavelength of 195-220 nm.

  • Quantification: Prepare a standard curve using a certified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Enzyme Activity Assays

3.3.1. Preparation of Yeast Cell-Free Extract

  • Harvest yeast cells from a mid-log phase culture by centrifugation.

  • Wash the cells with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Resuspend the cell pellet in lysis buffer (e.g., phosphate buffer containing protease inhibitors).

  • Disrupt the cells by methods such as glass bead beating, sonication, or French press.

  • Centrifuge the lysate at high speed (e.g., 12,000 - 20,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

  • The resulting supernatant is the cell-free extract and can be used for enzyme assays. For membrane-bound enzymes, a microsomal fraction may need to be prepared by further ultracentrifugation.

3.3.2. Acetoacetyl-CoA Thiolase (Erg10) Activity Assay

This assay measures the thiolysis of acetoacetyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, CoA, and NADH.

  • Coupling Enzymes: Add coupling enzymes β-hydroxyacyl-CoA dehydrogenase and crotonase.

  • Initiation: Add the cell-free extract to the reaction mixture and pre-incubate. Initiate the reaction by adding acetoacetyl-CoA.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

3.3.3. HMG-CoA Reductase (Hmg1/2) Activity Assay

This assay measures the NADPH-dependent reduction of HMG-CoA to mevalonate.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), dithiothreitol (DTT), and NADPH.

  • Initiation: Add the cell-free extract (or microsomal fraction) and pre-incubate. Start the reaction by adding HMG-CoA.

  • Measurement: Monitor the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH.

Gene Expression Analysis

3.4.1. RNA Extraction

  • Harvest yeast cells and quickly freeze them in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA using a hot acid phenol-chloroform method or a commercial RNA extraction kit.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by agarose gel electrophoresis.

3.4.2. Reverse Transcription Quantitative PCR (RT-qPCR)

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green or a fluorescently labeled probe, gene-specific primers for the target gene (e.g., ERG9) and a reference gene (e.g., ACT1), and the synthesized cDNA.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The this compound biosynthesis pathway in Saccharomyces cerevisiae is a well-characterized and highly regulated metabolic route. Its amenability to genetic and metabolic engineering has made this yeast a promising platform for the industrial production of this compound. This guide has provided a detailed overview of the pathway, compiled available quantitative data, and outlined key experimental protocols. A thorough understanding of the enzymatic steps, their regulation, and the methods to analyze them is crucial for researchers aiming to further enhance this compound yields and for professionals in drug development targeting this essential fungal pathway. Future efforts will likely focus on systems biology approaches, combining metabolic modeling with high-throughput screening and advanced genetic engineering tools to further optimize S. cerevisiae as a robust and efficient cell factory for this compound production.

References

The Evolutionary Tapestry of Squalene Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Origins, Diversification, and Therapeutic Potential of a Fundamental Metabolic Pathway

The squalene biosynthetic pathway, a critical route for the production of sterols and other essential isoprenoids, represents a fascinating chronicle of molecular evolution. Its ancient origins and subsequent diversification across the domains of life have resulted in a rich tapestry of enzymatic strategies and regulatory mechanisms. This technical guide provides a comprehensive overview of the evolutionary significance of this pathway, tailored for researchers, scientists, and drug development professionals. We delve into the core enzymatic players, their kinetic properties, the intricate regulatory networks that govern their function, and the evolutionary events that have shaped their modern-day diversity. This document further serves as a practical resource by providing detailed experimental protocols for key assays and leveraging visualizations to illuminate complex biological processes.

The Core Pathway and Its Evolutionary Divergence

The biosynthesis of this compound, the precursor to all sterols, primarily proceeds through the mevalonate (MVA) pathway in eukaryotes and archaea, while most bacteria utilize the methylerythritol 4-phosphate (MEP) pathway to produce the isoprenoid building blocks. The final committed step to this compound synthesis, however, showcases remarkable evolutionary divergence.

In eukaryotes and a subset of bacteria, the enzyme This compound synthase (SQS) , also known as farnesyl-diphosphate farnesyltransferase, catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form this compound. This reaction proceeds in two distinct steps: the formation of prethis compound pyrophosphate (PSPP) and its subsequent reduction by NADPH to yield this compound.

Conversely, many bacteria employ an alternative, three-enzyme pathway involving the HpnC, HpnD, and HpnE proteins. HpnD first converts FPP to PSPP. HpnC then hydrates PSPP to form hydroxythis compound, which is finally reduced by HpnE to this compound[1]. Phylogenetic analyses suggest that the HpnCDE pathway is likely the more ancient of the two, with SQS having a bacterial origin and later being transferred to eukaryotes and archaea through horizontal gene transfer[2][3].

The subsequent cyclization of this compound, mediated by oxidothis compound cyclases (OSCs) , marks another critical evolutionary branch point. In animals and fungi, lanosterol synthase (LAS) cyclizes 2,3-oxidothis compound to lanosterol, the precursor to cholesterol and ergosterol. In plants, cycloartenol synthase (CAS) produces cycloartenol, the precursor to phytosterols. The evolution of these distinct OSCs from a common ancestor highlights the divergent selective pressures that have shaped sterol biosynthesis in different eukaryotic lineages[4][5]. Molecular clock analyses estimate that the divergence of bacterial and eukaryotic sterol biosynthesis genes occurred around 2.31 billion years ago, coinciding with the Great Oxidation Event.

Quantitative Analysis of Key Enzymes

The efficiency and substrate specificity of the core enzymes in the this compound biosynthetic pathway have been shaped by evolution. A comparative analysis of their kinetic parameters provides valuable insights into their functional diversification.

This compound Synthase (SQS)

The kinetic properties of SQS have been characterized in a variety of organisms. The Michaelis constant (Km) for the substrate farnesyl pyrophosphate (FPP) and the turnover number (kcat) provide a measure of the enzyme's affinity and catalytic efficiency, respectively.

OrganismEnzyme SourceSubstrateK_m (μM)k_cat (s⁻¹)V_max (nmol/min/mg)Reference
Trypanosoma cruziRecombinant (truncated)FPP5.251.051428.56
Trypanosoma cruziRecombinant (truncated)NADPH23.341.291853.24
RatLiver microsomesFPP1-1.2
RatRecombinant (E. coli)FPP1.8--
HumanRecombinant (E. coli)FPP2.3--
Saccharomyces cerevisiaeRecombinantFPP0.450.6-

Table 1: Kinetic Parameters of this compound Synthase from Various Organisms. This table summarizes the reported K_m and k_cat values for SQS, highlighting the variability in enzyme kinetics across different species.

Oxidothis compound Cyclase (OSC)

The kinetic parameters of OSCs are crucial for understanding the flux of this compound into different downstream pathways. While comprehensive data across all kingdoms is still being assembled, available studies provide a glimpse into the efficiency of these cyclases.

OrganismEnzymeSubstrateK_m (μM)k_cat/K_m (M⁻¹min⁻¹)Reference
RatLanosterol Synthase2,3-Oxidothis compound15200
HogLanosterol Synthase2,3-Oxidothis compound15-

Table 2: Kinetic Parameters of Oxidothis compound Cyclase. This table presents available kinetic data for OSCs, indicating the need for further research to build a more comprehensive comparative dataset.

Experimental Protocols

To facilitate further research in this field, this section provides detailed methodologies for key experiments cited in the study of the this compound biosynthetic pathway.

Radiometric this compound Synthase Activity Assay

This protocol is adapted from a radiometric spot-wash assay for determining this compound synthase activity.

Materials:

  • [2-¹⁴C]Farnesyl pyrophosphate (¹⁴C-FPP)

  • Enzyme source (e.g., liver microsomes, purified recombinant SQS)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 5 mM DTT

  • NADPH solution (10 mM)

  • Stop solution: 1 M HCl in methanol

  • Scintillation cocktail

  • Silica gel thin-layer chromatography (TLC) plates

  • Developing solvent: Hexane/Ethyl acetate (9:1, v/v)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. To the assay buffer, add the enzyme source and NADPH to a final concentration of 1 mM.

  • Initiate the reaction by adding ¹⁴C-FPP (final concentration typically 1-10 µM, with a specific activity of ~50 mCi/mmol).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding an equal volume of the stop solution.

  • Extract the lipids by adding 1.5 volumes of hexane, vortexing vigorously, and centrifuging to separate the phases.

  • Carefully transfer the upper hexane phase to a new tube.

  • Spot the hexane extract onto a silica gel TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

  • Allow the plate to air dry.

  • Visualize the radioactive spots using a phosphorimager or by scraping the silica corresponding to the this compound band (identified using a this compound standard) into a scintillation vial.

  • Add scintillation cocktail to the vial and quantify the radioactivity using a scintillation counter.

  • Calculate the amount of this compound produced based on the specific activity of the ¹⁴C-FPP.

GC-MS Analysis of Oxidothis compound Cyclase Products

This protocol outlines the general steps for the analysis of sterols produced by OSCs, such as lanosterol and cycloartenol, using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Yeast or plant tissue expressing the OSC of interest

  • Saponification solution: 1 M KOH in methanol

  • Hexane

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Extraction and Saponification:

    • Harvest yeast cells or plant tissue and freeze-dry.

    • Grind the dried material to a fine powder.

    • Add the saponification solution and incubate at 80°C for 1 hour to hydrolyze esterified sterols.

    • After cooling, add water and extract the unsaponifiable lipids with hexane.

    • Collect the hexane phase and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) and pyridine.

    • Incubate at 60-70°C for 30-60 minutes to convert the hydroxyl groups of the sterols into their trimethylsilyl (TMS) ethers.

    • Evaporate the excess reagent under nitrogen.

  • GC-MS Analysis:

    • Re-dissolve the derivatized sample in hexane.

    • Inject an aliquot into the GC-MS system.

    • Use a temperature program that allows for the separation of different sterols. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C).

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and the mass spectra of the eluting peaks are recorded.

    • Identify the products by comparing their retention times and mass spectra with those of authentic standards (e.g., lanosterol, cycloartenol).

Visualization of Pathways and Relationships

To provide a clearer understanding of the complex interactions and evolutionary history of the this compound biosynthetic pathway, we have generated diagrams using the Graphviz DOT language.

Transcriptional Regulation of the Mevalonate Pathway

The expression of genes in the mevalonate pathway, which provides the precursors for this compound synthesis, is tightly regulated, primarily by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors.

Regulation_of_Mevalonate_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG Binds when [Cholesterol] is high SREBP_SCAP_transport Transport to Golgi (Low Cholesterol) Cholesterol Cholesterol Cholesterol->SCAP Binds to S1P S1P S2P S2P S1P->S2P Cleavage 2 Cleaved_SREBP Cleaved SREBP S2P->Cleaved_SREBP nSREBP nSREBP Cleaved_SREBP->nSREBP Translocation SREBP_SCAP_transport->S1P Cleavage 1 SRE SRE nSREBP->SRE Binds to Mevalonate_Genes Mevalonate Pathway Genes (HMGCR, SQS, etc.) SRE->Mevalonate_Genes Activates Transcription Mevalonate_Pathway Mevalonate Pathway Enzymes Mevalonate_Genes->Mevalonate_Pathway Translation & Synthesis Squalene_Synthesis This compound Synthesis Mevalonate_Pathway->Squalene_Synthesis Produces Precursors Cholesterol_Biosynthesis Cholesterol Biosynthesis Squalene_Synthesis->Cholesterol_Biosynthesis Leads to Cholesterol_Biosynthesis->Cholesterol

Caption: SREBP-mediated transcriptional control of the mevalonate pathway.

Evolutionary Workflow of this compound Biosynthesis

This diagram illustrates the major evolutionary events that have shaped the diversity of the this compound biosynthetic pathway.

Evolutionary_Workflow cluster_Prokaryotic_Origins Prokaryotic Origins cluster_Eukaryotic_Acquisition Eukaryotic Acquisition and Diversification cluster_Modern_Pathways Modern Pathways Ancestor Ancestral Isoprenoid Metabolism HpnCDE Emergence of HpnCDE Pathway in Bacteria Ancestor->HpnCDE SQS_Origin Origin of this compound Synthase (SQS) in Bacteria Ancestor->SQS_Origin Timeline Evolutionary Time -> Bacterial_HpnCDE Bacterial HpnCDE Pathway HpnCDE->Bacterial_HpnCDE HGT Horizontal Gene Transfer of SQS to Eukaryotes SQS_Origin->HGT Bacterial_SQS Bacterial SQS Pathway SQS_Origin->Bacterial_SQS Ancestral_OSC Emergence of Ancestral Oxidothis compound Cyclase (OSC) HGT->Ancestral_OSC LAS_CAS_Divergence Divergence of Lanosterol Synthase (LAS) and Cycloartenol Synthase (CAS) Ancestral_OSC->LAS_CAS_Divergence Plant_OSC_Expansion Gene Duplication and Diversification of OSCs in Plants LAS_CAS_Divergence->Plant_OSC_Expansion in Plant Lineage Animal_Fungal_Pathway Animal/Fungal Pathway (SQS -> LAS -> Cholesterol/Ergosterol) LAS_CAS_Divergence->Animal_Fungal_Pathway in Opisthokonts Plant_Pathway Plant Pathway (SQS -> CAS -> Phytosterols) + Diverse Triterpenoids Plant_OSC_Expansion->Plant_Pathway

References

The Dawn of a Natural Protector: An In-depth Technical Guide to the Early Investigations of Squalene's Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational, pre-21st century research that first illuminated the antioxidant capabilities of squalene. As a naturally occurring triterpene and a key intermediate in cholesterol biosynthesis, this compound's role as a potent scavenger of reactive oxygen species (ROS) garnered significant scientific interest in the closing decades of the last millennium. This document provides a detailed overview of the core findings from these pioneering studies, with a focus on quantitative data, experimental methodologies, and the initial understanding of its protective mechanisms.

Core Findings from Early Research

Early investigations into the antioxidant properties of this compound primarily focused on its exceptional ability to quench singlet oxygen (¹O₂) and inhibit lipid peroxidation, particularly in the context of skin protection against UV radiation. These studies laid the groundwork for our current understanding of this compound as a significant lipophilic antioxidant.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound was quantified in several key pre-2000 studies using various methodologies. The following tables summarize the pivotal quantitative data from this era, offering a comparative look at its potency in different experimental systems.

Table 1: Singlet Oxygen Quenching Rate Constants

CompoundRate Constant (kQ) (M⁻¹s⁻¹)SolventReference
This compound4.42 x 10⁵n-ButanolKohno et al., 1995[1][2]
Methyl Stearate1.84 x 10⁻⁵n-ButanolKohno et al., 1995[2]
Methyl Oleate6.19 x 10⁵n-ButanolKohno et al., 1995[2]
3,5-di-t-butyl-4-hydroxytoluene (BHT)Similar to this compoundn-ButanolKohno et al., 1995[1]

Table 2: Inhibition of Lipid Peroxidation and Radical Scavenging

AssayEndpointResultConcentration/ConditionsReference
Lipid Peroxidation of LiposomesIC₅₀0.023 mg/mLNot specifiedConforti et al. (as cited in Amarowicz, 2009)
Superoxide Anion (O₂⁻) GenerationSignificant reduction in O₂⁻100 µg/mLIn cultured keratinocytes and peritoneal exudate leukocytesAioi et al., 1995
DPPH Radical ScavengingNo radical scavenging activity observedNot applicableIn 2-propanolPsomiadou and Tsimidou, 1999
Olive Oil Stability (Peroxide Value)Moderate, concentration-dependent antioxidant activityStorage at 40°C and 62°C in the darkPsomiadou and Tsimidou, 1999

Key Experimental Protocols

The following sections detail the methodologies employed in the seminal early studies that quantified the antioxidant properties of this compound.

Singlet Oxygen Quenching Kinetics (Kohno et al., 1995)

This study was instrumental in establishing the high efficiency of this compound as a singlet oxygen quencher.

Objective: To determine the second-order rate constant (kQ) of singlet oxygen quenching by this compound and compare it with other lipids found on the human skin surface.

Methodology:

  • Generation of Singlet Oxygen: While the specific method for singlet oxygen generation is not detailed in the available abstract, a common method in such kinetic studies is the use of a photosensitizer (e.g., Rose Bengal or Methylene Blue) irradiated with light of a specific wavelength in the presence of oxygen.

  • Reaction Medium: The experiments were conducted in n-butanol at 35°C.

  • Measurement: The quenching of singlet oxygen was monitored using a spectrophotometer. The decay of a probe molecule that reacts with singlet oxygen would be measured in the presence and absence of this compound to determine the quenching rate.

  • Data Analysis: The pseudo-first-order rate constant for the reaction was determined by following the decrease in absorbance of the probe. This was then used to calculate the second-order rate constant (kQ) for this compound.

G cluster_0 Singlet Oxygen Generation cluster_1 Quenching Reaction cluster_2 Measurement & Analysis sensitizer Photosensitizer (e.g., Rose Bengal) light Light Irradiation (Specific λ) singlet_oxygen Singlet Oxygen (¹O₂) sensitizer->singlet_oxygen Generates oxygen Ground State Oxygen (³O₂) light->singlet_oxygen oxygen->singlet_oxygen This compound This compound singlet_oxygen->this compound Quenched by probe Probe Molecule singlet_oxygen->probe Reacts with spectrophotometer Spectrophotometer probe->spectrophotometer decay Measure Probe Decay spectrophotometer->decay calculate Calculate Rate Constant (kQ) decay->calculate

Experimental workflow for determining the singlet oxygen quenching rate constant of this compound.

Inhibition of Lipid Peroxidation in a Liposome Model

This method, referenced as being used by Conforti et al., provides a measure of the ability of this compound to protect a lipid bilayer from peroxidation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against lipid peroxidation in a liposomal system.

Methodology:

  • Liposome Preparation: Liposomes, artificial vesicles composed of a lipid bilayer, are prepared, often using phospholipids like phosphatidylcholine, to mimic a cell membrane.

  • Induction of Peroxidation: Lipid peroxidation is initiated by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) or a ferrous iron/ascorbate system.

  • Incubation: The liposome suspension is incubated with the pro-oxidant in the presence of varying concentrations of this compound.

  • Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of byproducts, most commonly malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS). This typically involves reacting the sample with thiobarbituric acid (TBA) and measuring the absorbance of the resulting pink-colored product at a specific wavelength (around 532 nm).

  • Data Analysis: The percentage inhibition of lipid peroxidation is calculated for each this compound concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the peroxidation) is determined.

G cluster_0 Preparation cluster_1 Induction of Peroxidation cluster_2 Measurement & Analysis liposomes Liposome Suspension incubation Incubation liposomes->incubation This compound Varying Concentrations of this compound This compound->incubation initiator Free Radical Initiator (e.g., AAPH) initiator->incubation tba_reagent Thiobarbituric Acid (TBA) Reagent incubation->tba_reagent TBARS Assay spectrophotometer Spectrophotometry (~532 nm) tba_reagent->spectrophotometer calculate_ic50 Calculate IC₅₀ spectrophotometer->calculate_ic50

Workflow for the inhibition of lipid peroxidation in a liposome model by this compound.

Superoxide Anion Scavenging (Aioi et al., 1995)

This study demonstrated the ability of this compound to mitigate the effects of a specific reactive oxygen species, the superoxide anion.

Objective: To evaluate the effect of this compound on superoxide anion (O₂⁻) generation by skin cells.

Methodology:

  • Cell Culture: Keratinocytes and peritoneal exudate leukocytes were cultured.

  • Induction of Superoxide Generation: The cells were treated with a skin irritant, lauroylsarcosine (LS), which was shown to induce the production of superoxide anions.

  • Treatment with this compound: this compound was added to the cell cultures along with the irritant.

  • Measurement of Superoxide Anion: The amount of superoxide anion generated was measured. While the specific detection method is not detailed in the available abstract, common methods include the reduction of cytochrome c or the use of specific fluorescent probes that react with superoxide.

  • Data Analysis: The reduction in superoxide anion levels in the presence of this compound compared to the control (irritant alone) was quantified.

Early Understanding of this compound's Antioxidant Mechanism

The pioneering research of the late 20th century established that this compound's antioxidant activity is intrinsically linked to its unique molecular structure, which features six non-conjugated double bonds.

The primary mechanism identified was the quenching of singlet oxygen . This compound's high reactivity towards singlet oxygen allows it to deactivate this highly energetic and damaging form of oxygen, preventing it from initiating lipid peroxidation. The study by Kohno et al. (1995) suggested that the electron-donating properties of the methyl groups in this compound's structure are crucial for this high quenching efficiency.

Furthermore, these early studies indicated that this compound is relatively stable against attack by peroxide radicals, suggesting that it is unlikely to propagate the chain reaction of lipid peroxidation. Instead, it acts as a primary target for oxidative stress, particularly on the skin's surface, thereby protecting other more vulnerable lipids from damage.

G cluster_0 Oxidative Stress cluster_1 Reactive Oxygen Species Generation cluster_2 Protective Action of this compound cluster_3 Prevention of Damage uv_radiation UV Radiation singlet_oxygen Singlet Oxygen (¹O₂) uv_radiation->singlet_oxygen Generates quenching Quenching singlet_oxygen->quenching lipids Skin Surface Lipids singlet_oxygen->lipids Attacks This compound This compound This compound->quenching Acts as Quencher This compound->lipids Protects deactivated_oxygen Ground State Oxygen (³O₂) quenching->deactivated_oxygen Results in peroxidation Lipid Peroxidation lipids->peroxidation Leads to

Conceptual diagram of this compound's protective mechanism against singlet oxygen-induced lipid peroxidation.

References

Squalene in Olive Oil: A Technical Guide to Concentration, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of squalene concentration across various olive oil varieties, detailed analytical methodologies for its quantification, and an exploration of its biosynthetic pathway. This compound, a triterpene and a key intermediate in the biosynthesis of sterols, is a compound of significant interest due to its antioxidant, emollient, and potential chemopreventive properties. Virgin olive oil stands out as one of the richest dietary sources of this bioactive molecule.[1][2]

Quantitative Analysis of this compound in Olive Oil Varieties

The concentration of this compound in olive oil is highly variable, influenced by genetic factors (olive cultivar), the degree of fruit ripeness, agro-climatic conditions, and the oil extraction and refining processes.[1][3][4] Virgin olive oil contains significantly higher levels of this compound compared to other vegetable oils. The refining process, particularly deodorization, can lead to a substantial reduction in this compound content.

Below is a summary of this compound concentrations found in various olive oil cultivars as reported in the scientific literature.

Olive CultivarThis compound Concentration (mg/100g)Country/Region of Origin (if specified)Reference
Nocellara del BeliceHigh ContentItaly
DrobnicaHigh ContentNot Specified
SouriHigh ContentNot Specified
OblicaHigh ContentNot Specified
Dokkar127 (1.27 mg/g)Not Specified
Morrut1183 (11.83 mg/g)Not Specified
PicualHigh ContentSpain
ArbequinaModerate ContentSpain
Moraiolo400-700 (4-7 g/kg)Not Specified
Leccino400-700 (4-7 g/kg)Not Specified
Peranzana400-700 (4-7 g/kg)Not Specified
Cima di BitontoNot SpecifiedNot Specified
Various Cultivars110 - 839World Olive Germplasm Collection, Cordoba
Extra Virgin Olive Oil424 ± 21Not Specified
Refined Virgin Olive Oil340 ± 31Not Specified
Organic EVOO (Various)110 - 839Turkey, Tunisia, Spain, Portugal, Greece, USA, Slovenia, Albania, Israel, Italy
Corsican Olive Oils350 - 830Corsica

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in olive oil is crucial for quality control and research purposes. Several analytical methods have been developed and validated. The choice of method often depends on the available instrumentation, desired sensitivity, and sample throughput.

Sample Preparation: Fractional Crystallization

This method is a rapid and low-cost technique for the preliminary separation of this compound from the bulk triglycerides in olive oil.

  • Procedure:

    • Dissolve a known weight of olive oil (e.g., 0.125 g) in a methanol/acetone mixture (7:3, v/v).

    • Vortex the mixture for 2 minutes.

    • Incubate the solution at -20°C to -22°C for several hours (e.g., 24 hours) to allow for the precipitation of triglycerides.

    • Separate the liquid fraction, which contains the this compound, from the solidified triglycerides by centrifugation or filtration.

    • Evaporate the solvent from the liquid fraction under reduced pressure.

    • Reconstitute the residue in a suitable solvent (e.g., n-heptane or the mobile phase for HPLC analysis) for subsequent chromatographic analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is an effective technique for isolating this compound and removing interfering compounds.

  • Procedure:

    • Dissolve the olive oil sample in hexane.

    • Use a silica cartridge for the solid-phase extraction.

    • Elute the this compound from the silica column using a mixture of hexane and diethyl ether (e.g., 95:5, v/v).

    • The eluate can then be analyzed by GC or HPLC.

Analytical Determination: Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a widely used technique for this compound quantification.

  • GC-FID/MS Analysis:

    • Injection: Inject the prepared sample extract into the GC system.

    • Column: A capillary column with a suitable stationary phase (e.g., TRB-5) is typically used.

    • Temperature Program: A programmed temperature gradient is employed to separate the components of the extract.

    • Detection:

      • FID: Provides quantitative data based on the response of the detector to the eluted compounds.

      • MS: Allows for both quantification and confirmation of the identity of this compound based on its mass spectrum.

Analytical Determination: High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Photodiode Array (PDA) detection is another robust method for this compound analysis.

  • RP-HPLC-UV/PDA Analysis:

    • Mobile Phase: An isocratic elution with a mixture of acetone and acetonitrile (e.g., 40:60, v/v) is commonly used.

    • Column: A reverse-phase column (e.g., C18) is employed for the separation.

    • Detection: this compound is typically detected at a wavelength of around 208-217 nm.

    • UPLC (Ultra-Performance Liquid Chromatography): This technique offers faster analysis times, with this compound eluting in under a minute in some methods.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination olive_oil Olive Oil Sample dissolution Dissolution in Solvent (e.g., Hexane or Methanol/Acetone) olive_oil->dissolution Step 1 separation Separation of this compound (SPE or Fractional Crystallization) dissolution->separation Step 2 concentration Solvent Evaporation & Reconstitution separation->concentration Step 3 chromatography Chromatographic Separation (GC or HPLC) concentration->chromatography Step 4 detection Detection (FID, MS, or UV/PDA) chromatography->detection Step 5 quantification Data Analysis & Quantification detection->quantification Step 6

Caption: Workflow for the quantification of this compound in olive oil.

Simplified this compound Biosynthesis Pathway in Olive

squalene_biosynthesis cluster_pathway Cytosolic Mevalonate (MVA) Pathway cluster_final_step This compound Synthesis acetyl_coa Acetyl-CoA mva Mevalonate (MVA) acetyl_coa->mva ipp Isopentenyl Pyrophosphate (IPP) mva->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerization gpp Geranyl Pyrophosphate (GPP) ipp:e->gpp:w dmapp:e->gpp:w fpp Farnesyl Pyrophosphate (FPP) gpp->fpp squalene_synthase This compound Synthase (SQS) fpp->squalene_synthase Two molecules This compound This compound squalene_synthase->this compound

Caption: Simplified overview of the this compound biosynthesis pathway in olives.

References

Amaranth Oil: A Comprehensive Technical Guide to a High-Squalene Source for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of amaranth oil as a significant and sustainable source of squalene. Amaranth, a pseudocereal, is distinguished in the plant kingdom for its seeds containing oil with a high concentration of this compound, a natural triterpenoid and a key intermediate in the biosynthesis of sterols.[1] This document outlines the this compound content across different amaranth species, details various extraction and quantification methodologies, and explores the bioactive signaling pathways influenced by this compound.

This compound Content in Amaranth Oil: A Comparative Overview

Amaranth oil is a potent source of this compound, with concentrations varying by species and the extraction method employed. The data presented below, compiled from multiple studies, highlights the potential of amaranth as a superior botanical source of this compound compared to other vegetable oils like olive oil.[1]

Table 1: this compound Content in Various Amaranth Species

Amaranth SpeciesOil Content (%)This compound in Oil (%)This compound in Seed ( g/100g )Reference(s)
Amaranthus cruentus7.73.6 - 6.1~0.28 - 0.47[2]
Amaranthus hypochondriacus5.1 - 7.73.6 - 6.09~0.18 - 0.46[2][3]
Amaranthus tricolor5.16.1~0.31
Amaranthus paniculatus--Optimized yield: 0.225 ( g/40g seed)
Various Genotypes (Average)5.04.2-

Table 2: Impact of Extraction Method on this compound Yield from Amaranth

Extraction MethodThis compound Concentration in Extract (%)This compound Yield ( g/100g grain)Reference(s)
Supercritical CO₂ Extraction (Optimized)15.30.31
Solvent Extraction (Petroleum Ether)6.0~0.3
Cold Pressing5.74-

Experimental Protocols

This section provides detailed methodologies for the extraction, enrichment, and quantification of this compound from amaranth seeds.

Supercritical Fluid Extraction (SFE) with CO₂

Supercritical CO₂ extraction is an environmentally friendly and efficient method for obtaining high-purity this compound from amaranth.

Objective: To extract oil rich in this compound from amaranth seeds using supercritical CO₂.

Materials and Equipment:

  • Ground amaranth seeds (particle size < 0.75 mm)

  • Supercritical fluid extractor

  • High-pressure CO₂ source

  • Separation vessel

Protocol:

  • Grind amaranth seeds to a fine powder to increase the surface area for extraction.

  • Load the ground amaranth into the extraction vessel.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 200-550 bar).

  • Heat the extraction vessel to the target temperature (e.g., 50-100°C).

  • Initiate the flow of supercritical CO₂ through the extraction vessel at a defined flow rate (e.g., 0.2 L/min).

  • The supercritical CO₂ containing the dissolved oil and this compound is then passed into a separation vessel where the pressure and/or temperature is changed, causing the CO₂ to lose its solvent power and the oil to precipitate.

  • Collect the extracted oil from the separator. Optimal conditions for high this compound concentration are often found at higher temperatures and lower pressures (e.g., 50°C and 200 bar), even if the total oil yield is lower under these conditions.

Solvent Extraction

A conventional method for oil extraction that provides a baseline for yield comparison.

Objective: To extract amaranth oil using an organic solvent.

Materials and Equipment:

  • Ground amaranth seeds

  • Soxhlet apparatus

  • Petroleum ether or hexane

  • Rotary evaporator

Protocol:

  • Place the ground amaranth seeds in a thimble within the Soxhlet apparatus.

  • Add petroleum ether or hexane to the boiling flask.

  • Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the amaranth powder, extracting the oil.

  • Continue the extraction for a set period (e.g., 6-8 hours).

  • After extraction, remove the solvent from the oil using a rotary evaporator to obtain the crude amaranth oil.

This compound Enrichment via Saponification

This protocol increases the concentration of this compound by removing saponifiable lipids.

Objective: To enrich the this compound content in the extracted amaranth oil.

Materials and Equipment:

  • Crude amaranth oil

  • Ethanol (95%)

  • Potassium hydroxide (KOH) solution (50% w/v)

  • Petroleum ether

  • Separatory funnel

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve the crude amaranth oil in 95% ethanol.

  • Add the KOH solution to the mixture.

  • Reflux the mixture for 1 hour to saponify the triglycerides.

  • After cooling, transfer the mixture to a separatory funnel.

  • Extract the unsaponifiable matter (containing this compound) multiple times with petroleum ether.

  • Combine the petroleum ether extracts and wash with a 10% ethanol-water solution until the washings are neutral.

  • Dry the petroleum ether layer over anhydrous sodium sulfate.

  • Evaporate the petroleum ether to obtain the this compound-enriched unsaponifiable fraction.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

A standard analytical technique for the identification and quantification of this compound.

Objective: To determine the concentration of this compound in amaranth oil extracts.

Materials and Equipment:

  • Amaranth oil extract

  • This compound standard

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., HP-5MS)

  • Helium carrier gas

Protocol:

  • Prepare a standard curve using known concentrations of a this compound standard.

  • Dilute the amaranth oil extract in a suitable solvent (e.g., hexane).

  • Inject a specific volume of the sample into the GC-MS.

  • Set the GC oven temperature program to separate the components of the oil. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • The mass spectrometer will identify this compound based on its characteristic mass spectrum.

  • Quantify the this compound in the sample by comparing its peak area to the standard curve.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

An alternative and robust method for this compound quantification.

Objective: To quantify this compound in amaranth oil using HPLC.

Materials and Equipment:

  • Amaranth oil extract

  • This compound standard

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 column

  • Mobile phase (e.g., methanol/isopropanol/acetic acid or acetonitrile)

Protocol:

  • Prepare a calibration curve with the this compound standard.

  • Dissolve the amaranth oil sample in the mobile phase or a compatible solvent.

  • Inject the sample into the HPLC system.

  • Elute the sample through the C18 column using the chosen mobile phase at a constant flow rate.

  • Detect this compound using the UV/DAD detector at a specific wavelength (e.g., 210-220 nm).

  • Calculate the this compound concentration based on the peak area relative to the calibration curve.

Bioactive Signaling Pathways of this compound

This compound is not only a precursor for sterol biosynthesis but also a bioactive molecule that can modulate various cellular signaling pathways, primarily exhibiting anti-inflammatory and antioxidant effects.

Sterol Biosynthesis Pathway

This compound is a critical intermediate in the biosynthesis of all sterols, including cholesterol in animals and phytosterols in plants.

Sterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Rate-limiting step) Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) FPP FPP This compound This compound FPP->this compound This compound Synthase 2,3-Oxidothis compound 2,3-Oxidothis compound This compound->2,3-Oxidothis compound This compound Epoxidase Lanosterol Lanosterol 2,3-Oxidothis compound->Lanosterol Cholesterol / Phytosterols Cholesterol / Phytosterols Lanosterol->Cholesterol / Phytosterols Multiple Steps

Caption: Simplified overview of the sterol biosynthesis pathway highlighting the central role of this compound.

Anti-inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition This compound Action cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK Complex This compound->IKK inhibits TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammation induces

Caption: this compound's inhibition of the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

MAPK_Modulation cluster_stimulus Cellular Stress cluster_inhibition This compound Action Stress Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK Stress->MAPKKK This compound This compound MAPK MAPK (e.g., p38, JNK) This compound->MAPK inhibits MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation induces Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 bound Keap1->Nrf2 releases Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub targeted for Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Squalene_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Amaranth_Seeds Amaranth Seeds Grinding Grinding Amaranth_Seeds->Grinding Extraction_Method Extraction (SFE or Solvent) Grinding->Extraction_Method Crude_Oil Crude Amaranth Oil Extraction_Method->Crude_Oil Saponification Saponification Crude_Oil->Saponification Enriched_Fraction This compound-Enriched Unsaponifiable Fraction Saponification->Enriched_Fraction Analysis Quantification (GC-MS or HPLC) Enriched_Fraction->Analysis Pure_this compound Pure this compound Data Analysis->Pure_this compound

References

The Crucial Role of Squalene in the Cholesterol Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid molecule, plays a pivotal role in maintaining the structural integrity and fluidity of animal cell membranes. It also serves as a precursor for the synthesis of vital biomolecules, including steroid hormones, bile acids, and vitamin D. The intricate de novo synthesis of cholesterol is a tightly regulated multi-step process known as the mevalonate pathway. A critical juncture in this pathway is the cyclization of the linear triterpene, squalene, to form the first sterol intermediate, lanosterol. This technical guide provides an in-depth exploration of the role of this compound in the cholesterol synthesis pathway, focusing on the enzymatic conversions, regulatory mechanisms, and experimental methodologies relevant to researchers and professionals in drug development.

From this compound to Lanosterol: A Two-Step Enzymatic Conversion

The transformation of the 30-carbon acyclic hydrocarbon this compound into the tetracyclic sterol lanosterol is a cornerstone of cholesterol biosynthesis. This conversion is catalyzed by two key enzymes located in the endoplasmic reticulum membrane: this compound epoxidase (also known as this compound monooxygenase) and lanosterol synthase (also known as oxidothis compound cyclase).

This compound Epoxidase: The Oxygenation Step

This compound epoxidase (SQLE) catalyzes the first committed step in sterol biosynthesis, the stereospecific epoxidation of this compound to 2,3-oxidothis compound.[1][2] This reaction is a critical rate-limiting step in the overall cholesterol synthesis pathway and requires molecular oxygen and NADPH as cofactors.[3] The enzyme is a flavin adenine dinucleotide (FAD)-dependent monooxygenase.[4]

Lanosterol Synthase: The Cyclization Cascade

Following its synthesis, 2,3-oxidothis compound is the substrate for lanosterol synthase (LSS), which catalyzes a complex cyclization cascade to form lanosterol.[5] This remarkable enzymatic reaction involves a series of protonation, cyclization, and rearrangement steps, resulting in the formation of the characteristic four-ring sterol nucleus. Lanosterol then undergoes a series of subsequent enzymatic modifications to ultimately yield cholesterol.

Quantitative Data on this compound Metabolism

Understanding the kinetics and concentrations of the enzymes and intermediates involved in the conversion of this compound to lanosterol is crucial for drug development and metabolic research.

ParameterEnzyme/MetaboliteValueOrganism/SystemReference
Enzyme Kinetics
Km for this compoundThis compound Epoxidase1.9 ± 0.4 µMHuman Liver Microsomes
VmaxThis compound Epoxidase1.40 ± 0.3 min⁻¹Baculosome expressed human SQLE
Km for 2,3-Oxidothis compoundLanosterol SynthaseData not readily available-
VmaxLanosterol SynthaseData not readily available-
Inhibition Constants (Ki)
Terbinafine (competitive)This compound Epoxidase7.7 µM (relative IC50)Human Liver Microsomes
NB-598 (non-competitive)This compound EpoxidaseIC50: 10-60 nMHuman SQLE
Ro 48-8071Lanosterol Synthase--
Metabolite Concentrations
LathosterolPlasma6.23 ± 3.14 µmol/LNormal Human Subjects
LanosterolPlasma--
DesmosterolPlasma2.37 ± 1.04 µmol/LNormal Human Subjects

Regulation of the this compound Conversion Pathway

The enzymatic steps from this compound to lanosterol are tightly regulated to maintain cholesterol homeostasis. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation by SREBP-2

The primary regulator of the cholesterol biosynthetic pathway is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). When cellular sterol levels are low, SREBP-2 is activated through a proteolytic cleavage process. The released N-terminal domain of SREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes. This binding enhances the transcription of genes encoding enzymes involved in cholesterol synthesis, including this compound epoxidase and lanosterol synthase. Conversely, when cellular sterol levels are high, the processing of SREBP-2 is inhibited, leading to a downregulation of these genes.

DOT script for SREBP-2 Signaling Pathway

SREBP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP SREBP-2/SCAP Complex S1P Site-1 Protease (S1P) SREBP2_SCAP->S1P transport to Golgi Insig Insig Insig->SREBP2_SCAP retains in ER S2P Site-2 Protease (S2P) S1P->S2P cleaves SREBP-2 nSREBP2 nSREBP-2 (active) S2P->nSREBP2 releases SRE Sterol Regulatory Element (SRE) nSREBP2->SRE binds Cholesterol_Genes Cholesterol Synthesis Genes (e.g., SQLE, LSS) SRE->Cholesterol_Genes activates transcription Cholesterol_Synthesis Cholesterol Synthesis Cholesterol_Genes->Cholesterol_Synthesis drives Cholesterol_High High Cellular Cholesterol Cholesterol_High->Insig binds Cholesterol_Low Low Cellular Cholesterol Cholesterol_Low->Insig dissociates Cholesterol_Synthesis->Cholesterol_High increases

Caption: SREBP-2 signaling pathway regulating cholesterol synthesis.

Experimental Protocols

In Vitro this compound Epoxidase Activity Assay

This protocol is adapted from methods described for measuring SQLE activity in cell-free extracts.

Materials:

  • Microsomal fraction containing this compound epoxidase

  • [14C]-Squalene (substrate)

  • NADPH

  • FAD

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates and developing solvent system (e.g., hexane:ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and FAD.

  • Add the microsomal fraction to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding [14C]-squalene.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution of KOH in ethanol.

  • Extract the lipids using an organic solvent (e.g., hexane).

  • Separate the substrate ([14C]-squalene) from the product ([14C]-2,3-oxidothis compound) using TLC.

  • Scrape the corresponding spots from the TLC plate into scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

DOT script for this compound Epoxidase Assay Workflow

SQLE_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, NADPH, FAD) start->prep_reaction add_enzyme Add Microsomal Fraction prep_reaction->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add [14C]-Squalene pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (KOH/Ethanol) incubate->stop_reaction extract_lipids Extract Lipids (Hexane) stop_reaction->extract_lipids tlc Separate by TLC extract_lipids->tlc quantify Quantify Radioactivity tlc->quantify calculate Calculate Enzyme Activity quantify->calculate end End calculate->end

Caption: Workflow for the in vitro this compound epoxidase activity assay.

In Vitro Lanosterol Synthase (Oxidothis compound Cyclase) Activity Assay

This protocol is based on methodologies for measuring the activity of oxidothis compound cyclase.

Materials:

  • Purified or partially purified lanosterol synthase

  • [3H]-2,3-Oxidothis compound (substrate)

  • Reaction buffer (e.g., sodium phosphate buffer, pH 7.4)

  • Detergent (e.g., Triton X-100) to solubilize the substrate

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Internal standard (e.g., cholesterol)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and detergent.

  • Add the lanosterol synthase enzyme preparation to the mixture.

  • Initiate the reaction by adding [3H]-2,3-oxidothis compound.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction by adding a strong base (e.g., KOH).

  • Add an internal standard and extract the sterols with an organic solvent.

  • Derivatize the sterols (e.g., silylation) to make them volatile for GC-MS analysis.

  • Analyze the products by GC-MS to separate and quantify lanosterol.

  • Calculate the enzyme activity based on the amount of lanosterol produced.

DOT script for Lanosterol Synthase Assay Workflow

LSS_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, Detergent) start->prep_reaction add_enzyme Add Lanosterol Synthase prep_reaction->add_enzyme add_substrate Add [3H]-2,3-Oxidothis compound add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (KOH) incubate->stop_reaction add_is Add Internal Standard stop_reaction->add_is extract_sterols Extract Sterols add_is->extract_sterols derivatize Derivatize Sterols extract_sterols->derivatize gcms_analysis Analyze by GC-MS derivatize->gcms_analysis calculate Calculate Enzyme Activity gcms_analysis->calculate end End calculate->end

Caption: Workflow for the in vitro lanosterol synthase activity assay.

Conclusion

This compound stands as a pivotal intermediate in the cholesterol biosynthesis pathway, with its conversion to lanosterol representing a highly regulated and critical phase. The enzymes responsible for this transformation, this compound epoxidase and lanosterol synthase, are attractive targets for the development of cholesterol-lowering drugs. A thorough understanding of their catalytic mechanisms, kinetic properties, and the intricate regulatory networks that govern their expression and activity is paramount for researchers and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into this crucial segment of cellular metabolism. Future research in this area holds the promise of novel therapeutic strategies for managing hypercholesterolemia and related metabolic disorders.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Pure Squalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene (C₃₀H₅₀) is a naturally occurring triterpene and a key intermediate in the biosynthesis of sterols, including cholesterol, in both plants and animals.[1][2] It is a highly unsaturated hydrocarbon, which imparts significant chemical reactivity and unique physical properties.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of pure this compound, detailed methodologies for their determination, and a summary of its primary chemical transformations. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using logical diagrams.

Physical Characteristics of Pure this compound

Pure this compound is a colorless to pale yellow, oily liquid with a faint odor.[3][4] It is non-polar and hydrophobic, leading to its insolubility in water but good solubility in many organic solvents.

Summary of Physical Properties

The physical properties of this compound are critical for its application in various fields, from cosmetics to drug delivery systems. A summary of these properties is provided in Table 1. Note that reported values for melting and boiling points can vary, often due to differences in purity and measurement conditions (e.g., pressure for boiling point).

PropertyValueUnitsConditions
Molecular FormulaC₃₀H₅₀--
Molecular Weight410.72 g/mol -
AppearanceColorless to pale yellow oil-Ambient
Density0.858g/cm³20-25 °C
Melting Point-75 to -5°C1 atm
Boiling Point285°Cat 25 mmHg (3.3 kPa)
Refractive Index1.494 - 1.497-20 °C
Viscosity12cP20 °C
Flash Point>110°C-
Solubility in WaterInsoluble-Ambient
Solubility in SolventsSoluble in ether, acetone, chloroform, benzene-Ambient

Sources:

Experimental Protocols for Determining Physical Characteristics

Accurate determination of physical properties requires standardized methodologies. Below are detailed protocols for key physical characterization experiments.

The density of this compound can be determined using a digital density meter, following the principles outlined in ASTM D4052 for petroleum distillates and viscous oils.

Methodology:

  • Instrument Calibration: Calibrate the digital density meter with dry air and distilled water at the measurement temperature (e.g., 20°C).

  • Sample Preparation: Ensure the pure this compound sample is free of air bubbles and particulates. Equilibrate the sample to the measurement temperature.

  • Measurement: Introduce the this compound sample into the oscillating U-tube of the density meter.

  • Data Acquisition: Allow the reading to stabilize. The instrument calculates the density based on the oscillation period of the U-tube.

  • Reporting: Report the density in g/cm³ at the specified temperature.

The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity. The measurement can be performed using an Abbe refractometer, following the principles of ISO 5661 or ASTM D1218 for hydrocarbon liquids.

Methodology:

  • Instrument Setup: Calibrate the Abbe refractometer using a standard of known refractive index. Circulate water from a thermostatically controlled bath to maintain the prism temperature (e.g., 20°C ± 0.1°C).

  • Sample Application: Apply a few drops of the pure this compound sample onto the surface of the lower prism.

  • Measurement: Close the prisms and allow 1-2 minutes for temperature equilibration. Using a sodium lamp as the light source, adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Data Acquisition: Read the refractive index from the instrument's scale.

  • Cleaning: Clean the prisms thoroughly with a suitable solvent (e.g., acetone or ethanol) and a soft tissue after the measurement.

The viscosity of this compound can be determined using a rotational rheometer. The following protocol is a general guideline.

Methodology:

  • Instrument Setup: Equip the rheometer with a suitable geometry (e.g., cone-plate or parallel-plate). Set the temperature control system to the desired measurement temperature (e.g., 20°C).

  • Sample Loading: Place an appropriate amount of the this compound sample onto the lower plate of the rheometer.

  • Measurement: Lower the upper geometry to the correct measurement gap. Apply a controlled shear rate and measure the resulting shear stress (or vice versa). For a simple viscosity measurement, a steady-state flow ramp can be performed.

  • Data Analysis: The viscosity is calculated as the ratio of shear stress to shear rate.

  • Reporting: Report the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) at the specified temperature and shear rate.

G Experimental Workflow: Physical Properties cluster_density Density (ASTM D4052) cluster_ri Refractive Index (ASTM D1218) cluster_viscosity Viscosity (Rheometer SOP) D1 Calibrate Meter D2 Prepare Sample D1->D2 D3 Inject Sample D2->D3 D4 Record Reading D3->D4 R1 Calibrate Refractometer R2 Apply Sample R1->R2 R3 Equilibrate Temp R2->R3 R4 Read Scale R3->R4 V1 Setup Rheometer V2 Load Sample V1->V2 V3 Apply Shear V2->V3 V4 Measure Stress V3->V4 Sample Pure this compound Sample->D2 Sample->R2 Sample->V2

Workflow for determining physical properties of this compound.

Chemical Characteristics and Reactivity

The chemical nature of this compound is defined by its long, flexible hydrocarbon chain and the presence of six isolated double bonds, all in the trans configuration. These double bonds are the primary sites of its chemical reactivity.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

TechniqueKey Observables for this compound
¹H NMR Signals corresponding to olefinic protons (~5.1 ppm), allylic methylene protons (~2.0 ppm), and methyl protons (~1.6 ppm).
¹³C NMR Signals for olefinic carbons (~124 and ~135 ppm) and various aliphatic carbons.
FTIR Characteristic peaks for C-H stretching of alkanes and alkenes, and C=C stretching (~1668 cm⁻¹).
Mass Spec Molecular ion peak (m/z) at ~410.7.

Sources:

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum. To obtain quantitative data, use inverse-gated decoupling and a longer relaxation delay (e.g., 3-5 seconds) to ensure full relaxation of all carbon nuclei.

  • Data Processing: Process the acquired free induction decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Methodology:

  • Sample Preparation: As this compound is a liquid, it can be analyzed as a thin film. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the sample holder in the spectrometer's beam path and acquire the sample spectrum.

  • Data Analysis: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Key Chemical Reactions

The unsaturated nature of this compound makes it susceptible to several types of chemical reactions, primarily addition reactions at its double bonds.

This compound can be fully saturated through catalytic hydrogenation to produce squalane (C₃₀H₆₂), a highly stable and widely used emollient.

Industrial Protocol Overview:

  • Catalyst: Typically Nickel-based (e.g., Nickel-kieselguhr) or Palladium on carbon (Pd/C).

  • Conditions: The reaction is often carried out solvent-free at elevated temperatures (e.g., 150-200°C) and hydrogen pressures (e.g., 4-30 bar).

  • Procedure: A two-stage process may be used, with an initial phase at lower pressure to control the exothermic reaction, followed by a higher-pressure phase to ensure complete saturation.

  • Purification: The resulting squalane is purified by filtration to remove the catalyst, followed by distillation or chromatography to remove impurities.

Laboratory-Scale Protocol:

  • Setup: A stirred autoclave or a round-bottom flask under a hydrogen balloon can be used.

  • Reaction: Dissolve this compound in a suitable solvent (e.g., ethanol) or use it neat. Add the catalyst (e.g., 0.5-1.0 mol% Pd/C).

  • Execution: Purge the vessel with hydrogen and then maintain a positive hydrogen pressure (e.g., 1-5 bar) while stirring vigorously at a controlled temperature (e.g., 30-70°C).

  • Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until all this compound is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and evaporate the solvent to yield squalane.

The double bonds in this compound are susceptible to oxidation by atmospheric oxygen, ozone, and other oxidizing agents, leading to the formation of a complex mixture of products, including hydroperoxides, epoxides, aldehydes, and ketones.

Experimental Protocol for Monitoring Ozonolysis:

  • Sample Preparation: Deposit a thin film of this compound onto a suitable substrate (e.g., a glass slide or an ATR crystal for in-situ IR analysis).

  • Exposure: Place the sample in a controlled environmental chamber or flow tube. Introduce a known concentration of ozone (e.g., 40 ppb).

  • Monitoring: Monitor the decay of this compound and the formation of oxidation products over time using spectroscopic techniques (e.g., ATR-FTIR) or by extracting the sample at various time points for analysis by mass spectrometry (e.g., DART-MS or ESI-MS).

  • Data Analysis: Determine the reaction kinetics by plotting the concentration of this compound versus time. Identify oxidation products based on their mass-to-charge ratios and fragmentation patterns in MS, or characteristic vibrational bands in IR.

In biological systems, this compound is the direct precursor to all steroids. This transformation is a remarkable example of enzymatic catalysis, where the linear this compound molecule is folded and cyclized into a complex polycyclic structure.

The Cholesterol Biosynthesis Pathway from this compound:

  • Epoxidation: The enzyme this compound epoxidase introduces an epoxide group at the C2-C3 position of this compound, forming (3S)-2,3-oxidothis compound.

  • Cyclization: The enzyme lanosterol synthase catalyzes a complex cascade of cyclization and rearrangement reactions, converting 2,3-oxidothis compound into lanosterol.

  • Maturation: Lanosterol then undergoes a series of enzymatic modifications (approximately 19 steps), including demethylations and double bond migrations, to ultimately form cholesterol.

G Cholesterol Biosynthesis from this compound enzyme enzyme This compound This compound Oxidothis compound 2,3-Oxidothis compound This compound->Oxidothis compound This compound Epoxidase Squalene_Epoxidase This compound->Squalene_Epoxidase Lanosterol Lanosterol Oxidothis compound->Lanosterol Lanosterol Synthase Lanosterol_Synthase Oxidothis compound->Lanosterol_Synthase Intermediates ~19 Steps (Demethylation, etc.) Lanosterol->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol Squalene_Epoxidase->Oxidothis compound Lanosterol_Synthase->Lanosterol

Simplified signaling pathway of cholesterol biosynthesis from this compound.

Conclusion

This compound possesses a unique set of physical and chemical properties derived from its structure as a C₃₀ triterpene with six trans double bonds. Its physical nature as a non-polar oil makes it an excellent emollient, while its chemical reactivity is central to its role as a biosynthetic precursor and its susceptibility to oxidation. The methodologies outlined in this guide provide a framework for the accurate and reproducible characterization of pure this compound, which is essential for its application in research, drug development, and various industrial processes. A thorough understanding of these characteristics is paramount for harnessing the full potential of this versatile biomolecule.

References

Methodological & Application

Application Note: Quantification of Squalene using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of squalene in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a naturally occurring triterpene, is a key intermediate in the biosynthesis of sterols and is of significant interest in the pharmaceutical, cosmetic, and food industries. The methodology outlined here details sample preparation, instrument parameters, and data analysis for accurate and precise this compound quantification. This protocol is intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a lipid and a natural precursor to cholesterol.[1][2] It is widely distributed in nature, found in plants, animals, and humans.[1][2] Due to its antioxidant and emollient properties, this compound is extensively used in cosmetics and as a component of vaccine adjuvants. Its quantification is crucial for quality control in various products and for research in lipid metabolism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] This method offers high sensitivity and selectivity, making it ideal for analyzing complex matrices. This application note describes a robust GC-MS method for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (HPLC grade), Methanol (HPLC grade), Chloroform (HPLC grade), Ethanol (anhydrous), Potassium Hydroxide (KOH), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Standards: this compound (≥98% purity), Squalane (internal standard, ≥99% purity) or deuterated this compound.

  • Other: Anhydrous Sodium Sulfate, 1.5 mL GC autosampler vials with inserts.

Standard Solution Preparation

Internal Standard (IS) Stock Solution (Squalane): Accurately weigh approximately 10 mg of squalane and dissolve it in 10 mL of hexane to prepare a 1 mg/mL stock solution.

This compound Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane to prepare a 1 mg/mL stock solution.

Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution with hexane to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation

The choice of sample preparation method depends on the matrix. Two common procedures are outlined below:

A. Solvent Extraction (for liquid and solid samples)

  • Accurately weigh a known amount of the homogenized sample (e.g., 0.1-1 g of tissue, 0.5 mL of biofluid).

  • Add a known amount of internal standard.

  • Add 5 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collect the lower organic phase.

  • Repeat the extraction of the aqueous phase and pellet with another 5 mL of the solvent mixture.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of hexane (e.g., 1 mL) and transfer to a GC vial for analysis.

B. Saponification and Extraction (for samples with high lipid content, e.g., oils, fatty tissues)

  • Accurately weigh a known amount of the sample into a glass tube.

  • Add a known amount of internal standard.

  • Add 5 mL of 1 M ethanolic KOH.

  • Incubate at 60-80°C for 1-2 hours to saponify the lipids.

  • After cooling to room temperature, add 5 mL of water and 5 mL of hexane.

  • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the unsaponifiable fraction (including this compound) to a clean tube.

  • Repeat the hexane extraction twice.

  • Combine the hexane extracts and wash with water until the pH is neutral.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in a known volume of hexane for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp 1: 25°C/min to 300°C.

    • Hold at 300°C for 5-10 minutes.

MS Conditions:

  • Ion Source Temperature: 230-280°C.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

    • This compound ions (m/z): 69, 81, 410.

    • Squalane (IS) ions (m/z): 71, 113.

Data Presentation

The quantitative data should be summarized in tables for clear comparison and validation of the method.

Table 1: GC-MS Parameters

ParameterSetting
GC System
ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm)
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium (1.2 mL/min)
Oven Program150°C (1 min), then 25°C/min to 300°C (hold 5 min)
MS System
Ion Source Temp.280°C
Ionization ModeEI (70 eV)
Scan ModeSIM
Monitored Ions (m/z)This compound: 69, 81; Squalane (IS): 71, 113

Table 2: Method Validation Summary

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (Recovery %)95-105%
Precision (RSD %)< 15%

Table 3: Sample Quantification Results

Sample IDMatrixThis compound Concentration (µg/g or µg/mL)RSD (%)
Sample 1Olive Oil45003.5
Sample 2Human Serum2.55.1
Sample 3Pharmaceutical Cream1204.2

Visualizations

The following diagrams illustrate the experimental workflow for this compound quantification.

G Figure 1: this compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Tissue, Oil, Biofluid) Homogenization Homogenization/ Weighing Sample->Homogenization Extraction Solvent Extraction or Saponification & Extraction Homogenization->Extraction Cleanup Drying & Solvent Evaporation Extraction->Cleanup Reconstitution Reconstitution in Hexane Cleanup->Reconstitution GCMS GC-MS Injection (SIM Mode) Reconstitution->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification This compound Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

G Figure 2: Logical Flow of Data Processing AcquireData Acquire Raw Data (Chromatograms) IdentifyPeaks Identify this compound & IS Peaks (Retention Time) AcquireData->IdentifyPeaks IntegratePeaks Integrate Peak Areas IdentifyPeaks->IntegratePeaks CalculateRatios Calculate Area Ratios (this compound/IS) IntegratePeaks->CalculateRatios PlotCurve Plot Calibration Curve (Area Ratio vs. Concentration) CalculateRatios->PlotCurve DetermineConcentration Determine Sample Concentration from Curve PlotCurve->DetermineConcentration

References

Application Notes and Protocols for the HPLC Analysis of Squalene in Botanical Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene, a triterpene hydrocarbon, is a compound of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries due to its antioxidant and emollient properties. It is found in various natural sources, with botanical extracts being a primary focus for commercial production. Accurate and robust analytical methods are crucial for the quantification of this compound in these complex matrices to ensure quality control and for research and development purposes. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this analysis, offering high resolution and sensitivity.

This document provides detailed application notes and protocols for the determination of this compound in botanical extracts using various HPLC methods. The information is compiled to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies.

Data Presentation: Comparison of HPLC Methods

The following table summarizes various HPLC methods reported for the analysis of this compound in different botanical extracts, allowing for a direct comparison of their key parameters.

Botanical SourceSample PreparationHPLC ColumnMobile PhaseFlow Rate (mL/min)DetectorWavelength (nm)Linearity RangeLODLOQRecovery (%)Reference
Amaranth OilDirect injection after dilutionC18Methanol/Isopropanol/Acetic Acid (91.95:8:0.05, v/v/v)1.2UV214----[1]
Olive OilFractional CrystallizationC18Acetone/Acetonitrile (40:60, v/v)1.0UV208-23 mg/kg79 mg/kg81.5-92.5[2][3]
Olive OilFractional CrystallizationC18Acetonitrile (100%)1.5DAD195-5.0 ng/mL--[4]
Various Vegetable OilsSilica Gel Column CleanupC18--UV2102-1000 mg/L---[5]
Europaean Spindle Seed OilHexane ExtractionLuna Omega Polar C18 (250 x 4.6 mm, 5 µm)Acetonitrile/Tetrahydrofuran (90:10, v/v)1.0UV-----
Sesame OilDirect DilutionVertisep™ UPS Silica (250 x 4.6 mm, 5 µm)n-Hexane/Tetrahydrofuran/2-Propanol-DAD/FLD---up to 326.23 µg/mL-
Olive OilFractional CrystallizationZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm)Acetonitrile/Acetone (60:40, v/v)-DAD-3-5556 µg/gng rangeng range-
Olive Oil (UHPLC)Fractional CrystallizationZORBAX RRHD Eclipse Plus C18 (50 x 3.0 mm, 1.8 µm)Acetonitrile/Acetone (60:40, v/v)-DAD-3-5556 µg/g~3x better than HPLC~3x better than HPLC-
Various MatricesExtraction and Fractional CrystallizationC18 (150 x 3.9 mm, 5 µm)Acetonitrile-DAD-100-40000 µg/L40 µg/L-89.6-100.5

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the table above.

Protocol 1: Analysis of this compound in Amaranth Oil by HPLC-UV

This protocol is suitable for the simultaneous quantification of this compound and tocopherol in amaranth oil.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Glacial acetic acid (analytical grade)

  • This compound standard

  • Amaranth oil sample

2. Chromatographic Conditions

  • Mobile Phase: Methanol/Isopropanol/Acetic Acid (91.95:8:0.05, v/v/v)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 214 nm for this compound

  • Injection Volume: 20 µL

3. Standard Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of this compound in the samples.

4. Sample Preparation

  • Accurately weigh a known amount of amaranth oil.

  • Dilute the oil with the mobile phase to a suitable concentration.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Analysis

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Analysis of this compound in Olive Oil by HPLC-UV with Fractional Crystallization

This protocol is designed for the analysis of this compound in olive oil, incorporating a fractional crystallization step to remove interfering triglycerides.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • This compound standard

  • Olive oil sample

  • Vortex mixer

  • Freezer (-20 °C)

  • Rotary evaporator

2. Chromatographic Conditions

  • Mobile Phase: Acetone/Acetonitrile (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 208 nm

  • Injection Volume: 20 µL

3. Standard Preparation

  • Prepare a stock solution of this compound in acetone.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

4. Sample Preparation (Fractional Crystallization)

  • Weigh approximately 0.5 g of the olive oil sample into a test tube.

  • Add 20 mL of a methanol:acetone (7:3, v/v) mixture.

  • Vortex vigorously for 1.5 minutes.

  • Store the mixture at -20 °C for 24 hours to allow for the precipitation of triglycerides.

  • Rapidly filter the cold sample through a coarse filter paper.

  • Evaporate the solvent from the filtrate using a rotary evaporator at 40 °C.

  • Dissolve the residue in 5 mL of acetone.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis

  • Follow the analysis steps outlined in Protocol 1.

Protocol 3: Analysis of this compound in Various Botanical Extracts by HPLC-DAD

This protocol provides a general method for the determination of this compound in various matrices after extraction and fractional crystallization.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 150 x 3.9 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • This compound standard

  • Botanical extract sample

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile (100%)

  • Flow Rate: 1.0 mL/min (can be adjusted)

  • Detection: DAD, monitor at 195 nm for quantification

  • Injection Volume: 20 µL

3. Standard Preparation

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with acetonitrile.

4. Sample Preparation

  • Extraction: The extraction method will depend on the specific botanical matrix. Common methods include Soxhlet extraction, supercritical fluid extraction (SFE), or solvent extraction.

  • Fractional Crystallization: If the extract is rich in lipids, a fractional crystallization step similar to the one described in Protocol 2 may be necessary to remove interferences.

  • After extraction and cleanup, dissolve the final extract in acetonitrile and filter through a 0.45 µm syringe filter.

5. Analysis

  • Follow the analysis steps outlined in Protocol 1, using the DAD to confirm peak purity by examining the UV spectrum.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification sample Botanical Extract Sample extraction Extraction (e.g., Solvent, SFE) sample->extraction standard This compound Standard stock_std Prepare Stock Solution standard->stock_std cleanup Cleanup (e.g., Fractional Crystallization) extraction->cleanup dilution_sample Dilution & Filtration cleanup->dilution_sample hplc HPLC System (Pump, Injector, Column, Detector) dilution_sample->hplc Inject Sample working_std Prepare Working Standards stock_std->working_std working_std->hplc Inject Standards data_acq Data Acquisition hplc->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Quantify this compound in Sample data_acq->quantification calibration->quantification result Report Results quantification->result

Caption: General workflow for HPLC analysis of this compound in botanical extracts.

Fractional_Crystallization_Workflow start Start with Oil Sample add_solvent Add Methanol:Acetone (7:3) start->add_solvent vortex Vortex Vigorously add_solvent->vortex freeze Store at -20°C for 24h vortex->freeze filter Rapid Filtration (Cold) freeze->filter evaporate Evaporate Solvent filter->evaporate dissolve Dissolve Residue in Acetone evaporate->dissolve end Ready for HPLC Injection dissolve->end

Caption: Detailed workflow for the fractional crystallization sample preparation method.

References

Application Notes & Protocols: Supercritical Fluid Extraction of Squalene from Olive Pomace

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of squalene from olive pomace using supercritical fluid extraction (SFE) with carbon dioxide (CO₂). This compound, a triterpene with significant applications in the pharmaceutical, cosmetic, and nutraceutical industries, can be efficiently and sustainably recovered from this agro-industrial byproduct.

Introduction

Olive pomace, the solid residue from olive oil production, is a rich source of valuable bioactive compounds, including this compound.[1][2] Supercritical fluid extraction (SFE) using CO₂ offers a green and highly selective alternative to conventional solvent extraction methods. By tuning the temperature and pressure of the supercritical CO₂, the solvent properties can be manipulated to optimize the extraction of non-polar compounds like this compound.[3][4] This technique minimizes the use of organic solvents, reduces extraction time, and yields high-purity extracts.[5]

Experimental Data Summary

The efficiency of this compound extraction via SFE is highly dependent on the operational parameters. The following table summarizes quantitative data from various studies, highlighting the impact of different conditions on this compound yield and recovery.

Pressure (MPa)Temperature (°C)CO₂ Flow Rate ( g/min )Co-solventThis compound Yield/ConcentrationThis compound Recovery (%)Reference
17.5335.4NoneNot specifiedHighest Recovery Achieved
12 - 3040~8.3 (0.5 kg/h )None16.8 g/kg of extractNot specified
43.840.2Not specifiedNot specified~12 mg/g of oil (8-fold increase)~65% of total oil
90 bar (9)401 LPMNoneUp to ~6000 mg/100g of pomaceNot specified
250 bar (25)401 LPMNot specifiedNot specifiedNot specified
234 bar (23.4)3533.3 g/min (2000 mL/h)NoneNot specified~90%

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the supercritical fluid extraction of this compound from olive pomace.

Olive Pomace Preparation

Proper preparation of the olive pomace is crucial for efficient extraction.

  • Drying: Reduce the moisture content of the fresh olive pomace to prevent ice formation and improve extraction efficiency. This can be achieved through:

    • Freeze-drying: Preserves thermolabile compounds but is more time-consuming and expensive.

    • Hot-air drying: A more cost-effective method. Studies have shown that the extraction of this compound is not significantly dependent on the drying method used.

  • Grinding: Grind the dried olive pomace to a uniform particle size to increase the surface area available for extraction.

  • Storage: Store the prepared pomace in a cool, dry, and dark place to prevent degradation of bioactive compounds.

Supercritical Fluid Extraction (SFE) Protocol

The following is a general protocol for the SFE of this compound. Optimal conditions may vary depending on the specific equipment and the characteristics of the olive pomace.

  • System Preparation:

    • Ensure the SFE system is clean and free of any residual contaminants.

    • Set the temperature of the extraction vessel and the separator.

  • Loading the Extractor:

    • Weigh a known amount of the prepared olive pomace (e.g., 22.7 g).

    • Load the pomace into the extraction vessel.

  • Pressurization and Extraction:

    • Pressurize the system with CO₂ to the desired extraction pressure (e.g., 17.5 MPa).

    • Once the target pressure and temperature (e.g., 33°C) are reached, start the CO₂ flow at the desired rate (e.g., 5.4 g/min ).

    • The extraction can be performed in dynamic mode (continuous flow) or a combination of static (no flow) and dynamic periods. For instance, a protocol could involve three cycles, each with a 3-minute static period followed by a 3-minute dynamic period.

  • Fractionation and Collection:

    • The supercritical CO₂ containing the extracted this compound flows to a separator.

    • In the separator, the pressure and/or temperature are reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate.

    • Collect the extract from the separator at regular intervals.

  • System Depressurization:

    • After the extraction is complete, carefully depressurize the system.

    • Collect any remaining extract from the lines and vessel.

This compound Quantification Protocol

The concentration of this compound in the extracts can be determined using chromatographic techniques.

  • Sample Preparation:

    • Dissolve a known amount of the SFE extract in a suitable solvent, such as hexane.

    • If necessary, perform a solid-phase extraction (SPE) on a silica cartridge to isolate the hydrocarbon fraction containing this compound. Elute with a mixture of hexane and diethyl ether (e.g., 95:5 v/v).

  • Chromatographic Analysis:

    • Gas Chromatography-Flame Ionization Detection (GC-FID): A common method for this compound quantification.

      • Column: A non-polar or medium-polarity capillary column.

      • Injector and Detector Temperature: Typically set around 250-300°C.

      • Oven Program: A temperature gradient to separate the different components of the extract.

      • Quantification: Use an external standard calibration curve with a certified this compound standard.

    • High-Performance Liquid Chromatography (HPLC-UV): An alternative method.

      • Column: A reverse-phase column (e.g., C18).

      • Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile and isopropanol.

      • Detection: UV detector set at a wavelength of approximately 217 nm for improved selectivity.

      • Quantification: Use an external standard calibration curve.

Visualizations

Supercritical Fluid Extraction Workflow

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis OlivePomace Olive Pomace Drying Drying (Freeze or Hot-Air) OlivePomace->Drying Grinding Grinding Drying->Grinding PreparedPomace Prepared Pomace Grinding->PreparedPomace Extractor Extractor (Pressure & Temperature Control) PreparedPomace->Extractor SFE_System SFE System CO2_Tank CO2 Tank CO2_Tank->Extractor Separator Separator (Pressure & Temperature Drop) Extractor->Separator Supercritical CO2 + This compound Squalene_Extract This compound-Rich Extract Separator->Squalene_Extract CO2_Recycle CO2 Recycle Separator->CO2_Recycle Gaseous CO2 Quantification This compound Quantification (GC-FID or HPLC-UV) Squalene_Extract->Quantification CO2_Recycle->CO2_Tank

References

Application Notes and Protocols for Squalene Extraction from Microbial Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of squalene from microbial fermentation broths, with a primary focus on the yeast Saccharomyces cerevisiae. The methodologies outlined are based on established solvent-based and supercritical fluid extraction techniques. Quantitative data from various studies are summarized for comparative analysis.

Introduction

This compound, a triterpenoid hydrocarbon, is a valuable bioactive compound with significant applications in the pharmaceutical, cosmetic, and nutraceutical industries.[1][2][3] Traditionally sourced from shark liver oil, microbial fermentation has emerged as a sustainable and controlled alternative for this compound production.[1][4] Genetically engineered microorganisms, particularly Saccharomyces cerevisiae, have been developed to produce high titers of this compound. The efficient extraction of this compound from the fermentation broth is a critical step in the overall production process. This document details various protocols for this compound extraction and purification.

This compound Biosynthesis in Saccharomyces cerevisiae

In Saccharomyces cerevisiae, this compound is an intermediate in the ergosterol biosynthesis pathway, also known as the mevalonate (MVA) pathway. Understanding this pathway is crucial for developing strategies to enhance this compound accumulation. Metabolic engineering efforts often focus on overexpressing key enzymes like truncated HMG-CoA reductase (tHmg1) and down-regulating enzymes downstream of this compound, such as this compound epoxidase (ERG1).

Mevalonate_Pathway cluster_0 Cytosol Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG1/tHMG1 Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P ERG12 Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP ERG8 Isopentenyl-PP (IPP) Isopentenyl-PP (IPP) Mevalonate-5-PP->Isopentenyl-PP (IPP) MVD1 Dimethylallyl-PP (DMAPP) Dimethylallyl-PP (DMAPP) Isopentenyl-PP (IPP)->Dimethylallyl-PP (DMAPP) IDI1 Isopentenyl-PP (IPP)Dimethylallyl-PP (DMAPP) Isopentenyl-PP (IPP)Dimethylallyl-PP (DMAPP) Geranyl-PP (GPP) Geranyl-PP (GPP) Isopentenyl-PP (IPP)Dimethylallyl-PP (DMAPP)->Geranyl-PP (GPP) ERG20 Geranyl-PP (GPP)Isopentenyl-PP (IPP) Geranyl-PP (GPP)Isopentenyl-PP (IPP) Farnesyl-PP (FPP) Farnesyl-PP (FPP) Geranyl-PP (GPP)Isopentenyl-PP (IPP)->Farnesyl-PP (FPP) ERG20 This compound This compound Farnesyl-PP (FPP)->this compound ERG9 2,3-Oxidothis compound 2,3-Oxidothis compound This compound->2,3-Oxidothis compound ERG1 Lanosterol Lanosterol 2,3-Oxidothis compound->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol

Mevalonate pathway for this compound biosynthesis in S. cerevisiae.

Experimental Protocols

This section provides detailed step-by-step protocols for the most common methods of this compound extraction from yeast fermentation broth.

Protocol 1: Alcohol/KOH Saponification followed by Hexane Extraction

This is a widely used method for its effectiveness in cell lysis and this compound recovery. The use of methanol has been shown to provide better this compound recovery compared to ethanol.

Materials:

  • Yeast cell pellet

  • Methanol or Ethanol

  • Potassium Hydroxide (KOH) solution (60% w/v)

  • n-Hexane

  • Anhydrous Sodium Sulfate

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Water bath or heating block

  • Rotary evaporator

Procedure:

  • Cell Harvesting: Centrifuge the fermentation broth to pellet the yeast cells. Discard the supernatant.

  • Saponification:

    • To the cell pellet, add a solution of 60% KOH and methanol. For example, for a specific dry cell weight, a defined volume of 40% KOH and 100% alcohol can be used.

    • Incubate the mixture in a water bath at a controlled temperature (e.g., 80°C) for 1-2 hours with intermittent vortexing. This step lyses the cells and saponifies lipids.

  • Solvent Extraction:

    • Cool the mixture to room temperature.

    • Add an equal volume of n-hexane to the tube and vortex vigorously for 5-10 minutes to extract the this compound into the organic phase.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection and Drying:

    • Carefully collect the upper hexane layer containing the this compound.

    • Repeat the extraction step with a fresh portion of n-hexane to maximize recovery.

    • Combine the hexane extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation:

    • Filter or decant the hexane extract to remove the sodium sulfate.

    • Evaporate the hexane using a rotary evaporator or under a gentle stream of nitrogen to obtain the crude this compound extract.

  • Quantification: Analyze the this compound content using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chloroform/Methanol Extraction

This method is effective for the extraction of total lipids, including this compound, from microbial biomass.

Materials:

  • Yeast cell pellet

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Rotary evaporator

Procedure:

  • Cell Harvesting: Harvest the yeast cells from the fermentation broth by centrifugation.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.

    • Disrupt the cells using sonication or homogenization for efficient extraction.

  • Phase Separation:

    • Add deionized water to the mixture to induce phase separation. A typical ratio is 1:1:0.8 of chloroform:methanol:water.

    • Vortex the mixture thoroughly and then centrifuge to separate the phases.

  • Collection of Organic Phase:

    • The lower chloroform phase contains the lipids, including this compound. Carefully collect this layer.

  • Solvent Evaporation:

    • Evaporate the chloroform using a rotary evaporator at a temperature of around 45°C to obtain the lipid extract containing this compound.

  • Purification and Quantification: The crude extract can be further purified by chromatography. Quantify the this compound content using GC or HPLC.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green and highly selective method for extracting this compound. It avoids the use of organic solvents and yields a high-purity product.

Materials and Equipment:

  • Lyophilized (freeze-dried) yeast biomass

  • Supercritical Fluid Extractor

  • High-purity CO₂

Procedure:

  • Biomass Preparation: Harvest and lyophilize the yeast cells. Lyophilization has been shown to significantly increase the this compound yield from SFE.

  • SFE System Setup:

    • Load the lyophilized yeast biomass into the extraction vessel of the SFE system.

    • Set the desired extraction parameters. Optimal conditions for this compound extraction have been reported at a temperature of 60°C and a pressure of 250-255 bar, with a constant CO₂ flow rate of 0.2 L/min.

  • Extraction:

    • Pump supercritical CO₂ through the extraction vessel. The this compound will dissolve in the supercritical fluid.

  • Collection:

    • The CO₂-squalene mixture flows to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate.

    • Collect the extracted this compound.

  • Quantification: Analyze the purity and quantity of the extracted this compound using appropriate analytical techniques.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the recovered this compound. The following table summarizes quantitative data from various studies.

Extraction MethodMicrobial SourceKey ParametersThis compound YieldReference
Methanol/KOH with HexaneSaccharomyces cerevisiae-Better recovery than Ethanol/KOH
Homogenization-basedSaccharomyces cerevisiae-3.5 to 16-fold higher than conventional methods
Supercritical CO₂Torulaspora delbrueckii60°C, 250-255 bar, 0.2 L/min CO₂11.12 µg/g dry weight
Supercritical CO₂ with LyophilizationTorulaspora delbrueckii60°C, 250-255 bar, 0.2 L/min CO₂430.52 µg/g dry weight
Solvent ExtractionSaccharomyces cerevisiaeChloroform/Methanol (2:1)41.16 µg/g dry weight
Solvent ExtractionTorulaspora delbrueckiiChloroform/Methanol (2:1)237.25 µg/g dry weight

Experimental Workflow Diagram

The following diagram illustrates a general workflow for this compound extraction from microbial fermentation.

Squalene_Extraction_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Extraction Methods Fermentation Microbial Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Cell_Lysis Cell Disruption & Lysis Harvesting->Cell_Lysis Extraction This compound Extraction Cell_Lysis->Extraction Solvent Solvent Extraction (e.g., Hexane, Chloroform/Methanol) Extraction->Solvent SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Purification Purification Analysis Analysis (GC/HPLC) Purification->Analysis Solvent->Purification SFE->Purification

References

Mechanism of Action of Squalene as a Vaccine Adjuvant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene, a naturally occurring triterpene, is a key component of several potent vaccine adjuvants, most notably MF59® and AS03. These oil-in-water emulsion adjuvants have been successfully incorporated into licensed influenza vaccines, enhancing their immunogenicity and efficacy, particularly in vulnerable populations such as the elderly.[1][2] Understanding the precise mechanism of action of this compound-based adjuvants is crucial for the rational design of next-generation vaccines against a wide range of infectious diseases. This document provides a detailed overview of the current understanding of how this compound emulsions stimulate the immune system, along with protocols for key experiments to evaluate their adjuvant properties.

This compound-based adjuvants are thought to work by creating a localized, transient inflammatory environment at the injection site.[3][4][5] This "immunocompetent" microenvironment orchestrates the recruitment and activation of innate immune cells, which in turn leads to a more robust and durable adaptive immune response. Unlike depot-forming adjuvants like alum, this compound emulsions do not appear to function by slowly releasing the antigen. Instead, their effect is more dynamic, involving the induction of chemokines and cytokines that attract antigen-presenting cells (APCs) to the site of vaccination.

Mechanism of Action

The adjuvant effect of this compound emulsions can be broadly categorized into its impact on the innate and adaptive immune systems.

Innate Immune Activation

Upon injection, this compound-based adjuvants rapidly induce the production of a range of chemokines and cytokines at the injection site and in the draining lymph nodes. This creates a chemical gradient that attracts a variety of innate immune cells, including neutrophils, monocytes, and dendritic cells (DCs). Studies in mice have shown a significant influx of neutrophils within hours of injection, followed by a wave of monocytes. These recruited monocytes can differentiate into monocyte-derived dendritic cells (mo-DCs), which are potent APCs.

This compound adjuvants also enhance the uptake of antigens by APCs. The oil-in-water emulsion formulation facilitates the efficient delivery of antigens to these cells. Once the antigen is internalized, this compound adjuvants promote the maturation of DCs, leading to the upregulation of co-stimulatory molecules like CD80 and CD86, which are essential for the activation of naive T cells.

A key aspect of the innate immune activation by this compound adjuvants is the release of endogenous danger signals, or Damage-Associated Molecular Patterns (DAMPs). Intramuscular injection of MF59 has been shown to induce the release of ATP from muscle cells. This extracellular ATP acts as a potent chemoattractant for immune cells and contributes significantly to the adjuvant effect. Additionally, this compound adjuvants can induce a localized, controlled form of cell death, such as apoptosis and necroptosis, which further releases DAMPs and enhances the inflammatory milieu.

Adaptive Immune Response

The robust innate immune response triggered by this compound adjuvants sets the stage for a powerful and multifaceted adaptive immune response, encompassing both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity.

T-Cell Response: this compound adjuvants are potent inducers of CD4+ T helper cell responses. They promote the activation and expansion of antigen-specific CD4+ T cells, including T follicular helper (Tfh) cells, which are crucial for providing help to B cells in the germinal centers of lymph nodes. The cytokine profile of the elicited T cells is often balanced, without a strong bias towards a Th1 or Th2 phenotype.

Interestingly, this compound-based adjuvants can also induce robust CD8+ T-cell responses, which are important for clearing virally infected cells. This is achieved through a distinct mechanism involving Receptor-Interacting Protein Kinase 3 (RIPK3)-dependent necroptosis in lymph node-resident macrophages. This process is essential for the cross-presentation of antigens to CD8+ T cells by Batf3-dependent dendritic cells.

B-Cell and Antibody Response: A hallmark of this compound-adjuvanted vaccines is the induction of high titers of high-affinity, class-switched antibodies. The enhanced Tfh cell response driven by these adjuvants leads to the formation of larger and more numerous germinal centers, where B cells undergo proliferation, somatic hypermutation, and affinity maturation. This results in the generation of a diverse repertoire of antibodies with improved neutralizing capacity against not only the vaccine strain but also against drifted viral strains. The antibody response is characterized by a mix of IgG isotypes, including IgG1 and IgG2, indicating a balanced Th1/Th2 response. The induction of antibody responses by this compound adjuvants is largely dependent on the adaptor protein MyD88, though it appears to be independent of direct Toll-like receptor (TLR) activation.

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the effect of this compound-based adjuvants on key immunological parameters.

Table 1: Effect of this compound Adjuvants on Antibody Titers in Mice

AntigenAdjuvantMouse StrainAntibody Titer (Endpoint Titer or GMT)Fold Increase vs. Antigen AloneReference
Ovalbumin (OVA)AddaVaxC57BL/6IgG1: ~10^5, IgG2b: ~10^4, IgG2c: ~10^4Not specified
Inactivated Yellow Fever 17DDAddaVaxSwissTotal IgG (GMT): 3.81 log10~2.6-fold vs. attenuated virus
H3N2 InfluenzaAddaVax + PolyI:CBALB/cHI Titer (GMT): 1039 (6 µg antigen)~20-fold
Trivalent Influenza Vaccine (TIV)AddaVaxC57BL/6HAI Titer (H1N1): ~800Not specified
SARS-CoV-2 RBDThis compound EmulsionBALB/cIgG1: ~10^5, IgG2a: ~10^4Not specified

Table 2: Effect of this compound Adjuvants on Immune Cell Populations in Draining Lymph Nodes of Mice

AdjuvantCell TypeTime PointChange in Cell Number/FrequencyFold Increase vs. ControlReference
AddaVaxNeutrophils12 hoursIncreased absolute number~10-fold
AddaVaxMonocytes24 hoursIncreased absolute number~8-fold
AddaVaxMigratory Dendritic Cells12 hoursIncreased absolute number~4-fold
AddaVaxAntigen-specific Germinal Center B cellsDay 7~1.5% of B220+ cellsNot specified
AddaVaxAntigen-specific T follicular helper cellsDay 7~0.2% of CD4+ T cellsNot specified

Table 3: Effect of this compound Adjuvants on Cytokine Production

AdjuvantCytokineSample TypeTime PointConcentration (pg/mL) or Fold ChangeReference
AddaVaxIL-6Serum (mice)24 hours~1000 pg/mL
AddaVaxTNFSerum (mice)24 hours~200 pg/mL
AddaVaxIL-1βSerum (mice)24 hours~50 pg/mL
AddaVax + PolyI:CIFN-γSplenocyte supernatant (mice)-~2-fold increase vs. antigen alone
AddaVax + PolyI:CIL-4Splenocyte supernatant (mice)-~3-fold increase vs. antigen alone

Experimental Protocols

Protocol 1: In Vivo Immunization and Sample Collection in Mice

Objective: To assess the in vivo immunogenicity of a this compound-adjuvanted vaccine candidate.

Materials:

  • Antigen of interest

  • This compound-based adjuvant (e.g., AddaVax)

  • Phosphate-buffered saline (PBS)

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Syringes and needles (e.g., 27-gauge)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Surgical tools for lymph node and spleen harvesting

Procedure:

  • Vaccine Formulation:

    • Prepare the antigen solution at the desired concentration in sterile PBS.

    • To formulate the adjuvanted vaccine, mix the antigen solution with the this compound emulsion at a 1:1 volume ratio. For example, mix 50 µL of antigen solution with 50 µL of AddaVax.

    • Vortex the mixture vigorously for at least 30 seconds to ensure a stable emulsion.

  • Immunization:

    • Anesthetize the mice according to approved institutional animal care and use protocols.

    • Inject 100 µL of the vaccine formulation intramuscularly (IM) into the quadriceps muscle or subcutaneously (SC) at the base of the tail.

    • For a prime-boost regimen, administer a second dose of the vaccine 2-3 weeks after the primary immunization.

  • Blood Collection:

    • Collect blood samples via the tail vein or retro-orbital sinus at desired time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost).

    • For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes. Collect the supernatant (serum) and store at -20°C or -80°C.

  • Tissue Harvesting:

    • At the end of the experiment, euthanize the mice.

    • Carefully dissect the draining lymph nodes (e.g., inguinal or popliteal) and/or spleen.

    • Place the tissues in ice-cold PBS or RPMI-1640 medium for further processing (e.g., single-cell suspension preparation for flow cytometry or in vitro stimulation).

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titration

Objective: To quantify the titer of antigen-specific IgG antibodies in the serum of immunized mice.

Materials:

  • 96-well ELISA plates

  • Recombinant antigen

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-Tween 20 [PBST])

  • Wash buffer (PBST: 0.05% Tween 20 in PBS)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG detection antibody (and isotype-specific antibodies like IgG1, IgG2a, IgG2b, IgG2c if desired)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the recombinant antigen to 1-2 µg/mL in coating buffer.

    • Add 100 µL of the diluted antigen to each well of the ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Serum Incubation:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting from 1:100).

    • Add 100 µL of the diluted serum to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Dilute the HRP-conjugated anti-mouse IgG detection antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Reading:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until a blue color develops.

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a predetermined cut-off (e.g., 2-3 times the background absorbance).

Protocol 3: Flow Cytometry Analysis of Immune Cells in Draining Lymph Nodes

Objective: To phenotype and quantify immune cell populations in the draining lymph nodes of immunized mice.

Materials:

  • Draining lymph nodes from immunized mice

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Collagenase D and DNase I

  • 70 µm cell strainers

  • ACK lysis buffer (for spleens)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Anti-mouse CD16/CD32 (Fc block)

  • Fluorochrome-conjugated antibodies against cell surface markers (see example panel below)

  • Fixable viability dye

  • Flow cytometer

Example Antibody Panel for Dendritic Cells and Monocytes:

  • CD45-PerCP-Cy5.5

  • CD11c-PE-Cy7

  • MHC-II (I-A/I-E)-AF700

  • CD11b-APC

  • Ly6C-FITC

  • Ly6G-PE

  • CD80-BV421

  • CD86-BV510

Procedure:

  • Single-Cell Suspension Preparation:

    • Mechanically disrupt the lymph nodes in RPMI-1640 medium using the plunger of a syringe and pass through a 70 µm cell strainer.

    • For enzymatic digestion, mince the tissue and incubate in RPMI-1640 with Collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30 minutes at 37°C with gentle agitation.

    • Wash the cells with RPMI-1640 and resuspend in FACS buffer.

  • Cell Staining:

    • Count the cells and adjust the concentration to 1x10⁷ cells/mL.

    • Aliquot 100 µL of the cell suspension (1x10⁶ cells) into FACS tubes.

    • Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.

    • Wash the cells with FACS buffer.

    • Block Fc receptors by incubating the cells with anti-mouse CD16/CD32 for 10-15 minutes at 4°C.

    • Add the cocktail of fluorochrome-conjugated antibodies for surface markers.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer for analysis.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo).

    • Gate on live, single cells first. Then, identify major populations (e.g., CD45+) and subsequently phenotype specific subsets based on marker expression (e.g., dendritic cells: CD11c+ MHC-II+; monocytes: CD11b+ Ly6C+).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound Adjuvant Action

squalene_mechanism cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response This compound This compound Emulsion (e.g., MF59, AddaVax) injection_site Injection Site (Muscle/Subcutaneous Tissue) This compound->injection_site IM/SC Injection apc Antigen Presenting Cells (DCs, Macrophages, Monocytes) This compound->apc Enhanced Antigen Uptake damp DAMPs Release (e.g., ATP, dsDNA) injection_site->damp Cellular Stress cytokines Chemokine & Cytokine Production injection_site->cytokines Stimulation of resident cells damp->apc Activation ripk3 RIPK3-dependent Necroptosis damp->ripk3 in Macrophages dln Draining Lymph Node apc->dln Migration t_cell Naive T-Cell apc->t_cell Antigen Presentation (MHC-II) cross_presentation Cross-presentation apc->cross_presentation cytokines->apc Recruitment & Activation dln->t_cell b_cell Naive B-Cell dln->b_cell th_cell CD4+ T-Helper Cell (incl. Tfh) t_cell->th_cell Activation & Differentiation gc_b_cell Germinal Center B-Cell th_cell->gc_b_cell Help cd8_t_cell CD8+ T-Cell b_cell->gc_b_cell Activation plasma_cell Plasma Cell gc_b_cell->plasma_cell Differentiation memory_cells Memory T & B Cells gc_b_cell->memory_cells antibodies High-Affinity Antibodies plasma_cell->antibodies ripk3->cross_presentation by Batf3+ DCs cross_presentation->cd8_t_cell Activation

Caption: Overview of the mechanism of action of this compound-based adjuvants.

Experimental Workflow for Adjuvant Evaluation

experimental_workflow cluster_assays Immunological Assays formulation Vaccine Formulation (Antigen +/- this compound Adjuvant) immunization Mouse Immunization (IM or SC) formulation->immunization serum_collection Serum Collection immunization->serum_collection tissue_harvest Tissue Harvest (Draining Lymph Nodes, Spleen) immunization->tissue_harvest elisa ELISA (Antibody Titers) serum_collection->elisa flow_cytometry Flow Cytometry (Immune Cell Phenotyping) tissue_harvest->flow_cytometry elispot ELISpot / Intracellular Staining (Cytokine-producing cells) tissue_harvest->elispot data_analysis Data Analysis & Interpretation elisa->data_analysis flow_cytometry->data_analysis elispot->data_analysis logical_relationship cluster_properties Physicochemical Properties cluster_mechanism Mechanism of Action cluster_outcome Immunological Outcome squalene_emulsion Oil-in-Water Emulsion (Small Droplet Size) cell_recruitment Innate Cell Recruitment (Neutrophils, Monocytes, DCs) squalene_emulsion->cell_recruitment ag_uptake Enhanced Antigen Uptake & Presentation squalene_emulsion->ag_uptake damp_release DAMP Release (ATP) squalene_emulsion->damp_release t_cell_activation T-Cell Activation (CD4+ & CD8+) cell_recruitment->t_cell_activation ag_uptake->t_cell_activation damp_release->t_cell_activation b_cell_response Enhanced B-Cell Response (Germinal Centers) t_cell_activation->b_cell_response adjuvant_effect Potent Adjuvant Effect t_cell_activation->adjuvant_effect b_cell_response->adjuvant_effect

References

Application Notes and Protocols for Enhanced Squalene Production in Metabolically Engineered Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Squalene, a 30-carbon isoprenoid, is a vital precursor for the synthesis of steroids, hopanoids, and other triterpenoids. It holds significant value in the pharmaceutical, cosmetic, and nutraceutical industries for its properties as a vaccine adjuvant, emollient, and antioxidant. Traditional sourcing from shark liver oil is unsustainable and raises ecological concerns. Metabolic engineering of microbial hosts like Escherichia coli offers a promising and sustainable alternative for this compound production. E. coli is an attractive chassis due to its rapid growth, well-characterized genetics, and lack of native triterpenoid production, which prevents the conversion of this compound to downstream products.[1]

This document provides detailed application notes and protocols for the metabolic engineering of E. coli to achieve enhanced this compound production. It covers key genetic engineering strategies, detailed experimental procedures, and quantitative data from various engineered strains.

Metabolic Engineering Strategies for Enhanced this compound Production

The biosynthesis of this compound in engineered E. coli primarily involves the redirection of central carbon metabolism towards the production of the precursor molecule farnesyl diphosphate (FPP), which is then dimerized to form this compound. Two primary isoprenoid biosynthesis pathways can be leveraged: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the heterologous mevalonate (MVA) pathway.[2][3]

Key strategies to boost this compound production include:

  • Heterologous Expression of this compound Synthase (SQS): Introduction of a gene encoding this compound synthase is the initial step to enable this compound production. SQS catalyzes the head-to-head condensation of two molecules of FPP.[1][4] Human this compound synthase (hSQS) has been shown to be effective.

  • Enhancing the Native MEP Pathway: The native MEP pathway in E. coli can be upregulated to increase the supply of FPP. This is often achieved by overexpressing rate-limiting enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI).

  • Introducing the Heterologous MVA Pathway: The MVA pathway, typically found in eukaryotes and archaea, can be introduced into E. coli to provide an alternative and often more efficient route to FPP from acetyl-CoA.

  • Cofactor Engineering: The synthesis of this compound is an NADPH-dependent process. Increasing the intracellular availability of NADPH, for instance by overexpressing pyridine nucleotide transhydrogenase (UdhA), can significantly improve this compound titers.

  • Blocking Competing Pathways: To maximize the carbon flux towards this compound, competing metabolic pathways can be downregulated or knocked out. For example, blocking the menaquinone pathway, which also utilizes FPP, can redirect precursors towards this compound synthesis.

  • Membrane Engineering: As a lipophilic molecule, this compound accumulates in the cell membrane. Overexpression of certain membrane proteins, such as the serine chemoreceptor protein (Tsr), can induce the formation of intracellular membrane vesicles, thereby increasing the storage capacity for this compound and boosting production.

Quantitative Data on this compound Production

The following table summarizes the this compound production titers achieved in various metabolically engineered E. coli strains, highlighting the effectiveness of different strategies.

Strain Engineering StrategyHost StrainThis compound Titer (mg/L)Reference
Expression of hopA, hopB (SQS), and hopD (FPPS) from Streptomyces peucetiusE. coli4.1
Co-expression of dxs and idi with hopABDE. coli11.8
Expression of human truncated SQS (hsqs)E. coli-
Overexpression of rate-limiting enzymes (IDI, DXS, FPS) with hsqsE. coli5-fold increase
Expression of UdhA (transhydrogenase) in the above strainE. coli59% increase
Co-expression of a chimeric MVA pathway with human SQSE. coli XL1-Blue230
Overexpression of Tsr (membrane protein) in an MVA-based this compound-producing strainE. coli612
Hybrid HMGR system with membrane and lipid metabolism engineeringE. coli970.86 ± 55.67
Delayed induction and in situ recovery with dodecane overlay in a 3L bioreactorE. coli1267.01
Optimization of MVA and MEP pathways, and change of chassis to XL1-BlueE. coli XL1-Blue1274

Experimental Protocols

Protocol 1: Construction of a this compound-Producing E. coli Strain

This protocol describes the basic steps for constructing an E. coli strain capable of producing this compound by introducing a plasmid carrying the human this compound synthase gene.

1. Plasmid Construction:

  • The human this compound synthase gene (hSQS) is PCR amplified. A truncated version of hSQS has been shown to be effective.
  • The amplified hSQS gene is cloned into a suitable expression vector (e.g., pTrc99A) under the control of an inducible promoter (e.g., trc promoter). Restriction enzyme sites such as NcoI and KpnI can be used for cloning.
  • The resulting plasmid (e.g., pTHS) is transformed into a cloning host like E. coli TOP10 for plasmid propagation and sequence verification.

2. Transformation into Expression Host:

  • The sequence-verified plasmid is transformed into an expression host strain such as E. coli BL21(DE3).
  • Transformants are selected on LB agar plates containing the appropriate antibiotic.

Protocol 2: Enhancing this compound Production by Overexpressing MEP Pathway Genes

This protocol outlines the steps to increase FPP precursor supply by overexpressing key genes from the native MEP pathway.

1. Plasmid Construction:

  • Genes for DXP synthase (dxs) and isopentenyl diphosphate isomerase (idi) are amplified from the E. coli genome.
  • These genes are cloned into a compatible plasmid with a different antibiotic resistance marker than the SQS-containing plasmid. They can be cloned as an operon under the control of an inducible promoter.
  • The resulting plasmid is transformed into the this compound-producing strain from Protocol 1.

2. Co-transformation and Selection:

  • The two plasmids (one for SQS and one for MEP pathway genes) are co-transformed into the expression host.
  • Colonies are selected on LB agar containing both antibiotics.

Protocol 3: Fed-Batch Fermentation for this compound Production

This protocol describes a typical fed-batch fermentation process to achieve higher cell densities and this compound titers.

1. Seed Culture Preparation:

  • A single colony of the engineered E. coli strain is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 37°C with shaking.
  • The overnight culture is used to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) and grown to an OD600 of 4-6.

2. Bioreactor Inoculation and Batch Phase:

  • A 3 L bioreactor containing fermentation medium is inoculated with the seed culture to an initial OD600 of ~0.2.
  • The batch phase is carried out at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (e.g., >30%).

3. Fed-Batch Phase:

  • Once the initial carbon source (e.g., glucose) is depleted (indicated by a sharp increase in dissolved oxygen), a feeding solution containing concentrated glucose is supplied to the bioreactor.
  • The feeding rate is controlled to maintain a desired growth rate.

4. Induction and Production Phase:

  • When the culture reaches a high cell density (e.g., OD600 of 50-80), gene expression is induced by adding IPTG (e.g., final concentration of 0.1 mM).
  • A dodecane overlay (e.g., 10% v/v) can be added to the culture to facilitate in situ recovery of the lipophilic this compound.
  • The temperature may be reduced (e.g., to 30°C) to enhance protein folding and stability.
  • The fermentation is continued for 48-72 hours post-induction.

Protocol 4: this compound Extraction and Quantification

This protocol details the extraction of this compound from E. coli cells and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Cell Harvesting and Lysis:

  • A known volume of the fermentation broth (e.g., 1 mL) is centrifuged to pellet the cells.
  • The cell pellet is washed and resuspended in a suitable buffer.
  • Cells are lysed by methods such as sonication or by adding acetone.

2. This compound Extraction:

  • The lipophilic this compound is extracted from the cell lysate using an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.
  • The organic phase containing this compound is separated by centrifugation.
  • The extraction is typically repeated multiple times to ensure complete recovery.

3. Quantification by GC-MS:

  • The extracted organic phase is dried (e.g., under a stream of nitrogen) and the residue is redissolved in a known volume of a suitable solvent (e.g., hexane or methanol).
  • An internal standard can be added for accurate quantification.
  • The sample is injected into a GC-MS system. This compound is identified based on its retention time and mass spectrum compared to an authentic standard.
  • Quantification is performed by integrating the peak area of this compound and comparing it to a standard curve. High-Performance Liquid Chromatography (HPLC) can also be used for quantification.

Visualizations

Engineered this compound Biosynthesis Pathway in E. coli

Squalene_Biosynthesis_Pathway cluster_mep_pathway MEP Pathway (Native) cluster_squalene_synthesis This compound Synthesis G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP DXS DXS IPP_DMAPP_MEP IPP / DMAPP DXP->IPP_DMAPP_MEP IDI IDI FPP FPP IPP_DMAPP_MEP->FPP FPS / IspA AcetylCoA Acetyl-CoA IPP_DMAPP_MVA IPP / DMAPP AcetylCoA->IPP_DMAPP_MVA MVA Pathway Enzymes MVA_enzymes MVA Pathway Enzymes IPP_DMAPP_MVA->FPP FPS / IspA FPS FPS / IspA This compound This compound FPP->this compound SQS SQS SQS (heterologous)

Caption: Engineered metabolic pathways for this compound production in E. coli.

General Experimental Workflow

Experimental_Workflow Strain_Construction Strain Construction (Gene cloning, Transformation) Seed_Culture Seed Culture Preparation Strain_Construction->Seed_Culture Fermentation Fed-Batch Fermentation (Bioreactor) Seed_Culture->Fermentation Induction Induction of Gene Expression (e.g., IPTG) Fermentation->Induction Harvesting Cell Harvesting Induction->Harvesting Extraction This compound Extraction (Solvent extraction) Harvesting->Extraction Analysis Quantification (GC-MS, HPLC) Extraction->Analysis Data Data Analysis Analysis->Data

Caption: General experimental workflow for this compound production and analysis.

Key Regulatory Points for Enhancing Production

Enhancement_Strategies Precursors Central Carbon Precursors FPP_Pool FPP Pool Precursors->FPP_Pool Biosynthesis This compound This compound FPP_Pool->this compound SQS Block_Competing Block Competing Pathways (e.g., Menaquinone) FPP_Pool->Block_Competing Redirects Flux Membrane_Eng Membrane Engineering (↑ Storage) This compound->Membrane_Eng Increases Accumulation Enhance_MEP Enhance MEP Pathway (↑ dxs, idi) Enhance_MEP->FPP_Pool Add_MVA Introduce MVA Pathway Add_MVA->FPP_Pool Cofactor_Eng Cofactor Engineering (↑ NADPH) Cofactor_Eng->this compound Supports SQS

Caption: Key strategies for enhancing metabolic flux towards this compound.

References

Application Notes and Protocols for Studying Lipid Metabolism Using Squalene in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene, a naturally occurring triterpenoid and a key intermediate in the biosynthesis of cholesterol, has garnered significant interest in the study of lipid metabolism. Its role extends beyond being a mere precursor, as it has been shown to modulate various cellular processes, including lipid droplet formation and the expression of genes involved in lipid homeostasis. Understanding the cellular and molecular effects of this compound is crucial for research in areas such as metabolic disorders, cardiovascular disease, and cancer.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its impact on lipid metabolism. The protocols cover the preparation of this compound for cell delivery, methods for assessing its effects on cellular lipid content, and analysis of key signaling pathways.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound treatment on cultured cells, synthesized from findings reported in scientific literature.

Table 1: Effect of this compound on Lipid Droplet Formation in HepG2 Cells

This compound Concentration (µM)Treatment Time (hours)Mean Lipid Droplet Area per Cell (µm²)Fold Change vs. Control
0 (Control)2415.21.0
102428.91.9
502455.13.6
1002482.35.4

Table 2: Relative mRNA Expression of SREBP-2 Target Genes in HepG2 Cells Treated with this compound

GeneThis compound Concentration (µM)Treatment Time (hours)Fold Change in mRNA Expression vs. Control
HMGCR 50242.5
HMGCS1 50242.1
SQLE 50241.8
LDLR 50241.5

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

This compound is a highly lipophilic molecule and requires a suitable delivery vehicle for in vitro studies. Two common methods are the use of cyclodextrin inclusion complexes and oil-in-water emulsions.

Method A: this compound-Cyclodextrin Complex Preparation [1]

This method enhances the solubility of this compound in aqueous culture media.

Materials:

  • This compound (≥98% purity)

  • Methyl-β-cyclodextrin (MβCD)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, amber glass vials

  • Sonicator

Procedure:

  • Prepare a 10 mM solution of MβCD in sterile PBS.

  • Add this compound to the MβCD solution at a molar ratio of 1:5 (this compound:MβCD).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture in a water bath sonicator for 30 minutes at 37°C to facilitate complex formation.

  • Sterile-filter the resulting this compound-MβCD complex solution through a 0.22 µm syringe filter.

  • The final concentration of this compound in the stock solution should be determined, and the solution should be stored at 4°C in an amber vial for up to one week.

Method B: this compound Oil-in-Water Emulsion Preparation [2]

This method is suitable for delivering higher concentrations of this compound.

Materials:

  • This compound (≥98% purity)

  • Span 80

  • Cremophor ELP

  • Deionized water, sterile

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the surfactant mixture (Smix) by combining Span 80 and Cremophor ELP at a weight ratio of 7:13.[2]

  • Add this compound to the Smix at the desired weight ratio (e.g., 1:9 to 9:1 this compound:Smix) to achieve the target this compound concentration in the final emulsion (e.g., 3%, 5%, or 10%).[2]

  • Slowly add sterile deionized water to the this compound-Smix mixture while stirring continuously with a magnetic stirrer at room temperature until a homogenous emulsion is formed.[2]

  • The emulsion can be stored at room temperature. Gently mix before each use.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells (e.g., HepG2, Huh7, AML12)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (e.g., MβCD solution without this compound, or the emulsion vehicle without this compound)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare the final this compound treatment concentrations by diluting the this compound stock solution in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of the delivery vehicle.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 3: Visualization and Quantification of Intracellular Lipid Droplets

Method A: Oil Red O Staining for Visualization

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (0.5 g Oil Red O in 100 mL isopropanol)

  • Oil Red O working solution (6 mL Oil Red O stock solution + 4 mL distilled water, let stand for 10 minutes, and filter)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining nuclei)

  • Mounting medium (aqueous)

  • Microscope

Procedure:

  • After this compound treatment, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 30 minutes at room temperature.

  • Wash the cells twice with distilled water.

  • Incubate the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the freshly prepared Oil Red O working solution. Incubate for 15-20 minutes at room temperature.

  • Wash the cells 2-5 times with distilled water until excess stain is removed.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute.

  • Wash with distilled water.

  • Add a drop of aqueous mounting medium and cover with a coverslip.

  • Visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.

Method B: Nile Red Staining for Quantification

Nile Red is a fluorescent dye that is highly fluorescent in a hydrophobic environment, making it ideal for quantifying neutral lipid droplets.

Materials:

  • PBS

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope or plate reader

Procedure:

  • After this compound treatment, wash the cells twice with PBS.

  • Prepare a staining solution by diluting the Nile Red stock solution to a final concentration of 1 µg/mL in PBS.

  • Incubate the cells with the Nile Red staining solution for 10-15 minutes at 37°C, protected from light.

  • (Optional) Add Hoechst 33342 to the staining solution for the last 5 minutes to counterstain the nuclei.

  • Wash the cells twice with PBS.

  • Image the cells using a fluorescence microscope (Nile Red: Ex/Em ~552/636 nm for neutral lipids; Hoechst: Ex/Em ~350/461 nm).

  • For quantification, the fluorescence intensity can be measured using a fluorescence plate reader or analyzed using image analysis software to determine the number and area of lipid droplets per cell.

Protocol 4: Analysis of Gene Expression by qRT-PCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., HMGCR, HMGCS1, SQLE, LDLR, SREBF2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • After this compound treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and this compound's Role

This compound is a critical intermediate in the cholesterol biosynthesis pathway. Its synthesis is catalyzed by this compound synthase, and it is subsequently converted to 2,3-oxidothis compound by this compound epoxidase. This pathway is tightly regulated, in part by the transcription factor SREBP-2.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (HMGCR) FPP Farnesyl pyrophosphate (FPP) Mevalonate->FPP Multiple steps This compound This compound FPP->this compound This compound synthase Oxidothis compound 2,3-Oxidothis compound This compound->Oxidothis compound This compound epoxidase (SQLE) Lanosterol Lanosterol Oxidothis compound->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps SREBP2_inactive SREBP-2 (Inactive, ER) Cholesterol->SREBP2_inactive Inhibits activation SREBP2_active SREBP-2 (Active, Nucleus) SREBP2_inactive->SREBP2_active Low Cholesterol SREBP2_active->HMGCoA Upregulates SREBP2_active->FPP Upregulates SREBP2_active->this compound Upregulates Squalene_treatment Exogenous This compound Squalene_treatment->this compound

Caption: Cholesterol biosynthesis pathway highlighting the position of this compound.

SREBP-2 Signaling Pathway and Modulation by this compound

The Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol homeostasis. When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus to induce the expression of genes involved in cholesterol synthesis and uptake. Exogenous this compound can influence this pathway, though the precise effects can be complex and cell-type dependent.

SREBP2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-2/SCAP Complex S1P_S2P S1P & S2P Proteases SREBP_SCAP->S1P_S2P Transport to Golgi INSIG INSIG nSREBP2 nSREBP-2 (Active) S1P_S2P->nSREBP2 Proteolytic Cleavage SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Binds to Target_Genes Target Gene Transcription (HMGCR, HMGCS1, SQLE, LDLR) SRE->Target_Genes Activates Low_Cholesterol Low Cellular Cholesterol Low_Cholesterol->SREBP_SCAP Dissociation from INSIG High_Cholesterol High Cellular Cholesterol High_Cholesterol->SREBP_SCAP Retention in ER by INSIG Squalene_Treatment Exogenous This compound Squalene_Treatment->High_Cholesterol May contribute to intracellular lipid pool

Caption: SREBP-2 signaling pathway and potential influence of this compound.

Experimental Workflow for Studying this compound's Effects on Lipid Metabolism

The following diagram outlines a typical workflow for investigating the impact of this compound on lipid metabolism in a cell culture model.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start Cell_Culture Cell Seeding and Growth Start->Cell_Culture Treatment Treat Cells with this compound and Vehicle Control Cell_Culture->Treatment Squalene_Prep Prepare this compound Stock (Cyclodextrin or Emulsion) Squalene_Prep->Treatment Lipid_Staining Lipid Droplet Staining (Oil Red O / Nile Red) Treatment->Lipid_Staining Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Lipid_Staining->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for studying this compound's effects on lipid metabolism.

References

Application Notes and Protocols for the Determination of Squalene in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene, a naturally occurring triterpene, is a popular ingredient in cosmetic formulations due to its emollient and antioxidant properties.[1][2][3] Accurate quantification of this compound in these products is crucial for quality control, formulation development, and substantiation of marketing claims. This document provides detailed application notes and protocols for the determination of this compound in various cosmetic matrices using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the most common analytical techniques for this purpose.[4]

Analytical Techniques: An Overview

The two primary chromatographic methods for this compound quantification are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Diode Array Detection (DAD).

  • Gas Chromatography (GC): This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity. Squalane is often used as an internal standard in GC methods to ensure accuracy.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of cosmetic matrices. Reversed-phase HPLC with a C18 column is a common approach for this compound analysis.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the determination of this compound in cosmetic formulations by GC-FID and HPLC-UV/DAD.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cosmetic Cosmetic Sample (Cream, Lotion, Oil) saponification Saponification (e.g., with KOH/Ethanol) cosmetic->saponification extraction Liquid-Liquid Extraction (e.g., with n-hexane) saponification->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration injection GC Injection concentration->injection separation Chromatographic Separation (e.g., Silicone OV-101 column) injection->separation detection Flame Ionization Detection (FID) separation->detection quantification Quantification (vs. Internal Standard) detection->quantification

Caption: General workflow for this compound determination by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/DAD Analysis cosmetic Cosmetic Sample (Cream, Lotion, Oil) dissolution Dissolution in Solvent (e.g., THF, Hexane) cosmetic->dissolution filtration Filtration (e.g., 0.45 µm filter) dissolution->filtration injection HPLC Injection filtration->injection separation Reversed-Phase Separation (e.g., C18 column) injection->separation detection UV/DAD Detection (e.g., 210-220 nm) separation->detection quantification Quantification (vs. External Standard Curve) detection->quantification

Caption: General workflow for this compound determination by HPLC-UV/DAD.

Detailed Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from established methods for the analysis of this compound in hydrocarbon mixtures.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Squalane (internal standard, ≥98% purity)

  • Hexane (HPLC grade)

  • Ethanolic potassium hydroxide solution (0.5 M)

  • Deionized water

  • Cosmetic sample

2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC column: 2% silicone OV-101 on Chromosorb WAW DMCS (or equivalent), 3 mm i.d. x 2 m length.

  • Injector and detector temperatures: 280 °C and 300 °C, respectively.

  • Oven temperature program: Initial temperature of 250 °C, hold for 5 minutes, then ramp to 280 °C at 5 °C/min, and hold for 10 minutes.

  • Carrier gas: Helium or Nitrogen at an optimized flow rate.

3. Standard Preparation

  • Internal Standard Stock Solution (Squalane): Accurately weigh approximately 0.4 g of squalane, dissolve in hexane, and dilute to 100 mL in a volumetric flask.

  • This compound Stock Solution: Accurately weigh approximately 0.4 g of this compound, dissolve in hexane, and dilute to 100 mL in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by adding known volumes of the this compound stock solution (e.g., 5, 10, 15 mL) and a constant volume of the internal standard stock solution (e.g., 10 mL) to 25 mL volumetric flasks, and diluting to volume with hexane.

4. Sample Preparation

  • Saponification (for complex matrices like creams and lotions):

    • Accurately weigh about 1 g of the cosmetic sample into a flask.

    • Add 25 mL of 0.5 M ethanolic potassium hydroxide.

    • Reflux for 1 hour.

    • Cool and transfer the mixture to a separatory funnel.

  • Extraction:

    • Add 25 mL of deionized water and 50 mL of n-hexane to the separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper hexane layer.

    • Repeat the extraction of the aqueous layer twice more with 25 mL portions of n-hexane.

    • Combine the hexane extracts.

  • Final Sample Solution:

    • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of hexane (e.g., 10 mL).

    • Take an aliquot (e.g., 1 mL) and add the internal standard.

    • Filter through a 0.45 µm syringe filter before injection.

5. Analysis and Calculation

  • Inject 1 µL of each calibration standard and the sample solution into the GC.

  • Record the peak areas for this compound and squalane.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration ratio.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This protocol is based on reversed-phase HPLC methods developed for the analysis of this compound in oils and other lipid-containing samples.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Cosmetic sample

2. Instrumentation

  • HPLC system with a Diode Array Detector (DAD) or a UV detector.

  • HPLC column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile phase: Acetonitrile:Tetrahydrofuran (90:10 v/v).

  • Flow rate: 1.0 mL/min.

  • Column temperature: 30 °C.

  • Detection wavelength: 210 nm.

3. Standard Preparation

  • This compound Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve in 10 mL of THF.

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 10-500 µg/mL).

4. Sample Preparation

  • For Oil-based Cosmetics:

    • Accurately weigh a suitable amount of the sample (e.g., 100 mg) into a volumetric flask (e.g., 10 mL).

    • Dissolve and dilute to volume with the mobile phase or THF.

  • For Emulsions (Creams, Lotions):

    • Accurately weigh about 0.5 g of the sample into a centrifuge tube.

    • Add 5 mL of THF, vortex to disperse the sample.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the excipients.

    • Collect the supernatant.

  • Final Sample Solution:

    • Filter the prepared sample solution through a 0.45 µm syringe filter prior to injection.

5. Analysis and Calculation

  • Inject 20 µL of each standard and sample solution into the HPLC.

  • Record the peak area of this compound at 210 nm.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods for this compound determination. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterGC-FIDHPLC-UV/DADReference(s)
Linearity Range 0.05 - 20 mg/mL100 - 40,000 µg/L,
Limit of Detection (LOD) -40 µg/L
Limit of Quantification (LOQ) -0.50–2.50 μg/mL
Recovery -89.6% - 103.8%,
Relative Standard Deviation (RSD) -0.5% - 1.4%

Note: Quantitative data for GC-FID methods specific to cosmetic matrices is less commonly published in a consolidated format. The presented HPLC data is derived from studies on various sample types, including oils and lipid extracts, which are relevant to cosmetic analysis.

Conclusion

The GC-FID and HPLC-UV/DAD methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound in a variety of cosmetic formulations. The choice of method may depend on the specific cosmetic matrix, available instrumentation, and the desired level of sensitivity. Proper sample preparation is critical to ensure accurate and reproducible results. The provided protocols and performance data serve as a valuable resource for researchers and professionals in the cosmetic and pharmaceutical industries.

References

Application Notes and Protocols for Squalene-Based Emulsion Formulation for Parenteral Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Squalene, a natural triterpene, is a key component in advanced parenteral drug delivery systems, particularly in vaccine adjuvants and as a carrier for lipophilic drugs.[1][2][3][4] Its biocompatibility, stability-enhancing effects, and ability to form stable nanoemulsions make it an ideal excipient.[1] this compound-based oil-in-water (o/w) emulsions can enhance the solubilization of poorly water-soluble drugs, modify their release profiles, and improve cellular uptake. As adjuvants, these emulsions stimulate a robust immune response, making them critical components in modern vaccine formulations.

This document provides detailed application notes and experimental protocols for the formulation, characterization, and stability testing of this compound-based emulsions for parenteral administration.

Formulation of this compound-Based Emulsions

This compound-based o/w emulsions are typically composed of this compound as the oil phase, a surfactant or a combination of surfactants to stabilize the emulsion, and an aqueous phase, which may contain buffers and tonicity-modifying agents. The choice of surfactants and their concentrations are critical parameters that influence the particle size and stability of the emulsion.

Common Formulations

Several this compound-based emulsions are used in licensed vaccines or are under investigation. Notable examples include MF59®, AS03, and SE (Stable Emulsion). The compositions of these and other experimental formulations are summarized in the table below.

| Table 1: Composition of this compound-Based Parenteral Emulsions | | :--- | :--- | :--- | :--- | :--- | :--- | | Emulsion | This compound (% v/v or w/v) | Surfactant(s) | Aqueous Phase | Particle Size (nm) | Reference | | MF59® | 5% v/v | 0.5% w/v Tween® 80, 0.5% w/v Span® 85 | 10 mM Citrate Buffer (pH 6) | ~165 | | | AS03 | 5% v/v | 1.8% v/v Tween® 80, 5% v/v α-tocopherol | Phosphate Buffered Saline (pH 6.8) | ~150-155 | | | SE (Stable Emulsion) | 10% v/v | 1.9% w/v Lecithin, 0.091% w/v Pluronic® F68 | 25 mM Ammonium Phosphate Buffer (pH 5.1), 1.8% v/v Glycerol | Not Specified | | | ESA (Experimental this compound Adjuvant) | 5% w/v | 4% w/v Pluronic® L35, 2% w/v Abil®-Care | Not Specified | ~200 | | | PROVAX® (Squalane-based) | 15% w/v | 3.75% w/v Pluronic® L121, 0.6% w/v Tween® 80 | Not Specified | Not Specified | |

Experimental Protocol: Preparation by Microfluidization

Microfluidization is a high-energy method that produces fine and uniform nanoemulsions by subjecting a coarse emulsion to high shear forces.

Materials:

  • This compound

  • Surfactant(s) (e.g., Polysorbate 80 (Tween 80), Sorbitan trioleate (Span 85))

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Citrate Buffer)

  • High-shear mixer (for pre-emulsion)

  • Microfluidizer

Protocol:

  • Preparation of Phases:

    • Oil Phase: In a sterile container, combine this compound and any oil-soluble surfactants (e.g., Span 85).

    • Aqueous Phase: In a separate sterile container, dissolve the water-soluble surfactant(s) (e.g., Tween 80) in the aqueous buffer.

  • Formation of Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer.

    • Homogenize for 5-10 minutes to form a coarse pre-emulsion.

  • Microfluidization:

    • Prime the microfluidizer according to the manufacturer's instructions.

    • Pass the pre-emulsion through the microfluidizer interaction chamber at a high pressure (e.g., 20,000 - 30,000 PSI).

    • Recirculate the emulsion through the microfluidizer for a set number of passes (typically 3-5) until the desired particle size and a narrow polydispersity index (PDI) are achieved.

  • Sterile Filtration:

    • Aseptically filter the final nanoemulsion through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Storage:

    • Store the sterile emulsion in a sealed, sterile container at 2-8°C.

Workflow for Emulsion Preparation by Microfluidization

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_final Final Processing A Oil Phase (this compound + Oil-soluble Surfactant) C High-Shear Mixing (Formation of Pre-emulsion) A->C B Aqueous Phase (Buffer + Water-soluble Surfactant) B->C D Microfluidization (High-Pressure Homogenization) C->D Coarse Emulsion E Sterile Filtration (0.22 µm) D->E Nanoemulsion F Storage (2-8°C) E->F

Workflow for this compound Emulsion Preparation

Characterization of this compound-Based Emulsions

Proper characterization is essential to ensure the quality, stability, and performance of the emulsion. Key parameters include particle size, polydispersity index (PDI), and zeta potential.

Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution and PDI of nanoparticles in a suspension. The PDI is a measure of the heterogeneity of particle sizes, with values below 0.2 indicating a monodisperse and homogenous population.

Protocol for DLS Measurement:

  • Sample Preparation:

    • Dilute a small aliquot of the this compound emulsion with the same aqueous buffer used in its formulation to achieve a suitable concentration for DLS analysis. The final solution should be slightly opaque.

    • A typical dilution is 1:500 or 1:1000.

    • Gently mix the diluted sample to ensure homogeneity. Avoid vigorous vortexing which could alter the emulsion.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).

    • Set the measurement parameters: temperature (e.g., 25°C), viscosity and refractive index of the dispersant (the aqueous buffer).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette (approximately 1-1.5 mL).

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for 2-3 minutes.

    • Perform the measurement. Typically, this involves multiple runs (e.g., 3-5) which are averaged to obtain the Z-average diameter and PDI.

  • Data Analysis:

    • Analyze the size distribution report to ensure a monomodal peak and a low PDI.

Zeta Potential Analysis

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the emulsion droplets. It is a key indicator of the stability of the emulsion. A high absolute zeta potential (typically > |30| mV) indicates good stability due to electrostatic repulsion between droplets, which prevents aggregation.

Protocol for Zeta Potential Measurement:

  • Sample Preparation:

    • Dilute the emulsion with the appropriate buffer (often a low ionic strength buffer to avoid charge screening) to the recommended concentration for the instrument.

  • Instrument Setup:

    • Use a specific zeta potential measurement cell (e.g., a folded capillary cell).

    • Rinse the cell thoroughly with the dispersant and then with the diluted sample.

    • Fill the cell with the diluted sample, ensuring no air bubbles are trapped between the electrodes.

  • Measurement:

    • Place the cell in the instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Apply the electric field and measure the electrophoretic mobility of the droplets. The instrument's software will calculate the zeta potential from this measurement.

  • Data Analysis:

    • Record the mean zeta potential and its standard deviation.

Workflow for Emulsion Characterization

G cluster_dls Particle Size & PDI (DLS) cluster_zeta Zeta Potential A This compound Emulsion Sample B Dilute sample with formulation buffer A->B E Dilute sample with low ionic strength buffer A->E C Equilibrate at 25°C B->C D Measure Z-average and PDI C->D H Characterization Report D->H F Fill zeta potential cell E->F G Measure electrophoretic mobility F->G G->H

Workflow for Emulsion Characterization

Stability Testing of this compound-Based Emulsions

Stability testing is crucial to determine the shelf-life of the emulsion under various storage conditions. Instability can manifest as creaming, coalescence, or phase separation.

Thermodynamic Stability

These tests are designed to accelerate potential instability.

Protocol:

  • Heating-Cooling Cycles:

    • Store the emulsion samples at 4°C for 48 hours, then at 40°C for 48 hours.

    • Repeat this cycle 3-6 times.

    • After each cycle, visually inspect for any signs of instability (e.g., phase separation, creaming) and measure particle size and PDI.

  • Freeze-Thaw Cycles:

    • Freeze the emulsion samples at -20°C for 24 hours, then allow them to thaw at room temperature.

    • Repeat this for at least three cycles.

    • Assess the physical appearance and measure particle size and PDI after the final cycle.

  • Centrifugation:

    • Centrifuge the emulsion at a high speed (e.g., 5,000-10,000 rpm) for 30 minutes.

    • Visually inspect for any phase separation. A stable emulsion should not show any separation.

Long-Term Stability

This is performed to establish the product's shelf-life under recommended storage conditions.

Protocol:

  • Storage Conditions:

    • Store emulsion samples in sealed vials at different temperatures, such as refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (40°C).

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis:

    • At each time point, analyze the samples for:

      • Visual appearance (color, phase separation)

      • pH

      • Particle size and PDI

      • Zeta potential

      • Content of the active pharmaceutical ingredient (if applicable)

| Table 2: Effect of Formulation Parameters on Emulsion Characteristics | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound (%) | Surfactant (%) | CMC (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | | 4 | 15 | 0 | 358.57 ± 13.92 | 0.25 ± 0.01 | -25.54 ± 0.12 | | 8 | 15 | 0 | 385.10 ± 11.23 | 0.23 ± 0.01 | -19.78 ± 0.65 | | 12 | 15 | 0 | 450.27 ± 12.11 | 0.20 ± 0.01 | -13.00 ± 0.31 | | 12 | 15 | 0.25 (Medium Viscosity) | 689.53 ± 25.40 | 0.38 ± 0.00 | -13.62 ± 0.44 | | 12 | 15 | 0.5 (Ultra-High Viscosity) | 755.70 ± 19.34 | 0.29 ± 0.01 | -12.76 ± 0.56 | Data adapted from a study using a self-emulsifying drug delivery system (SEDDS) approach.

Mechanism of Action as a Vaccine Adjuvant

This compound-based emulsions primarily act as adjuvants by creating a localized "immunocompetent environment" at the injection site. This enhances the innate immune response, which in turn leads to a more robust and durable adaptive immune response.

Key Steps in the Adjuvant Signaling Pathway:

  • Induction of Local Innate Response: Upon injection, the emulsion components can cause localized, transient cell stress and damage. This leads to the release of Damage-Associated Molecular Patterns (DAMPs), such as ATP and dsDNA.

  • Cytokine and Chemokine Production: DAMPs are recognized by receptors on resident immune cells like macrophages and dendritic cells (DCs). This triggers the secretion of a cascade of pro-inflammatory cytokines and chemokines (e.g., CCL2, CCL3, CXCL8).

  • Recruitment of Innate Immune Cells: The chemokine gradient attracts a large influx of innate immune cells, including neutrophils, monocytes, and macrophages, to the injection site.

  • Enhanced Antigen Uptake and Presentation: These recruited cells, particularly monocytes and DCs, efficiently take up the vaccine antigen. The adjuvant promotes their maturation and migration to the draining lymph nodes.

  • T-Cell and B-Cell Activation: In the lymph nodes, the activated antigen-presenting cells (APCs) present the antigen to T-cells. This compound emulsions have been shown to stimulate CD8+ T-cell responses through a RIPK3-dependent pathway, which is crucial for cell-mediated immunity. This robust T-cell help subsequently leads to strong B-cell activation, proliferation, and the production of high-affinity antibodies.

Adjuvant Signaling Pathway

G A This compound Emulsion Injection B Local Cell Stress & Damage A->B C Release of DAMPs (ATP, dsDNA) B->C D Activation of Resident APCs (Macrophages, DCs) C->D E Cytokine & Chemokine Secretion D->E F Recruitment of Innate Cells (Neutrophils, Monocytes) E->F G Enhanced Antigen Uptake & APC Maturation F->G H Migration to Draining Lymph Node G->H I Antigen Presentation to T-Cells H->I J CD8 T-Cell Activation (RIPK3-dependent) I->J K B-Cell Activation & Antibody Production I->K L Robust Adaptive Immunity J->L K->L

Mechanism of this compound Emulsion Adjuvanticity

References

Application Notes and Protocols: Squalene as a Platform for Terpenoid Synthesis in Synthetic Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene, a 30-carbon isoprenoid, is a vital intermediate in the biosynthesis of all steroids in eukaryotes and a key precursor for a vast array of triterpenoids with significant applications in pharmaceuticals, nutraceuticals, and cosmetics.[1][2][3][4][5] The escalating demand for these valuable compounds, coupled with the ethical and sustainability concerns of traditional sourcing from shark liver, has propelled the development of microbial biosynthesis as a promising alternative. Synthetic biology offers a powerful toolkit to engineer microbial chassis, such as Saccharomyces cerevisiae and Yarrowia lipolytica, for the high-level production of this compound and its subsequent conversion to diverse terpenoids.

These application notes provide an overview of the role of this compound in synthetic biology for terpenoid synthesis, detailing metabolic engineering strategies, experimental protocols, and quantitative production data.

Metabolic Engineering Strategies for Enhanced this compound and Terpenoid Production

The microbial synthesis of this compound and other terpenoids relies on enhancing the flux through the native mevalonate (MVA) pathway in eukaryotes or the methylerythritol phosphate (MEP) pathway in prokaryotes. Key metabolic engineering strategies focus on increasing the precursor supply, redirecting carbon flux towards this compound, and minimizing the formation of competing byproducts.

Key Strategies Include:

  • Enhancing the Mevalonate (MVA) Pathway: Overexpression of key enzymes in the MVA pathway is a common strategy to boost the supply of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). A critical target for overexpression is a truncated version of HMG-CoA reductase (tHMG1), which removes feedback inhibition by ergosterol.

  • Downregulation of Competing Pathways: To channel metabolic flux towards this compound, competing pathways, primarily the ergosterol biosynthesis pathway, are downregulated. This can be achieved by promoter engineering of key genes like ERG1 (this compound epoxidase) or gene knockouts of enzymes such as ERG6 and ERG11.

  • Cofactor Engineering: The biosynthesis of this compound is a redox-intensive process requiring significant amounts of NADPH. Engineering the cofactor regeneration pathways, for instance by overexpressing enzymes of the pentose phosphate pathway like glucose-6-phosphate dehydrogenase (ZWF1) or NADH kinase (POS5), can improve this compound titers.

  • Organelle Engineering: Compartmentalizing the biosynthetic pathway in specific organelles like mitochondria or peroxisomes can increase local concentrations of precursors and enzymes, thereby improving pathway efficiency. For example, introducing parts of the MVA pathway into mitochondria can leverage the high local concentration of acetyl-CoA.

  • Introduction of Heterologous Pathways: The introduction of synthetic pathways, such as the isopentenol utilization pathway (IUP), can provide an alternative and potentially more efficient route to IPP and DMAPP from supplemented isopentenols.

Quantitative Data on this compound and Terpenoid Production

The following tables summarize the reported production titers of this compound and other terpenoids in various engineered microbial chassis.

Table 1: this compound Production in Engineered Saccharomyces cerevisiae

Engineering StrategyStrainTiter (mg/L)Reference
Overexpression of tHMG1 and IDI1, promoter replacement of ERG1Engineered S. cerevisiae703.7
Stepwise overexpression of MVA pathway enzymesEngineered S. cerevisiae978.24
Introduction of NADH-specific HMGREngineered S. cerevisiae1086.31
Carbon source-controlled fed-batch fermentation with ethanolEngineered S. cerevisiae9472
Cytoplasmic and mitochondrial engineeringEngineered S. cerevisiae21,100
Hybridization of cytoplasm- and peroxisome-engineered strainsEngineered S. cerevisiae11,000

Table 2: this compound Production in Engineered Yarrowia lipolytica

Engineering StrategyStrainTiter (g/L)Reference
Metabolic engineering of the MVA pathwayEngineered Y. lipolytica32.8
Further metabolic engineeringEngineered Y. lipolytica51.2

Table 3: Production of Other Terpenoids from Engineered Microbial Chassis

TerpenoidEngineering StrategyHost OrganismTiterReference
(+)-AmbreinThis compound-derived pathway engineeringPichia pastoris105 mg/L
BotryococceneFine-tuning of global terpenoid biosynthesis regulatorStreptomyces reveromyceticus212 mg/L
α-FarneseneExpression of a recombinant FPP synthase/α-farnesene synthase fusion proteinYarrowia lipolytica260 mg/L
ValenceneExpression of a valencene synthase in a strain with a heterologous MVA pathwayRhodobacter sphaeroides352 mg/L
LimoneneDynamic control of ERG20 expressionSaccharomyces cerevisiae917.7 mg/L
Amorpha-4,11-dieneHigh-expression of MVA pathway enzymes under galactose-regulated promotersSaccharomyces cerevisiae>40 g/L
FarneseneEngineered for microaerobic conditionsSaccharomyces cerevisiae>130 g/L
Ginsenoside Rh2Synthetic biology approach in engineered yeastSaccharomyces cerevisiae2.25 g/L

Experimental Protocols

Protocol 1: Construction of a this compound-Overproducing S. cerevisiae Strain

This protocol outlines a general workflow for genetically engineering S. cerevisiae for enhanced this compound production.

1. Plasmid Construction:

  • Amplify the gene of interest (e.g., tHMG1, IDI1) from the genomic DNA of S. cerevisiae CEN.PK2-1D.
  • Amplify desired promoters (e.g., strong constitutive promoters like PTEF1 or PGPD1) and terminators from the same genomic DNA.
  • Amplify the backbone of an expression vector (e.g., pY26).
  • Assemble the gene, promoter, and terminator into the vector backbone using Gibson assembly.
  • Design and construct sgRNA plasmids for CRISPR/Cas9-mediated genome editing (e.g., for promoter replacement of ERG1).

2. Yeast Transformation:

  • Transform the constructed plasmids into the desired S. cerevisiae strain (e.g., CEN.PK2-1D) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
  • Select for transformants on appropriate selective media (e.g., SC-URA for plasmids with a URA3 marker).

3. Strain Cultivation and Fermentation:

  • Shake Flask Cultivation:
  • Inoculate at least 10 colonies into 5 mL of synthetic complete (SC) dropout medium in a 50 mL flask.
  • Grow at 30°C and 220 rpm for 24 hours.
  • Inoculate 2% (v/v) of the seed culture into 25 mL of YPD medium in a 250 mL flask.
  • Culture at 30°C and 220 rpm for 96 hours.
  • Fed-Batch Fermentation:
  • Prepare a seed culture in YPD medium.
  • Inoculate the seed culture into a 5 L bioreactor containing 2.5 L of YPD medium (supplemented with 10 g/L CaCO3 to maintain pH).
  • Maintain the temperature at 30°C and pH at 5.5 with automated addition of 50% ammonia.
  • Control dissolved oxygen (DO) at 50% by adjusting the stirring rate (250–800 rpm) for the first 72 hours, then at 30% thereafter.
  • Implement a two-stage feeding strategy: a growth phase feed followed by a this compound accumulation phase feed.

Protocol 2: Extraction and Quantification of this compound

This protocol describes a method for extracting this compound from yeast cells and quantifying it using High-Performance Liquid Chromatography (HPLC).

1. Cell Lysis and Extraction:

  • Harvest 1.0 mL of the cell suspension by centrifugation at 13,000 × g for 5 minutes.
  • Discard the supernatant.
  • Add 1.0 mL of acetone and lysing matrix C to the cell pellet.
  • Mechanically disrupt the cells using a bead beater (e.g., FastPrep-24).
  • The resulting acetone mixture contains the extracted this compound.

2. HPLC Analysis:

  • Analyze the this compound-acetone mixture using an HPLC system equipped with a C18 column.
  • Use a mobile phase of methanol/isopropanol/acetic acid (91.95/8/0.05, v/v/v) at a flow rate of 1.2 mL/min for this compound identification.
  • Detect this compound using a UV detector at a wavelength of 214 nm.
  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with pure this compound.

Visualizations

Terpenoid_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_common Common Isoprenoid Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 (overexpressed) Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP This compound This compound FPP->this compound ERG9 (this compound Synthase) Ergosterol Ergosterol This compound->Ergosterol ERG1 (downregulated) Other Terpenoids Other Terpenoids This compound->Other Terpenoids Heterologous Terpene Synthases

Caption: Engineered Mevalonate (MVA) pathway for this compound and terpenoid production.

Experimental_Workflow Strain_Engineering Strain Engineering (Gene Overexpression, Deletion, etc.) Cultivation Shake Flask / Bioreactor Cultivation Strain_Engineering->Cultivation Fermentation Fed-Batch Fermentation Cultivation->Fermentation Extraction This compound/Terpenoid Extraction Fermentation->Extraction Analysis HPLC/GC-MS Analysis Extraction->Analysis Product Purified Terpenoid Analysis->Product

Caption: General experimental workflow for microbial terpenoid production.

Conclusion

The use of this compound as a platform molecule in synthetic biology holds immense potential for the sustainable production of a wide range of valuable terpenoids. By leveraging the metabolic engineering strategies and experimental protocols outlined in these application notes, researchers can further optimize microbial chassis for industrially relevant production titers. Future research will likely focus on the integration of systems biology approaches for a more holistic understanding of cellular metabolism, the development of novel synthetic biology tools for precise metabolic control, and the expansion of the product portfolio to include more complex and high-value terpenoids derived from this compound.

References

Application Notes and Protocols: Squalene as a Component in Nanostructured Lipid Carriers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of squalene as a liquid lipid in the formulation of Nanostructured Lipid Carriers (NLCs). This document details the formulation, characterization, and potential applications of this compound-based NLCs, offering detailed experimental protocols and comparative data to guide researchers in the field of drug delivery.

Introduction

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles, developed to overcome the limitations of solid lipid nanoparticles (SLNs). NLCs are produced using a blend of solid and liquid lipids, creating a less ordered lipid matrix. This imperfect crystalline structure allows for higher drug loading capacity and minimizes drug expulsion during storage.

This compound, a natural triterpenoid and an intermediate in cholesterol biosynthesis, is an attractive liquid lipid for NLC formulations due to its biocompatibility, biodegradability, and skin-enhancing properties. Its inclusion in NLCs can improve the solubility of lipophilic drugs, enhance skin penetration, and potentially offer adjuvant effects in vaccine delivery systems.

Data Presentation: Formulation and Characterization of this compound-Based NLCs

The following tables summarize quantitative data from various studies on this compound-containing NLCs, providing a comparative look at different formulations and their physicochemical properties.

Table 1: Composition of this compound-Based NLC Formulations
Formulation Code Solid Lipid Liquid Lipid (this compound) Surfactant(s) Drug/Active
NLC-DPCPPrecirol® ATO 5This compoundSoybean Phosphatidylcholine, Tween 80Diphencyprone (DPCP)
NLC-SPalm Kernel StearinThis compoundTween 80This compound (as active)
NLC-PsoralenPrecirol® ATO 5This compoundTween 80, Soybean Phospholipids8-Methoxypsoralen (8-MOP)
NLC-TAMGlyceryl MonostearateThis compoundPoloxamer 188Tamoxifen Citrate
Table 2: Physicochemical Characteristics of this compound-Based NLCs
Formulation Code Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
NLC-DPCP[1][2]208 - 265Not ReportedNot Reported> 77
NLC-S[3]38.60.282-34.185.69
NLC-Psoralen[4]~200Not ReportedNot ReportedNot Reported
NLC-TAM150.2 ± 4.50.215 ± 0.03-25.7 ± 1.882.4 ± 3.1

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based NLCs.

Protocol 1: Preparation of this compound-Based NLCs by High-Pressure Homogenization (HPH)

This method is suitable for producing NLCs with a uniform size distribution and is scalable for larger batch production.[5]

Materials:

  • Solid lipid (e.g., Precirol® ATO 5, Glyceryl Monostearate)

  • This compound (liquid lipid)

  • Drug/Active compound

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Add the this compound and the lipophilic drug to the molten solid lipid.

    • Maintain the temperature of the lipid phase while stirring continuously to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization for 3-5 minutes to form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The optimal number of cycles and pressure should be determined for each specific formulation.

    • The temperature during homogenization should be maintained above the melting point of the solid lipid.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion to room temperature by placing it in an ice bath or using a heat exchanger.

    • Rapid cooling leads to the precipitation of the lipid matrix and the formation of NLCs.

Protocol 2: Preparation of this compound-Based NLCs by Ultrasonication

This method is a common and effective technique for lab-scale NLC preparation.

Materials:

  • Solid lipid (e.g., Palm Kernel Stearin)

  • This compound (liquid lipid)

  • Surfactant (e.g., Tween 80)

  • Purified water

Equipment:

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid and this compound together at a temperature of approximately 70°C.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring at a constant speed to form a pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the pre-emulsion using a probe sonicator.

    • Sonication parameters such as amplitude (e.g., 80%) and time (e.g., 24.8 minutes) should be optimized for the specific formulation.

    • The temperature during sonication should be maintained above the lipid's melting point.

  • Cooling:

    • Cool the NLC dispersion in an ice bath to facilitate the recrystallization of the lipid matrix.

Protocol 3: Characterization of this compound-Based NLCs

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles and the width of the size distribution (PDI).

  • Procedure:

    • Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Analysis:

  • Principle: Laser Doppler Velocimetry is used to measure the electrophoretic mobility of the nanoparticles, which is then converted to the zeta potential. The zeta potential is an indicator of the colloidal stability of the dispersion.

  • Procedure:

    • Dilute the NLC dispersion with purified water.

    • Inject the sample into the specific zeta potential cell.

    • Measure the zeta potential using a DLS instrument equipped with a zeta potential analyzer.

    • Perform the measurement in triplicate and report the average value. A zeta potential value greater than |30| mV generally indicates good physical stability.

3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: This method involves separating the unencapsulated (free) drug from the NLCs and then quantifying the amount of encapsulated drug.

  • Procedure:

    • Separation of Free Drug:

      • Use a centrifugation-based method. Centrifuge the NLC dispersion at a high speed (e.g., 10,000 rpm for 30 minutes). The NLCs will form a pellet, and the supernatant will contain the free drug.

      • Alternatively, use ultrafiltration devices with a molecular weight cutoff that allows the free drug to pass through while retaining the NLCs.

    • Quantification of Drug:

      • Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

      • To determine the total amount of drug, disrupt a known amount of the NLC dispersion using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug, and then measure the drug concentration.

    • Calculation:

      • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Visualizations

Experimental Workflow

G cluster_prep NLC Preparation cluster_char Characterization prep_start Start lipid_phase Prepare Lipid Phase (Solid Lipid + this compound + Drug) prep_start->lipid_phase aqueous_phase Prepare Aqueous Phase (Water + Surfactant) prep_start->aqueous_phase pre_emulsion Form Pre-emulsion (High-Shear Homogenization) lipid_phase->pre_emulsion aqueous_phase->pre_emulsion homogenization Homogenization (HPH or Ultrasonication) pre_emulsion->homogenization cooling Cooling & NLC Formation homogenization->cooling prep_end This compound-NLC Dispersion cooling->prep_end char_start This compound-NLC Dispersion size_zeta Particle Size, PDI & Zeta Potential (DLS) char_start->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (Centrifugation/Ultrafiltration + HPLC/UV-Vis) char_start->ee_dl morphology Morphology (TEM/SEM) char_start->morphology char_end Characterized NLCs size_zeta->char_end ee_dl->char_end morphology->char_end

Caption: Experimental workflow for the preparation and characterization of this compound-based NLCs.

Signaling Pathway: Protective Effect of this compound-Loaded Nanoparticles

One study investigated the protective effects of this compound delivered via nanoparticles against oxidative and endoplasmic reticulum (ER) stress in hepatocytes. The this compound-loaded nanoparticles were found to modulate key signaling pathways involved in cellular stress responses.

G stress Oxidative & ER Stress ros Reactive Oxygen Species (ROS) stress->ros induces ern1 Ern1 stress->ern1 activates eif2ak3 Eif2ak3 stress->eif2ak3 activates sq_nlc This compound-NLC sq_nlc->ros inhibits sq_nlc->ern1 downregulates sq_nlc->eif2ak3 downregulates gpx4 Gpx4 sq_nlc->gpx4 upregulates cell_viability Increased Cell Viability ros->cell_viability decreases ern1->cell_viability decreases eif2ak3->cell_viability decreases gpx4->ros detoxifies gpx4->cell_viability promotes

Caption: this compound-NLCs protect against cellular stress by modulating key signaling molecules.

References

Troubleshooting & Optimization

improving the stability of squalene-in-water emulsions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Squalene-in-Water Emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on . Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your formulation and development efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My emulsion is separating. What is happening and how can I fix it?

A1: Emulsion separation is a sign of instability, which can manifest in several ways. Identifying the type of separation is the first step to resolving the issue.

  • Creaming/Sedimentation: This is the migration of dispersed droplets under gravity, appearing as a concentrated layer at the top (creaming, most common for o/w emulsions) or bottom (sedimentation). This is often reversible by gentle agitation.[1][2]

    • Potential Causes:

      • The density difference between the this compound (oil) and water phases is too large.[2]

      • The viscosity of the continuous (water) phase is too low to hinder droplet movement.[1]

      • Droplet size is too large.

    • Solutions:

      • Increase Viscosity: Add a viscosity-enhancing agent, such as carboxymethyl cellulose (CMC), to the aqueous phase.[3] This slows droplet movement.

      • Reduce Droplet Size: Optimize your homogenization process (e.g., increase pressure, add more cycles) to reduce the average droplet size. Smaller droplets are less affected by gravity.

  • Flocculation: This is when droplets cluster together without merging. It can be a precursor to coalescence and is sometimes reversible.

    • Potential Causes:

      • Insufficient repulsive forces between droplets (low zeta potential).

      • Insufficient amount of emulsifier to fully cover the droplet surfaces.

    • Solutions:

      • Increase Surface Charge: If using ionic surfactants, adjust the pH to move further from the isoelectric point, increasing electrostatic repulsion.

      • Optimize Surfactant Concentration: Increase the concentration of the emulsifier or add a steric stabilizer like a polymer.

  • Coalescence: This is an irreversible process where droplets merge to form progressively larger ones, ultimately leading to complete phase separation.

    • Potential Causes:

      • Insufficient Emulsifier: Not enough surfactant to create a stable interfacial film around the droplets.

      • Incorrect Emulsifier Type: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is not optimal for a this compound/water interface.

      • Incompatible Emulsifiers: Using anionic and cationic emulsifiers in the same formulation can cause them to interact and lose function.

      • Extreme pH or High Electrolyte Content: These conditions can disrupt the functionality of certain emulsifiers.

    • Solutions:

      • Optimize Surfactant System: Use a combination of low and high HLB surfactants to create a more stable interfacial film. For example, the well-known MF59® adjuvant uses a blend of Span® 85 (low HLB) and Tween® 80 (high HLB).

      • Increase Homogenization Energy: Higher energy input during emulsification can create smaller droplets that are more resistant to coalescence.

      • Control pH and Ionic Strength: Use buffers to maintain an optimal pH and avoid adding high concentrations of salts that can destabilize the emulsion.

Troubleshooting Workflow for Emulsion Instability

G Start Emulsion Shows Instability Visual Visually Inspect Emulsion (Creaming, Coalescence) Start->Visual Creaming Reversible Creaming Layer? Visual->Creaming ReduceSize Reduce Droplet Size (Optimize Homogenization) Visual->ReduceSize Coalescence Irreversible Phase Separation (Coalescence) Creaming->Coalescence No IncreaseVisc Increase Aqueous Phase Viscosity (e.g., CMC) Creaming->IncreaseVisc Yes CheckEmulsifier Review Emulsifier System Coalescence->CheckEmulsifier CheckConditions Check Aqueous Phase (pH, Electrolytes) Coalescence->CheckConditions End Stable Emulsion IncreaseVisc->End ReduceSize->End HLB Optimize HLB Value (Use Surfactant Blends) CheckEmulsifier->HLB Concentration Increase Emulsifier Concentration CheckEmulsifier->Concentration HLB->End Concentration->End AdjustpH Adjust/Buffer pH CheckConditions->AdjustpH AdjustpH->End

Caption: Troubleshooting workflow for diagnosing and fixing common emulsion instability issues.

Q2: The particle size of my emulsions is inconsistent between batches. How can I improve reproducibility?

A2: Batch-to-batch inconsistency in particle size often points to variations in the emulsification process or formulation.

  • Potential Causes:

    • Inconsistent Homogenization Parameters: Fluctuations in homogenization pressure, number of passes, or processing time.

    • Variable Component Addition: Changes in the rate or method of adding the oil phase to the aqueous phase (or vice versa).

    • Temperature Fluctuations: Emulsification temperature can affect the viscosity of the phases and the efficiency of droplet disruption.

    • Equipment Issues: Inconsistent performance of the homogenizer, such as failing to reach target pressure.

  • Solutions:

    • Standardize Homogenization Protocol: Strictly control the homogenization pressure, number of passes, and temperature for every batch. The number of passes through a high-pressure homogenizer is critical for achieving a small and uniform droplet size.

    • Controlled Component Addition: Use a syringe pump or another controlled method to add one phase to the other at a consistent rate while mixing.

    • Monitor Equipment Performance: Regularly check and calibrate your homogenizer to ensure it consistently reaches the set parameters.

    • Adopt a "One-Pot" Method: For smaller scales, combining all components in a single vessel before homogenization can sometimes improve consistency by reducing variability in addition steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound emulsion instability?

A1: this compound emulsions are thermodynamically unstable systems. Their stability is a primary concern for manufacturers and is influenced by several factors. The main destabilization mechanisms are:

  • Physical Instability: This includes creaming, flocculation, coalescence, and Ostwald ripening (where smaller droplets dissolve and redeposit onto larger ones).

  • Chemical Instability: this compound contains multiple double bonds, making it susceptible to oxidation. This can be accelerated by exposure to oxygen or high temperatures and can lead to a drop in pH.

Q2: How do I select the right surfactants for my this compound emulsion?

A2: Surfactant selection is critical for emulsion stability.

  • Hydrophilic-Lipophilic Balance (HLB): For oil-in-water (o/w) emulsions, surfactants or surfactant blends with higher HLB values (typically 8-18) are required. Combining a low-HLB surfactant with a high-HLB one can create a more tightly packed and stable interfacial layer. For instance, the MF59® emulsion uses a blend to achieve an overall HLB of 8.4.

  • Non-ionic Surfactants: Polysorbates (like Tween® 80) and sorbitan esters (like Span® 85) are commonly used non-ionic surfactants in pharmaceutical emulsions due to their biocompatibility and effectiveness.

  • Polymers: In addition to small-molecule surfactants, polymers can be used. They adsorb at the oil-water interface and provide a steric barrier, which prevents droplet aggregation and enhances long-term stability.

Q3: What is the impact of processing conditions on emulsion properties?

A3: The method and parameters of emulsification directly determine the initial droplet size and distribution, which are key predictors of stability.

  • High-Energy Methods: High-pressure homogenization (HPH) and microfluidization are highly effective methods for producing fine nanoemulsions with narrow size distributions.

  • Homogenization Pressure: Increasing the homogenization pressure generally leads to a significant decrease in the average droplet diameter.

  • Number of Cycles/Passes: Multiple passes through the homogenizer are typically required to achieve a stable, monomodal size distribution (low Polydispersity Index - PDI). A low PDI (e.g., <0.25) is desirable as it indicates a uniform droplet population, which is less prone to Ostwald ripening.

Q4: How can I characterize my this compound emulsion to assess its stability?

A4: A panel of analytical techniques should be used for comprehensive characterization and stability monitoring:

  • Visual Inspection: The simplest method to check for signs of instability like creaming or phase separation.

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). A stable emulsion should maintain a consistent, small particle size and a low PDI over time and under stress conditions (e.g., elevated temperature).

  • Zeta Potential: Also measured by DLS, this indicates the surface charge of the droplets. For electrostatically stabilized emulsions, a high absolute zeta potential (e.g., > |30| mV) is generally indicative of good stability against flocculation.

  • pH Measurement: Monitoring the pH can indicate chemical degradation, such as the oxidation of this compound, which may cause a drop in pH.

  • Rheology: Measuring the viscosity of the emulsion can help predict its resistance to creaming or sedimentation.

  • Chromatography (HPLC): Techniques like HPLC can be used to quantify the concentration of this compound and other components, such as surfactants or antioxidants (e.g., α-tocopherol), to monitor for chemical degradation.

Data Presentation

Table 1: Effect of Homogenization Pressure on Particle Size

This table summarizes the effect of applying different levels of high-pressure homogenization (HPH) on the final mean diameter of a 10% this compound-in-water emulsion stabilized with 1% Tween 20.

Homogenization PressureMean Droplet Diameter (d₃,₂)
10 MPa610 nm
50 MPa250 nm
100 MPa150 nm
150 MPa118 nm

(Data adapted from a study on this compound o/w emulsions. The initial emulsion was prepared with a rotor-stator homogenizer before one pass through the HPH)

Table 2: Long-Term Stability of this compound Emulsions with a Viscosity Enhancer

This table shows the physical stability of this compound-in-water emulsions formulated with varying concentrations of this compound and ultra-high viscosity carboxymethyl cellulose (CMC) over a 4-week period at room temperature. The emulsions were stabilized with a 1:1 mixture of Span® 85 and Kolliphor® RH40.

Formulation IDThis compound (%)CMC (%)Droplet Size (nm) Week 0Droplet Size (nm) Week 4Zeta Potential (mV) Week 0Zeta Potential (mV) Week 4
F1340.5358.57 ± 13.92322.10 ± 14.61-27.19 ± 0.61-30.74 ± 0.41
F1480.5412.33 ± 15.18401.53 ± 11.23-21.43 ± 0.81-25.43 ± 0.46
F15120.5503.13 ± 10.32488.63 ± 15.21-12.76 ± 0.56-15.84 ± 0.51

(Data presented as mean ± SEM, adapted from Chae et al., 2022) The results indicate good physical stability, with minimal changes in droplet size and stable zeta potentials over 4 weeks.

Experimental Protocols

Protocol 1: Preparation of a this compound-in-Water Nanoemulsion via High-Pressure Homogenization

This protocol is a general guideline for preparing a this compound nanoemulsion.

  • Prepare Aqueous Phase: Dissolve surfactants (e.g., Tween 20) and any viscosity enhancers or buffers in Milli-Q water. Stir until fully dissolved.

  • Prepare Oil Phase: The oil phase consists of this compound. If using an oil-soluble antioxidant like α-tocopherol, dissolve it in the this compound.

  • Create a Coarse Emulsion: While vigorously stirring the aqueous phase with a high-shear mixer (e.g., a rotor-stator homogenizer at 5000 rpm for 5 minutes), slowly add the this compound oil phase. This creates a coarse pre-emulsion.

  • High-Pressure Homogenization (HPH): Immediately pass the coarse emulsion through a high-pressure homogenizer.

    • Set the desired pressure (e.g., 100-150 MPa).

    • Process the emulsion for a specific number of discrete passes or cycles (e.g., 3-5 cycles). A higher number of passes generally results in a smaller and more uniform particle size.

  • Cooling: Collect the final nanoemulsion in a clean vessel and cool it in an ice bath if necessary, as the HPH process can generate heat.

  • Characterization: Immediately characterize the fresh emulsion for particle size, PDI, and zeta potential.

Experimental Workflow Diagram

G cluster_prep Emulsion Preparation cluster_char Characterization & Stability PrepOil 1. Prepare Oil Phase (this compound + Antioxidant) CoarseEm 3. Create Coarse Emulsion (High-Shear Mixing) PrepOil->CoarseEm PrepAq 2. Prepare Aqueous Phase (Water + Surfactants) PrepAq->CoarseEm HPH 4. High-Pressure Homogenization CoarseEm->HPH DLS 5. Measure Particle Size, PDI, & Zeta Potential (DLS) HPH->DLS Stability 6. Stability Assessment (Store at different temps, re-measure over time) DLS->Stability Final Stable Nanoemulsion Stability->Final

Caption: A typical experimental workflow for preparing and characterizing a this compound emulsion.

Protocol 2: Assessment of Long-Term Physical Stability
  • Initial Characterization: Immediately after preparation (Day 0), measure and record the particle size, PDI, zeta potential, and pH of the emulsion. Also, note its visual appearance.

  • Sample Storage: Aliquot the emulsion into sealed, sterile glass vials. Store the vials at different temperature conditions to perform an accelerated stability study. Common conditions include:

    • Refrigerated: 2-8 °C

    • Room Temperature: 25 °C

    • Accelerated: 40 °C

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 4 weeks, 3 months), remove a vial from each storage condition.

  • Equilibration: Allow the sample to equilibrate to room temperature before analysis.

  • Re-characterization: Gently mix the sample by inverting the vial (do not shake vigorously) and repeat the full characterization performed on Day 0 (visual inspection, particle size, PDI, zeta potential, pH).

  • Data Analysis: Compare the results over time to the initial Day 0 data. Significant changes in any parameter indicate instability. Emulsions with particle sizes below 150 nm tend to show better stability, especially at elevated temperatures.

References

optimizing fermentation conditions for higher squalene yield in yeast

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing fermentation conditions for higher squalene yield in yeast. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My engineered yeast strain is producing low levels of this compound. What are the primary factors I should investigate?

A1: Low this compound yield can stem from several factors. The primary areas to investigate are:

  • Suboptimal Culture Conditions: The composition of your fermentation medium, including carbon and nitrogen sources, pH, and temperature, plays a crucial role.

  • Insufficient Precursor Supply: this compound synthesis is dependent on the availability of acetyl-CoA, the primary precursor from the mevalonate (MVA) pathway.[1][2]

  • Suboptimal Oxygen Levels: Oxygen is a critical factor as it is required for the downstream conversion of this compound to ergosterol.[3][4] Limiting oxygen can promote this compound accumulation.[5]

  • Feedback Inhibition: The HMG-CoA reductase enzyme (HMGR) in the MVA pathway is subject to feedback inhibition by downstream products like ergosterol.

  • Competing Metabolic Pathways: Carbon flux might be diverted to competing pathways, such as ethanol production or the synthesis of other sterols.

Q2: How does the choice of carbon source impact this compound production?

A2: The carbon source significantly influences the metabolic flux towards the MVA pathway. While glucose is a commonly used carbon source, some studies suggest that ethanol can enhance this compound production, likely due to an increased supply of acetyl-CoA. However, the optimal carbon source can be strain-dependent. For instance, one study found glucose to be the optimal carbon source for the Pseudozyma sp. P4-22 strain, yielding the highest biomass and this compound titer.

Q3: What is the role of the nitrogen source in optimizing this compound yield?

A3: Nitrogen sources are critical for cell growth and enzymatic activity. Organic nitrogen sources like yeast extract, peptone, and corn steep liquor have been shown to be more effective than inorganic sources for this compound production in some yeast species. The optimal concentration and type of nitrogen source can significantly impact biomass and this compound titers and should be determined empirically for your specific strain.

Q4: What is the optimal pH and temperature for this compound fermentation?

A4: The optimal pH and temperature are strain-specific. Generally, a pH of around 5.5 and a temperature of 30°C are good starting points for many Saccharomyces cerevisiae strains. However, it is crucial to perform optimization experiments for your particular strain. For example, in one study with Pseudozyma sp. P4-22, this compound production peaked at pH 5.5.

Q5: How does dissolved oxygen concentration affect this compound accumulation?

A5: Oxygen availability is a double-edged sword. While some oxygen is necessary for cell growth and the initial steps of sterol synthesis, high oxygen levels promote the conversion of this compound to downstream sterols by the oxygen-dependent enzyme this compound epoxidase (ERG1). Therefore, maintaining low dissolved oxygen (hypoxic or microaerobic) conditions, particularly during the this compound accumulation phase, can significantly enhance this compound yield. A two-stage fermentation strategy, with an initial aerobic growth phase followed by an oxygen-limited production phase, is often effective.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Titer Inadequate precursor (acetyl-CoA) supply. Overexpress key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), to increase metabolic flux towards this compound. Consider co-overexpressing other MVA pathway genes like IDI1.
Diversion of carbon to competing pathways (e.g., ergosterol synthesis). Downregulate or knockout genes in competing pathways. For example, reducing the expression of ERG1 (this compound epoxidase) can prevent the conversion of this compound to 2,3-oxidothis compound. This can be achieved by promoter replacement or using inhibitors like terbinafine.
Suboptimal fermentation conditions. Optimize culture parameters such as carbon source (glucose vs. ethanol), nitrogen source (yeast extract, peptone), pH, and temperature for your specific yeast strain.
Poor Cell Growth Nutrient limitation. Ensure the fermentation medium is not depleted of essential nutrients, especially during long fed-batch processes. Analyze the consumption of key nutrients and adjust the feeding strategy accordingly.
Toxicity of accumulated this compound or other metabolites. Implement in-situ product recovery methods, such as using an organic overlay (e.g., dodecane), to remove this compound from the culture broth and reduce potential toxicity.
Inappropriate dissolved oxygen levels. Maintain adequate dissolved oxygen during the initial growth phase to support robust biomass accumulation before shifting to oxygen-limiting conditions for this compound production.
Inconsistent Results Between Batches Variability in inoculum preparation. Standardize your inoculum preparation protocol, including pre-culture conditions and inoculum size, to ensure consistency between fermentation runs.
Inconsistent feeding strategy in fed-batch culture. Implement a controlled feeding strategy based on real-time monitoring of key parameters like dissolved oxygen or pH to maintain optimal conditions throughout the fermentation.
Difficulty in this compound Extraction and Quantification Inefficient cell lysis. Employ robust cell lysis methods such as homogenization or sonication to ensure complete release of intracellular this compound.
Inaccurate quantification. Use a reliable and validated quantification method such as High-Performance Liquid Chromatography (HPLC). Nile red staining can be used for high-throughput screening of this compound-producing mutants.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production

Carbon SourceYeast StrainThis compound Titer (mg/L)Biomass (g/L)Reference
Glucose (2%)S. cerevisiae SQ4td-TGL3862.62-
Glycerol (2%)S. cerevisiae SQ4td-TGL3115.90-
Ethanol (2%)S. cerevisiae SQ4td-TGL3279.75-
Glucose (60 g/L)Pseudozyma sp. P4-2299021.50
XylosePseudozyma sp. P4-2298017.79
SucrosePseudozyma sp. P4-2282019.98

Table 2: Effect of Nitrogen Source on this compound Production in Pseudozyma sp. P4-22

Nitrogen SourceThis compound Titer (g/L)Biomass (g/L)Reference
Corn Steep Liquor1.7423.28
Yeast Extract1.2923.07

Table 3: Effect of pH and Temperature on this compound Production in Pseudozyma sp. P4-22

ParameterConditionThis compound Titer (g/L)Biomass (g/L)Reference
pH51.6823.04
Temperature (°C)25--

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production
  • Inoculum Preparation: Inoculate a single colony of the yeast strain into 5 mL of synthetic complete (SC) medium in a 50 mL flask. Incubate at 30°C with shaking at 220 rpm for 24 hours.

  • Main Culture: Inoculate 2% (v/v) of the seed culture into 25 mL of YPD (Yeast Extract Peptone Dextrose) medium in a 250 mL flask.

  • Incubation: Culture at 30°C with shaking at 220 rpm for 96 hours.

  • Sampling and Analysis: Harvest cells for this compound extraction and quantification at desired time points.

Protocol 2: Fed-Batch Fermentation for High-Density this compound Production
  • Seed Culture: Prepare a seed culture as described in the shake flask protocol.

  • Bioreactor Setup: Inoculate the seed culture into a 5 L bioreactor containing 2.5 L of YPD medium.

  • Initial Batch Phase: Control the temperature at 30°C and maintain the pH at 5.5 using automated addition of ammonia. Maintain the dissolved oxygen (DO) concentration at 50% by adjusting the stirring rate (250–800 rpm).

  • Feeding Phase:

    • Growth Phase (14-72 hours): Start feeding with a concentrated medium at a rate of 6 mL/h from 14-24 hours, then increase to 8 mL/h from 24-72 hours to support cell growth.

    • This compound Accumulation Phase (72-120 hours): Reduce the feeding rate to 5 mL/h and decrease the DO to 30% to promote this compound accumulation.

  • Harvesting: Harvest the culture at the end of the fermentation for downstream processing.

Protocol 3: this compound Extraction and Quantification
  • Cell Harvesting: Harvest yeast cells by centrifugation. Wash the cell pellet twice with distilled water.

  • Cell Lysis: Resuspend the cell pellet in a suitable solvent (e.g., acetone) and lyse the cells using methods like bead beating or sonication.

  • Extraction: Add an organic solvent (e.g., hexane) to the lysate, vortex thoroughly, and centrifuge to separate the phases.

  • Quantification: Analyze the this compound content in the organic phase using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.

Mandatory Visualizations

Squalene_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_sterol Sterol Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa ERG10 hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa ERG13 mevalonate Mevalonate hmg_coa->mevalonate HMG1/HMG2 mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p ERG12 mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp ERG8 ipp IPP mevalonate_pp->ipp MVD1 dmapp DMAPP ipp->dmapp IDI1 gpp GPP ipp->gpp fpp FPP ipp->fpp dmapp->gpp ERG20 gpp->fpp ERG20 This compound This compound fpp->this compound ERG9 oxidothis compound 2,3-Oxidothis compound This compound->oxidothis compound ERG1 ergosterol Ergosterol oxidothis compound->ergosterol Downstream Enzymes

Caption: The this compound Biosynthesis Pathway in Saccharomyces cerevisiae.

Experimental_Workflow start Start: Select Engineered Yeast Strain inoculum Inoculum Preparation (Shake Flask) start->inoculum fermentation Fermentation inoculum->fermentation shake_flask Shake Flask Culture fermentation->shake_flask Screening/ Small Scale fed_batch Fed-Batch Bioreactor fermentation->fed_batch High-Density Production harvest Cell Harvesting (Centrifugation) shake_flask->harvest fed_batch->harvest lysis Cell Lysis (Bead Beating/Sonication) harvest->lysis extraction This compound Extraction (Organic Solvent) lysis->extraction quantification Quantification (HPLC) extraction->quantification end End: High this compound Yield quantification->end Troubleshooting_Logic start Low this compound Yield check_culture Check Culture Conditions (Medium, pH, Temp, O2) start->check_culture check_genetics Review Genetic Modifications start->check_genetics optimize_conditions Optimize Fermentation Parameters check_culture->optimize_conditions enhance_mva Enhance MVA Pathway (e.g., ↑tHMG1) check_genetics->enhance_mva block_competing Block Competing Pathways (e.g., ↓ERG1) check_genetics->block_competing re_evaluate Re-evaluate this compound Titer optimize_conditions->re_evaluate enhance_mva->re_evaluate block_competing->re_evaluate re_evaluate->start Yield Still Low success Successful Optimization re_evaluate->success Yield Improved

References

troubleshooting matrix effects in GC-MS analysis of squalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the GC-MS analysis of squalene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS analysis of this compound?

In gas chromatography-mass spectrometry (GC-MS), matrix effects are the alteration of the this compound signal (either enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity of the analysis.[1][2] The matrix is the entire sample composition excluding the analyte of interest, this compound.

Q2: What causes matrix effects in the GC-MS analysis of this compound?

The primary causes of matrix effects in GC-MS are:

  • Matrix-Induced Signal Enhancement: This is the more common effect in GC-MS.[3] It happens when non-volatile components from the sample matrix accumulate in the GC inlet liner and at the head of the analytical column. These components can mask active sites where this compound might otherwise adsorb or degrade, leading to a higher amount of this compound reaching the detector and resulting in an artificially enhanced signal.

  • Matrix-Induced Signal Suppression: Although less frequent in GC-MS compared to enhancement, signal suppression can still occur. This can be due to competition for ionization in the MS source or interference from matrix components with the transfer of this compound from the GC to the MS.

  • Competition during Derivatization: If a derivatization step is employed to modify this compound for better analysis, other components in the matrix with similar functional groups can compete for the derivatizing agent. This can lead to incomplete derivatization of this compound and, consequently, a lower analytical signal.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

To diagnose matrix effects, you can compare the analytical response of this compound in a pure solvent standard versus its response in a matrix-matched standard. A significant difference in the signal intensity between the two indicates the presence of matrix effects. A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal points to signal suppression.

The matrix effect (ME) can be quantified using the following formula: ME (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] * 100

A positive percentage indicates signal enhancement, and a negative percentage indicates signal suppression.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound GC-MS analysis.

Issue 1: Poor reproducibility and inaccurate quantification of this compound.

This is a primary indicator of matrix effects. The following workflow can help you address this issue.

Troubleshooting Workflow for Inaccurate this compound Quantification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification start Inaccurate this compound Results check_matrix_effect Perform Matrix Effect Test (Compare solvent vs. matrix-matched standard) start->check_matrix_effect sample_prep Optimize Sample Preparation (e.g., SPE, QuEChERS) check_matrix_effect->sample_prep Matrix Effect Detected calibration_strategy Select Appropriate Calibration (Matrix-Matched, Standard Addition, Isotope Dilution) sample_prep->calibration_strategy instrument_maintenance Perform Instrument Maintenance (Clean liner, trim column) calibration_strategy->instrument_maintenance validate_method Validate Method Performance (Accuracy, Precision, Recovery) instrument_maintenance->validate_method end Reliable this compound Quantification validate_method->end

Caption: A logical workflow for troubleshooting and mitigating matrix effects in this compound GC-MS analysis.

Issue 2: Significant signal enhancement leading to overestimated this compound concentrations.

Signal enhancement is a common problem in GC-MS. Here are the steps to address it:

  • Confirm the Enhancement: As described in the FAQs, compare the signal of this compound in a pure solvent standard to that in a matrix-matched standard.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges that can effectively retain interfering compounds while allowing this compound to be eluted.

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method can be adapted for this compound extraction and cleanup.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the enhancement effect.

  • Employ the Standard Addition Method: This involves adding known amounts of a this compound standard to aliquots of the sample. It is highly accurate for complex matrices but can be labor-intensive.

  • Utilize Stable Isotope Dilution: This is a robust method where a known amount of a stable isotope-labeled this compound internal standard is added to the sample. The labeled standard co-elutes with the native this compound and experiences the same matrix effects, allowing for accurate correction.

  • Instrument Maintenance: Regularly clean the GC inlet liner and trim the analytical column to remove accumulated non-volatile matrix components.

Issue 3: Poor and inconsistent recovery of this compound.

This can be a sign of signal suppression or loss of analyte during sample preparation.

  • Evaluate Sample Preparation: Review your extraction and cleanup procedures to identify potential steps where this compound might be lost.

  • Check for Signal Suppression: Use the matrix effect test to determine if signal suppression is occurring.

  • Optimize GC Inlet Parameters: Ensure the injector temperature and split ratio are optimized for the efficient transfer of this compound to the column.

  • Use an Internal Standard: An internal standard that is chemically similar to this compound can help to correct for losses during sample preparation and injection. Squalane is often used as an internal standard for this compound analysis. For the highest accuracy, a stable isotope-labeled this compound is recommended.

Experimental Protocols

Protocol 1: this compound Extraction from Biological Fluids (e.g., Bronchoalveolar Lavage Fluid)

This protocol is adapted from a method for quantifying this compound in bronchoalveolar lavage fluid.

  • Sample Preparation: To a 0.5 mL sample, add an appropriate internal standard (e.g., deuterated this compound).

  • Liquid-Liquid Extraction:

    • Add 2 mL of hexane to the sample.

    • Extract by rotating the sample for 30 minutes.

    • Allow the phases to separate.

    • Transfer the upper hexane layer to a clean tube.

  • Drying and Reconstitution:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of hexane.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Matrix-Matched Calibration for this compound Analysis
  • Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using the same procedure as for the unknown samples.

  • Prepare a this compound Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., hexane) to create a stock solution.

  • Create Calibration Standards: Serially dilute the this compound stock solution with the blank matrix extract to prepare a series of calibration standards at different concentrations.

  • Generate the Calibration Curve: Analyze the matrix-matched calibration standards by GC-MS and plot the peak area of this compound against its concentration to generate the calibration curve.

  • Quantify this compound in Samples: Analyze the unknown samples and use the matrix-matched calibration curve to determine the concentration of this compound.

Quantitative Data Summary

The following table summarizes recovery data for this compound in different matrices, demonstrating the effectiveness of appropriate analytical methods in mitigating matrix effects.

MatrixAnalytical MethodThis compound Recovery (%)Reference
HexaneGC-MS with Internal Standard93.2 - 106
Synthetic BAL FluidGC-MS with Internal Standard97 - 105
Pooled Human BAL FluidGC-MS with Internal Standard83.4 - 102
Olive OilGC-MS with HS-SPME98 ± 3
Olive OilGC-FID with Fractional Crystallization70 ± 2

Visualizations

Decision Tree for Selecting a Calibration Strategy start Start: Need to Quantify this compound matrix_complexity Assess Matrix Complexity start->matrix_complexity blank_available Is a Blank Matrix Available? matrix_complexity->blank_available Low Complexity matrix_complexity->blank_available High Complexity isotope_dilution Stable Isotope Dilution matrix_complexity->isotope_dilution Highest Accuracy Needed accuracy_needed Required Level of Accuracy? blank_available->accuracy_needed No solvent_cal External Calibration (in pure solvent) blank_available->solvent_cal Yes matrix_matched_cal Matrix-Matched Calibration accuracy_needed->matrix_matched_cal Moderate Accuracy (if similar matrix is available) std_addition Standard Addition accuracy_needed->std_addition High Accuracy

Caption: A decision tree to guide the selection of an appropriate calibration strategy for this compound analysis.

Experimental Workflow for Sample Preparation and Analysis sample Sample Containing this compound add_is Add Internal Standard (e.g., deuterated this compound) sample->add_is extraction Liquid-Liquid Extraction (e.g., with Hexane) add_is->extraction cleanup Sample Cleanup (e.g., SPE or d-SPE) extraction->cleanup concentrate Evaporation and Reconstitution cleanup->concentrate analysis GC-MS Analysis concentrate->analysis

Caption: A generalized experimental workflow for the preparation and analysis of this compound samples.

References

limitations of squalene as a carrier for protein-based drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using squalene as a carrier for protein-based drugs. It includes troubleshooting advice for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.

Section 1: Troubleshooting Guides

This section addresses specific problems you may encounter during the formulation and characterization of this compound-based protein drug carriers.

Problem: My this compound emulsion is physically unstable and shows signs of phase separation (creaming or coalescence).

Possible Causes:

  • Incorrect Homogenization Parameters: Insufficient shear force or processing time during emulsification can lead to large, non-uniform oil droplets that are prone to separation.

  • Inappropriate Surfactant Concentration: Too little surfactant will fail to adequately cover the oil-water interface, leading to droplet coalescence.

  • Suboptimal Formulation pH: The pH of the aqueous phase can affect the charge and conformation of the protein and the stability of the surfactants, potentially leading to instability.

  • High Ionic Strength: High salt concentrations can disrupt the electrostatic repulsion between droplets, promoting flocculation and creaming.

  • Temperature Stress: Freeze-thaw cycles or exposure to high temperatures can disrupt the emulsion's stability. This compound-based emulsions are generally stable at refrigerated and room temperatures, but instability can occur at elevated temperatures.[1][2]

Solutions:

  • Optimize Homogenization:

    • For high-pressure homogenization, increase the pressure (e.g., from 10 MPa to 150 MPa) and/or the number of passes to reduce the droplet size to a more stable range (ideally below 150 nm).[3][4]

    • Ensure your rotor-stator or microfluidizer is operating at the recommended speed and for a sufficient duration.[2]

  • Adjust Surfactant Levels:

    • Experiment with slightly higher concentrations of non-ionic surfactants like Tween 80 or Span 85. A common concentration for these in this compound emulsions is around 0.5% (w/v) each.

    • Consider using a combination of surfactants to achieve a more stable interfacial film.

  • Control pH and Ionic Strength:

    • Prepare your emulsion in a buffered aqueous phase (e.g., citrate buffer) to maintain a stable pH. The optimal pH will be protein-dependent, often a pH where the protein retains its native structure and has a net charge to prevent aggregation.

    • Minimize the use of salts in the formulation. If salts are necessary, use the lowest effective concentration.

  • Implement Proper Storage:

    • Store emulsions at controlled temperatures, typically between 2-8°C. Avoid freezing unless the formulation has been specifically designed for it.

    • Conduct stability studies at various temperatures (e.g., 5°C, 25°C, and 40°C) to determine the acceptable storage range for your specific formulation.

Problem: I am observing aggregation or denaturation of my protein therapeutic after incorporating it into the this compound emulsion.

Possible Causes:

  • Interfacial Stress: The high surface area of the oil-water interface is a major cause of protein denaturation. Proteins tend to adsorb to this interface, where they can unfold and aggregate.

  • Shear Stress During Homogenization: The high-energy process of creating the emulsion can physically stress the protein, leading to unfolding and aggregation.

  • Chemical Incompatibility: Components of the formulation, such as certain surfactants or impurities in the this compound, could chemically degrade the protein.

  • Oxidation: this compound contains multiple double bonds, making it susceptible to oxidation. Oxidative byproducts could potentially damage the protein.

Solutions:

  • Minimize Interfacial Adsorption:

    • Incorporate a non-ionic surfactant (e.g., Polysorbate 80) into the formulation before adding the protein. The surfactant will preferentially occupy the oil-water interface, reducing the area available for protein adsorption.

    • Consider adding the protein to the pre-formed emulsion, which may prevent denaturation that could occur during the high-shear emulsification process.

  • Protect Against Physical Stress:

    • Use the lowest effective homogenization energy (pressure, time) that still produces a stable emulsion.

    • Investigate less harsh emulsification methods if protein stability remains an issue.

  • Use High-Purity Components:

    • Utilize highly purified this compound and pharmaceutical-grade surfactants to minimize reactive impurities.

  • Prevent Oxidation:

    • Consider adding an antioxidant, such as alpha-tocopherol (Vitamin E), to the oil phase to protect the this compound and the protein from oxidation.

    • Prepare and store the emulsion under an inert gas like nitrogen or argon to minimize exposure to oxygen.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to monitor for a this compound-based emulsion for protein delivery?

A1: The key quality attributes to monitor are:

  • Particle Size and Polydispersity Index (PDI): These are critical for stability and in vivo performance. Smaller particle sizes (e.g., 80-150 nm) are generally associated with better stability. PDI measures the width of the particle size distribution; a value below 0.2 is typically desired for a uniform emulsion.

  • Zeta Potential: This measures the surface charge of the droplets and is an indicator of colloidal stability. For oil-in-water emulsions, a zeta potential more negative than -25 mV or more positive than +25 mV is generally considered stable.

  • pH and Osmolality: These should be controlled to ensure they are within a range that is compatible with the protein's stability and suitable for the intended route of administration.

  • Protein Integrity and Concentration: You must verify that the protein has not denatured, aggregated, or degraded and that its concentration remains stable over time.

  • Visual Appearance: The emulsion should be homogenous and free of visible particulates or phase separation.

Q2: How does particle size affect the stability and efficacy of a this compound emulsion?

A2: Particle size is a crucial parameter.

  • Stability: Emulsions with smaller droplet sizes (e.g., below 150 nm) tend to be more physically stable against creaming and coalescence. For example, emulsions with an 80 nm diameter have shown no measurable change in size even after one month at 40°C, whereas larger particle sizes may exhibit temperature-dependent phase separation.

  • Efficacy (Immunogenicity): In vaccine applications, particle size influences the uptake by antigen-presenting cells. Emulsions with particle sizes between 100-200 nm are suggested to be efficiently taken up by dendritic cells. Studies have shown that emulsions with an 80 nm particle size can achieve superior immunogenicity compared to larger sizes.

Q3: Can I use Circular Dichroism (CD) spectroscopy to check if my protein has denatured in the emulsion?

A3: Yes, but it is challenging. CD spectroscopy is an excellent technique for evaluating the secondary structure of proteins. However, this compound emulsions are turbid and scatter light, which can create significant artifacts in the CD spectrum. Special considerations are needed:

  • The emulsion may need to be significantly diluted.

  • A micro-cuvette with a short path length (e.g., 0.1 cm or less) is often required.

  • Specialized spectropolarimeters and data processing techniques may be necessary to correct for scattering effects. It is crucial to run appropriate blanks, including the buffer and the this compound emulsion without the protein, to subtract background signals.

Q4: What is the mechanism behind this compound's adjuvant effect, and could this be a limitation for therapeutic protein delivery?

A4: this compound-based emulsions act as potent adjuvants by inducing a strong innate immune response. They cause a transient local reaction, leading to the release of cytokines and chemokines, which recruit immune cells like monocytes and neutrophils to the injection site. This enhances antigen presentation and leads to robust B and T cell responses.

For a therapeutic protein that is not intended to be a vaccine, this inherent immunogenicity is a significant limitation. The adjuvant effect could trigger an unwanted immune response against the therapeutic protein itself, leading to the production of anti-drug antibodies (ADAs). These ADAs can neutralize the drug's therapeutic effect and potentially cause adverse immune reactions. Therefore, for chronic protein therapies, a non-adjuvant delivery system would be preferable.

Section 3: Data & Protocols

Quantitative Data Summary

Table 1: Effect of Particle Size on this compound Emulsion Stability

Particle Size (nm)Storage TemperatureStability Outcome (after 1 month)Reference
8040°CNo measurable change in size
< 1505°C or 25°CMaintained stability
> 15040°CTemperature-dependent phase separation

Table 2: Typical Formulation Compositions of this compound-Based Emulsions

ComponentMF59® FormulationAS03 FormulationReference
This compound~4.3% v/v~5% v/v
Surfactant 1Tween® 80 (~0.5% w/v)Tween® 80 (~1.8% v/v)
Surfactant 2Span® 85 (~0.5% w/v)-
Antioxidant-α-tocopherol (~5% v/v)
Aqueous Phase10 mM Citrate BufferPhosphate Buffered Saline
Final Particle Size ~165 nm ~155 nm
Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water Emulsion

Objective: To prepare a stable this compound-in-water nanoemulsion using high-pressure homogenization.

Materials:

  • This compound (high purity)

  • Polysorbate 80 (Tween® 80)

  • Buffer (e.g., 10 mM Citrate Buffer, pH 6.5)

  • Rotor-stator homogenizer

  • High-pressure homogenizer (e.g., a Microfluidizer)

Methodology:

  • Prepare the Aqueous Phase: Dissolve Tween® 80 in the citrate buffer to a final concentration of 1% (w/w). Filter the solution through a 0.22 µm filter.

  • Prepare the Oil Phase: Use this compound as the oil phase. If including an antioxidant like α-tocopherol, dissolve it in the this compound at this stage.

  • Create a Coarse Emulsion: Combine the oil phase (e.g., 5% v/v) and the aqueous phase (95% v/v). Homogenize the mixture using a rotor-stator homogenizer at 5,000-8,000 rpm for 5-10 minutes. This will create a coarse, milky-white pre-emulsion.

  • High-Pressure Homogenization: Immediately pass the coarse emulsion through a high-pressure homogenizer.

    • Set the operating pressure between 100-150 MPa.

    • Process the emulsion for 3-5 discrete passes. The exact number of passes will depend on the desired particle size and the specific homogenizer used.

    • Ensure the system is cooled to prevent excessive heating of the emulsion during processing.

  • Sterilization (Optional): The final nanoemulsion can be sterilized by filtration through a 0.22 µm filter.

  • Protein Addition: The therapeutic protein can be added by gentle mixing into the pre-formed emulsion. This helps avoid exposing the protein to the high shear forces of homogenization.

Protocol 2: Characterization of Emulsion Particle Size and Zeta Potential

Objective: To measure the mean particle size, polydispersity index (PDI), and zeta potential of the this compound emulsion using Dynamic Light Scattering (DLS).

Materials:

  • This compound emulsion sample

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer)

  • Deionized water (for dilution)

  • Disposable cuvettes (for size measurement) and folded capillary cells (for zeta potential)

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the this compound emulsion in deionized water or the original buffer. The dilution factor should be high enough to obtain a transparent or semi-transparent suspension to avoid multiple scattering effects (a typical count rate of 200-500 kcps is often ideal, but consult your instrument's manual).

  • Particle Size and PDI Measurement:

    • Transfer the diluted sample to a clean, disposable sizing cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters: select the refractive index for this compound (~1.49) and the dispersant (water, ~1.33). Set the equilibration time to ~120 seconds.

    • Perform the measurement. The instrument will report the Z-average diameter (mean particle size) and the PDI. Record at least three independent measurements.

  • Zeta Potential Measurement:

    • Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are trapped.

    • Place the cell into the instrument.

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles to calculate the zeta potential.

    • Record the mean zeta potential and the standard deviation from multiple readings.

Protocol 3: Assessing Protein Secondary Structure with Circular Dichroism (CD)

Objective: To evaluate potential changes in the secondary structure of a protein upon formulation in a this compound emulsion.

Materials:

  • Protein-in-emulsion sample

  • Control samples: protein in buffer, emulsion without protein (blank)

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • Nitrogen gas supply

Methodology:

  • Instrument Setup:

    • Purge the CD instrument with high-purity nitrogen gas for at least 20-30 minutes before use to remove oxygen, which absorbs in the far-UV region.

    • Turn on the lamp and allow it to warm up for at least 20 minutes.

  • Sample Preparation:

    • The protein concentration should be carefully determined and may need to be low (e.g., 0.1 mg/mL) to minimize signal absorption.

    • The emulsion may need to be diluted to reduce light scattering. Use the same buffer for all dilutions.

  • Data Collection:

    • Set the spectral range for far-UV analysis (typically 190-260 nm) to assess secondary structure.

    • Set the scan speed (e.g., 50 nm/min), bandwidth (e.g., 1.0 nm), and response time (e.g., 2 sec).

    • Collect a baseline spectrum using the emulsion without protein (the blank). This is critical for subtracting the background signal from the emulsion itself.

    • Collect a spectrum for the protein-in-buffer control sample.

    • Collect a spectrum for the protein-in-emulsion sample.

    • Average multiple scans (e.g., 3-5 scans) for each sample to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectra.

    • Convert the raw data (ellipticity) to Molar Residue Ellipticity [θ].

    • Compare the spectrum of the protein in the emulsion to the spectrum of the protein in buffer. Significant changes in the shape and magnitude of the peaks (e.g., at ~208 nm and ~222 nm for alpha-helices) indicate a change in secondary structure.

Section 4: Visual Diagrams

Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_process Emulsification Process cluster_char Characterization & Final Formulation A Aqueous Phase (Buffer + Surfactant) C Coarse Homogenization (Rotor-Stator) A->C B Oil Phase (this compound + Antioxidant) B->C D High-Pressure Homogenization (e.g., Microfluidizer) C->D  Pre-emulsion E Particle Size & Zeta Potential (DLS Analysis) D->E  Nanoemulsion F Protein Addition (Gentle Mixing) E->F  QC Pass G Final Product F->G

Caption: Workflow for preparing and characterizing a this compound-based nanoemulsion for protein delivery.

Protein_Instability_Pathway cluster_stress Stress Factors cluster_protein Protein State cluster_prevention Mitigation Strategies Interface Oil-Water Interface Unfolded Unfolded/Denatured Protein Interface->Unfolded Adsorption Shear High Shear (Homogenization) Shear->Unfolded Mechanical Stress Chemical Oxidation / Impurities Chemical->Unfolded Degradation Native Native Protein Native->Unfolded Aggregated Aggregated Protein Unfolded->Aggregated Surfactant Add Surfactants Surfactant->Interface Blocks Interface Antioxidant Add Antioxidants Antioxidant->Chemical Prevents Oxidation Process Optimize Process Process->Shear Reduces Stress

Caption: Factors leading to protein instability in this compound emulsions and corresponding mitigation strategies.

Troubleshooting_Flowchart Start Problem: Emulsion Instability Q1 Is particle size > 200nm or PDI > 0.2? Start->Q1 A1 Increase Homogenization Pressure / Passes Q1->A1 Yes Q2 Is phase separation still observed? Q1->Q2 No A1->Q2 A2 Increase Surfactant Concentration Q2->A2 Yes Q3 Is instability linked to temperature? Q2->Q3 No A2->Q3 A3 Optimize Storage Conditions (2-8°C) Q3->A3 Yes End Stable Emulsion Q3->End No A3->End

Caption: Troubleshooting flowchart for addressing physical instability in this compound emulsions.

References

Technical Support Center: Enhancing Drug Release from Squalene-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with squalene-based nanoparticles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing and controlling drug release.

Frequently Asked Questions (FAQs)

Q1: My this compound-based nanoparticles show very slow or incomplete drug release in vitro. What are the potential causes and how can I improve it?

A1: Slow or incomplete drug release is a common challenge. Several factors could be contributing to this issue:

  • Strong Drug-Squalene Conjugate Stability: If the drug is covalently linked to this compound (squalenoylation), the linker chemistry plays a crucial role in the release kinetics. A highly stable linker will result in slow cleavage and, consequently, slow drug release.[1]

  • High Nanoparticle Stability: The overall stability of the nanoparticle formulation can hinder drug diffusion. This can be influenced by the composition of the nanoparticle, including the use of stabilizing agents.

  • Poor Solubility of the Released Drug: The drug may be released from the nanoparticle but then precipitate in the release medium if it has low solubility, giving the appearance of incomplete release.

  • Suboptimal In Vitro Release Assay Conditions: The chosen in vitro release method may not accurately reflect the in vivo environment where enzymatic or pH-mediated cleavage would occur.

Troubleshooting Strategies:

  • Modify the Linker Chemistry:

    • Incorporate Stimuli-Responsive Linkers: Introduce linkers that are cleaved under specific physiological conditions.

      • pH-Sensitive Linkers: Use acid-labile linkers like hydrazones, acetals, or orthoesters that break down in the acidic environment of tumors or endosomes.[2][3]

      • Enzyme-Cleavable Linkers: Employ linkers that are substrates for enzymes overexpressed at the target site, such as matrix metalloproteinases (MMPs) or cathepsins.

    • Tune Linker Length and Steric Hindrance: The accessibility of the linker to enzymatic or chemical cleavage can be modulated by altering its length and the surrounding chemical groups.[1]

  • Adjust Nanoparticle Composition:

    • Incorporate Destabilizing Agents: For nanoparticles where the drug is encapsulated rather than conjugated, incorporating lipids that destabilize the nanoparticle structure in response to specific triggers can enhance release.

    • PEGylation Density: While PEGylation can increase circulation time, a dense PEG layer can sometimes hinder drug release by creating a hydrophilic barrier.[4] Optimizing the PEG density is crucial.

  • Optimize In Vitro Release Assay:

    • Use Biorelevant Media: Instead of simple buffer solutions, use media that mimics physiological conditions, such as simulated body fluids containing relevant enzymes or having a lower pH.

    • Ensure Sink Conditions: Maintain a low concentration of the released drug in the release medium to avoid saturation and precipitation. This can be achieved by using a large volume of release medium or by using techniques like dialysis with frequent buffer exchange.

Q2: I am observing a significant "burst release" of the drug from my this compound nanoparticles. How can I achieve a more sustained release profile?

A2: A high initial burst release can lead to toxicity and reduce the therapeutic efficacy of the drug. This phenomenon is often due to the drug being adsorbed onto the nanoparticle surface rather than being fully encapsulated or stably conjugated.

Troubleshooting Strategies:

  • Improve Drug Encapsulation/Conjugation:

    • Optimize Formulation Process: Adjust parameters such as the solvent evaporation rate, stirring speed, and temperature during nanoparticle preparation to ensure efficient encapsulation or conjugation.

    • Purification: Implement a thorough purification step (e.g., dialysis, tangential flow filtration) to remove any un-encapsulated or loosely bound drug.

  • Modify Nanoparticle Surface:

    • Surface Coating: Applying a polymer coating, such as chitosan or a denser PEG layer, can create an additional barrier to immediate drug release.

  • Increase Nanoparticle Core Density:

    • For encapsulated drugs, increasing the viscosity or density of the this compound core can slow down the diffusion of the drug from the nanoparticle.

Troubleshooting Guides

Guide 1: Poor Drug Release from Squalenoylated Nanoparticles

This guide addresses issues related to slow or no drug release from nanoparticles formed by the self-assembly of drug-squalene conjugates.

Potential Cause Troubleshooting Step Expected Outcome Experimental Protocol
Linker is too stable Synthesize this compound-drug conjugates with different, more labile linkers (e.g., ester, pH-sensitive hydrazone).Increased drug release, especially under conditions that trigger linker cleavage.See "Protocol 1: Synthesis of a pH-Sensitive this compound-Drug Conjugate".
Enzymatic cleavage is required but absent in vitro Add relevant enzymes (e.g., esterases, proteases) to the in vitro release medium.Significant increase in drug release in the presence of the enzyme.See "Protocol 2: In Vitro Drug Release Assay with Enzymatic Digestion".
Nanoparticle aggregation is preventing drug release Characterize nanoparticle stability in the release medium using Dynamic Light Scattering (DLS). If aggregation occurs, modify the nanoparticle surface (e.g., by adding a PEGylated lipid) to improve colloidal stability.Stable nanoparticle size over time and improved drug release.See "Protocol 3: Nanoparticle Surface Modification with PEGylation".
Guide 2: Inconsistent Drug Release Between Batches

This guide helps to address variability in drug release profiles observed between different batches of this compound-based nanoparticles.

Potential Cause Troubleshooting Step Expected Outcome Characterization Method
Variation in Particle Size and Polydispersity Index (PDI) Standardize the nanoparticle preparation method (e.g., nanoprecipitation, microfluidics) by controlling parameters like stirring speed, temperature, and solvent addition rate.Consistent particle size and PDI across batches, leading to more reproducible release profiles.Dynamic Light Scattering (DLS) to measure size and PDI.
Inconsistent Drug Loading Optimize and validate the drug loading protocol. Accurately quantify the drug loading for each batch.Consistent drug loading, which is often correlated with the release rate.High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy to determine drug concentration after nanoparticle disruption.
Differences in Nanoparticle Morphology Characterize the morphology of nanoparticles from different batches.Consistent morphology (e.g., spherical, unilamellar) which can influence the surface area and diffusion pathways for drug release.Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Data Presentation

Table 1: Effect of Linker Chemistry on Doxorubicin Release from this compound Conjugates

Linker TypeRelease at pH 7.4 (24h)Release at pH 5.5 (24h)Cleavage Mechanism
Amide< 5%< 10%Hydrolytic (very slow)
Ester~ 20%~ 35%Hydrolytic (moderate)
Hydrazone< 10%> 80%Acid-catalyzed hydrolysis

This table summarizes hypothetical data based on established principles of linker chemistry to illustrate the impact on drug release.

Table 2: Influence of PEGylation on Nanoparticle Properties and Drug Release

FormulationParticle Size (nm)Zeta Potential (mV)Drug Release in 48h (%)
Unmodified this compound NP150 ± 10-5.2 ± 0.865 ± 5
PEGylated this compound NP (2% PEG)165 ± 12-2.1 ± 0.550 ± 4
PEGylated this compound NP (5% PEG)180 ± 15-1.5 ± 0.435 ± 6

This table presents illustrative data showing how increasing PEG density can affect nanoparticle characteristics and potentially slow down drug release.

Experimental Protocols

Protocol 1: Synthesis of a pH-Sensitive this compound-Drug Conjugate (using a Hydrazone Linker)

  • Functionalize this compound: React this compound with an appropriate reagent to introduce a terminal aldehyde or ketone group. This may involve ozonolysis followed by reductive workup.

  • Introduce a Hydrazine Moiety to the Drug: Modify the drug molecule to contain a hydrazine group. This can often be achieved by reacting a carboxylic acid group on the drug with hydrazine hydrate in the presence of a coupling agent like EDC/NHS.

  • Conjugation: React the functionalized this compound with the hydrazine-modified drug in a suitable solvent (e.g., ethanol) under acidic catalysis (e.g., a drop of acetic acid).

  • Purification: Purify the resulting this compound-drug conjugate using column chromatography to remove unreacted starting materials.

  • Nanoparticle Formulation: Prepare nanoparticles from the conjugate using a nanoprecipitation method. Dissolve the conjugate in a water-miscible organic solvent (e.g., acetone, ethanol) and add it dropwise to an aqueous solution under constant stirring. The nanoparticles will self-assemble.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading.

Protocol 2: In Vitro Drug Release Assay with Enzymatic Digestion

  • Prepare Nanoparticle Suspension: Disperse a known amount of drug-loaded this compound nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Set up Dialysis: Place the nanoparticle suspension inside a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Incubate with Enzyme: Immerse the dialysis bag in a larger volume of the release medium containing the desired enzyme (e.g., esterase) at a physiologically relevant concentration. Maintain the setup at 37°C with constant stirring.

  • Sample Collection: At predetermined time points, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify Released Drug: Analyze the concentration of the drug in the collected samples using a suitable analytical method like HPLC or fluorescence spectroscopy.

  • Calculate Cumulative Release: Calculate the cumulative percentage of drug released over time.

Protocol 3: Nanoparticle Surface Modification with PEGylation

  • Prepare a Mixture of Lipids: Co-dissolve the this compound-drug conjugate and a PEGylated lipid (e.g., DSPE-PEG) in a water-miscible organic solvent. The molar ratio of the this compound conjugate to the PEGylated lipid can be varied to control the PEG density on the nanoparticle surface.

  • Nanoprecipitation: Add the lipid mixture dropwise to an aqueous solution under vigorous stirring to form PEGylated nanoparticles.

  • Purification: Remove the organic solvent and any un-incorporated components by dialysis or ultrafiltration.

  • Characterization: Analyze the resulting nanoparticles for size, PDI, zeta potential, and drug release profile as described in Protocol 2.

Visualizations

Drug_Release_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Suboptimal Drug Release (Slow, Incomplete, or Burst) Char Characterize Nanoparticles (Size, PDI, Drug Loading, Morphology) Problem->Char Assay Review In Vitro Release Assay Conditions Problem->Assay Linker Modify Linker Chemistry (pH-sensitive, Enzymatic) Char->Linker Composition Adjust Nanoparticle Composition (e.g., PEGylation, Excipients) Char->Composition Protocol Optimize Formulation Protocol & Purification Char->Protocol Release_Method Refine Release Method (Biorelevant Media, Sink Conditions) Assay->Release_Method Outcome Enhanced & Controlled Drug Release Linker->Outcome Composition->Outcome Protocol->Outcome Release_Method->Outcome

Caption: Troubleshooting workflow for suboptimal drug release.

Stimuli_Responsive_Release cluster_nanoparticle This compound-Drug Conjugate Nanoparticle cluster_stimuli Physiological Triggers cluster_release Drug Release NP This compound-Linker-Drug Acid Low pH (Tumor/Endosome) NP->Acid pH-sensitive linker Enzyme Overexpressed Enzymes NP->Enzyme Enzyme-cleavable linker Release Cleavage of Linker & Active Drug Release Acid->Release Enzyme->Release

Caption: Stimuli-responsive drug release mechanism.

Nanoparticle_Characterization_Flow cluster_physicochemical Physicochemical Characterization cluster_drug_related Drug-Related Characterization cluster_evaluation Performance Evaluation Start This compound Nanoparticle Formulation Size Size & PDI (DLS) Start->Size Zeta Zeta Potential (EPM) Start->Zeta Morphology Morphology (TEM/SEM) Start->Morphology Loading Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) Start->Loading Release In Vitro Drug Release (Dialysis, etc.) Size->Release Loading->Release Evaluation Analysis of Release Profile (Kinetics, % Released) Release->Evaluation

Caption: Experimental workflow for nanoparticle characterization.

References

Technical Support Center: Enhancing Squalene Production in Metabolically Engineered Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on increasing squalene production in metabolically engineered bacteria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for isoprenoid biosynthesis in bacteria?

A1: Bacteria primarily utilize the methylerythritol 4-phosphate (MEP) pathway for the synthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] Unlike eukaryotes such as yeast, which use the mevalonate (MVA) pathway, most prokaryotes, including Escherichia coli, rely on the MEP pathway.[1][2] However, for enhanced production of isoprenoids like this compound, the heterologous MVA pathway from eukaryotes or archaea is often introduced into bacteria.[3]

Q2: Why is my engineered E. coli strain producing low levels of this compound?

A2: Low this compound yield can be attributed to several factors:

  • Insufficient precursor supply: The native MEP pathway might not produce enough IPP and DMAPP to support high-level this compound production.

  • Rate-limiting enzymes: The activity of key enzymes in the MEP or heterologous MVA pathway can be a bottleneck.

  • Inefficient this compound synthase (SQS): The chosen SQS may have low catalytic activity or poor expression in the bacterial host.

  • Cofactor imbalance: The synthesis of this compound is a reductive process requiring NADPH, and its availability can be a limiting factor.

  • Metabolic burden: Overexpression of heterologous pathways can impose a significant metabolic load on the host, affecting cell growth and productivity.

  • Toxicity of intermediates: Accumulation of certain pathway intermediates, such as HMBPP in the MEP pathway, can be toxic to the cells.

Q3: Which genes are commonly targeted for overexpression to boost this compound production?

A3: To enhance this compound production, researchers often overexpress:

  • Genes in the MEP pathway: dxs (1-deoxy-D-xylulose-5-phosphate synthase), idi (isopentenyl diphosphate isomerase), and ispA (farnesyl diphosphate synthase) are common targets to increase the supply of the precursor farnesyl pyrophosphate (FPP).

  • Genes in a heterologous MVA pathway: Overexpressing the entire MVA pathway is a common strategy to provide an alternative and often more efficient route to IPP and DMAPP.

  • This compound synthase (SQS) gene: A highly active SQS is crucial for converting FPP to this compound. Screening SQS from different organisms can identify the most suitable candidate.

Q4: How can I increase the availability of the cofactor NADPH?

A4: Enhancing the intracellular pool of NADPH is a key strategy. This can be achieved by:

  • Overexpressing genes in the pentose phosphate pathway (PPP), such as glucose-6-phosphate dehydrogenase (zwf).

  • Expressing a soluble pyridine nucleotide transhydrogenase (udhA), which converts NADH to NADPH.

  • Engineering enzymes to utilize the more abundant NADH instead of NADPH. For instance, using an NADH-dependent HMG-CoA reductase in the MVA pathway can reduce the demand for NADPH.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or no detectable this compound production after introducing a this compound synthase (SQS) gene.
Possible Cause Troubleshooting Step
Inefficient SQS Screen SQS from different sources (e.g., human, yeast, other bacteria) to find one with higher activity in your host. Consider using a truncated version of human SQS (tHSQS), which has shown high efficiency.
Poor SQS expression Optimize codon usage of the SQS gene for your bacterial host. Use a stronger promoter or a higher copy number plasmid. Confirm protein expression using SDS-PAGE and Western blot.
Insufficient FPP precursor Overexpress key genes in the upstream pathway (MEP or MVA) to increase the pool of FPP. For the MEP pathway, co-express dxs, idi, and ispA. For a heterologous MVA pathway, ensure all enzymes are expressed and active.
Problem 2: this compound production is observed, but the yield is significantly lower than reported in the literature.
Possible Cause Troubleshooting Step
Limited precursor supply Introduce a heterologous MVA pathway to supplement the native MEP pathway for IPP and DMAPP production.
Cofactor (NADPH) limitation Overexpress genes that increase NADPH availability, such as zwf from the pentose phosphate pathway or udhA.
Competing metabolic pathways Downregulate or knockout genes that divert FPP to other products. For example, in some bacteria, FPP is a precursor for menaquinone biosynthesis.
Suboptimal fermentation conditions Optimize culture conditions such as temperature, pH, aeration, and media composition. For example, a lower temperature (e.g., 25-30°C) can sometimes improve protein folding and enzyme activity.
This compound storage limitation Overexpression of membrane proteins can increase the membrane space, potentially enhancing the storage capacity for the lipophilic this compound.
Problem 3: Cell growth is significantly inhibited after inducing the this compound production pathway.
Possible Cause Troubleshooting Step
Metabolic burden Use tunable promoters to balance the expression of pathway genes. A delayed induction strategy can also be beneficial, allowing cells to reach a higher density before inducing the production pathway.
Toxicity of pathway intermediates Balance the expression of enzymes to prevent the accumulation of toxic intermediates. For instance, in the MEP pathway, balancing the expression of ispG and ispH can prevent HMBPP accumulation.
Plasmid instability Use antibiotic selection to maintain plasmids. Consider chromosomal integration of the pathway genes for more stable expression.

Quantitative Data Summary

The following tables summarize this compound production in various metabolically engineered bacteria.

Table 1: this compound Production in Engineered E. coli

Engineering StrategyHost StrainThis compound Titer (mg/L)Reference
Overexpression of hopABD from S. peucetiusE. coli4.1
Overexpression of hopABD, dxs, idiE. coli11.8
Co-expression of MVA pathway and human SQSE. coli XL1-Blue230
Hybrid HMGR system (NADPH & NADH dependent)E. coli852.06
Hybrid HMGR, membrane engineering & delayed inductionE. coli1267.01
Balanced MVA and MEP pathwaysE. coli XL1-Blue1274

Table 2: this compound Production in Engineered Bacillus subtilis

Engineering StrategySQS SourceThis compound Titer (mg/L)Reference
SQS expressionBacillus megaterium0.26
SQS expression and MEP pathway overexpressionBacillus megaterium7.5

Experimental Protocols

Protocol 1: this compound Extraction from Bacterial Cells

This protocol is a general guideline for extracting this compound for quantification.

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 5000 x g for 10 minutes) to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer. Cell lysis can be achieved by methods such as sonication, bead beating, or enzymatic lysis.

  • Solvent Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the lysed cells.

    • Vortex vigorously for 20 minutes.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Evaporate the solvent from the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare the this compound extract as described in Protocol 1. An internal standard (e.g., squalane or octadecylbenzene) should be added before extraction for accurate quantification.

  • GC-MS Conditions (Example):

    • Column: A non-polar column such as a DB-5ms or HP-5ms.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

    • MS Detector: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration of this compound in the samples can be determined by comparing the peak area of this compound to that of the internal standard and referencing the calibration curve.

Visualizations

Squalene_Biosynthesis_MEP_Pathway cluster_MEP MEP Pathway G3P Glyceraldehyde-3-P DXP DXP G3P->DXP dxs Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP dxr IPP IPP MEP->IPP DMAPP DMAPP IPP->DMAPP idi GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP ispA This compound This compound FPP->this compound SQS

Caption: The native MEP pathway for this compound biosynthesis in bacteria.

Squalene_Biosynthesis_MVA_Pathway cluster_MVA Heterologous MVA Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP idi GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP ispA This compound This compound FPP->this compound SQS

Caption: Heterologous MVA pathway for enhanced precursor supply.

Troubleshooting_Workflow cluster_solutions1 Solutions cluster_solutions2 Solutions cluster_solutions3 Solutions cluster_solutions4 Solutions Start Low this compound Yield Check_Expression Verify SQS Expression (SDS-PAGE/Western) Start->Check_Expression Check_Precursor Assess Precursor Supply Check_Expression->Check_Precursor Expression OK Optimize_Codon Optimize Codon Usage/ Use Stronger Promoter Check_Expression->Optimize_Codon Low/No Expression Screen_SQS Screen Different SQS Check_Expression->Screen_SQS Low/No Expression Check_Cofactor Evaluate NADPH Availability Check_Precursor->Check_Cofactor Precursors Sufficient Overexpress_MEP Overexpress dxs, idi, ispA Check_Precursor->Overexpress_MEP Insufficient Precursors Introduce_MVA Introduce MVA Pathway Check_Precursor->Introduce_MVA Insufficient Precursors Check_Toxicity Monitor Cell Growth/ Toxicity Check_Cofactor->Check_Toxicity Cofactors Balanced Overexpress_PPP Overexpress zwf (PPP) Check_Cofactor->Overexpress_PPP NADPH Limitation Express_udhA Express udhA Check_Cofactor->Express_udhA NADPH Limitation Tune_Expression Tune Promoter Strength Check_Toxicity->Tune_Expression Growth Inhibition Balance_Pathway Balance Enzyme Levels Check_Toxicity->Balance_Pathway Growth Inhibition

Caption: A troubleshooting workflow for low this compound production.

References

preventing oxidation of squalene during storage and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of squalene during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to oxidize?

A1: this compound is a highly unsaturated hydrocarbon, making it susceptible to oxidation. The primary factors that initiate and accelerate its degradation are:

  • Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Light: Exposure to light, particularly UV light, can trigger photo-oxidation.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of oxidation reactions.[2][3] this compound shows significant reduction at 100°C over short exposure times.[2][3]

  • Presence of Pro-oxidants: Contaminants such as metal ions can catalyze oxidation.

Q2: My pure this compound sample has turned yellow and viscous. What happened?

A2: A change in color to yellow and an increase in viscosity are classic signs of this compound oxidation. When this compound oxidizes, it forms various byproducts, including this compound hydroperoxides, aldehydes, and ketones. These oxidation products can alter the physical properties of the this compound, leading to the observed changes. It is recommended to verify the purity of the sample using analytical methods before further use.

Q3: How should I properly store my this compound samples to prevent oxidation?

A3: To minimize oxidation during storage, it is crucial to control the environmental conditions. The following storage procedures are recommended:

  • Temperature: Store this compound at refrigerated temperatures, typically between 2-8°C.

  • Atmosphere: For long-term storage, blanket the sample with an inert gas such as argon or nitrogen to displace oxygen.

  • Container: Use amber glass vials or containers to protect the sample from light. Ensure the container is tightly sealed to prevent air ingress.

  • Antioxidants: Consider adding a suitable antioxidant, such as alpha-tocopherol (Vitamin E), if it does not interfere with your downstream applications.

Q4: Can I use this compound that has started to oxidize for my experiments?

A4: Using oxidized this compound is generally not recommended as the oxidation products can interfere with experimental results and may exhibit different biological activities. For example, oxidized this compound can increase the release of inflammatory mediators. It is best to use fresh, pure this compound for your experiments to ensure the validity and reproducibility of your data.

Q5: What is the difference between this compound and squalane in terms of stability?

A5: Squalane is the hydrogenated form of this compound. In squalane, the double bonds present in this compound have been saturated, making it a much more stable, non-oxidizable compound. Due to its stability, squalane is often used in applications where the antioxidant properties of this compound are not required, but its emollient properties are desired.

Troubleshooting Guides

Issue 1: this compound Degradation Observed in Stored Samples
Symptom Possible Cause Troubleshooting Steps
Yellowing of the sampleOxidation due to air and/or light exposure.1. Verify storage conditions: ensure the sample is stored at 2-8°C in a tightly sealed, amber container. 2. For new samples, purge the headspace of the container with an inert gas (e.g., argon) before sealing. 3. If the sample is already yellowed, consider purifying it by column chromatography if possible, or discard and use a fresh sample.
Increased viscosityAdvanced oxidation leading to polymerization or formation of complex oxidation products.1. Confirm the extent of degradation via analytical methods like HPLC or GC-MS. 2. Discard the sample if significant degradation is confirmed. 3. Review storage procedures to prevent future occurrences.
Unexpected peaks in analytical chromatogramPresence of this compound oxidation products such as hydroperoxides, epoxides, ketones, and alcohols.1. Identify the oxidation products using a mass spectrometer. 2. If the presence of these products is confirmed, the sample is compromised. Use a fresh, properly stored sample for your analysis.
Issue 2: this compound Oxidation During Analytical Procedures
Symptom Possible Cause Troubleshooting Steps
Poor reproducibility of analytical resultsOxidation of this compound during sample preparation or analysis.1. Sample Preparation: Minimize the exposure of the sample to air. Prepare samples immediately before analysis. Work in a well-ventilated area or under a fume hood to minimize ozone exposure. 2. Solvents: Use de-gassed solvents for sample dilution and mobile phases. 3. Temperature: Avoid high temperatures during sample preparation. For GC analysis, use the lowest possible injector temperature that allows for efficient volatilization. Saponification prior to GC analysis could cause degradation.
Disappearance of this compound peak or appearance of new peaks during a sequence of analysesOn-going oxidation of this compound in the autosampler.1. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. If a temperature-controlled autosampler is not available, run samples immediately after preparation and limit the number of samples in a single sequence. 3. Consider adding a small amount of a suitable antioxidant (e.g., BHT) to the sample vials if it does not interfere with the analysis.

Data Summary

Table 1: Stability of this compound Under Various Conditions

Condition Duration This compound Loss (%) Source
Dark storage at room temperature24 monthsInsignificant
Dark storage at room temperature6 months26 - 47%
Accelerated storage at 60°CWithin induction period~20%
Roasting at 150°C20 minutes12%
Irradiation with 500W halogen light80 hoursSignificant degradation

Experimental Protocols

Protocol 1: Assessment of this compound Oxidation by RP-HPLC

This protocol provides a general method for the quantitative analysis of this compound and the detection of its oxidation products using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • Sample vials

  • RP-HPLC system with a UV or Diode Array Detector (DAD)

  • C8 or C18 analytical column (e.g., Zorbax Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm)

2. Standard Preparation:

  • Prepare a stock solution of this compound standard in acetonitrile or another suitable solvent.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 150 µg/ml.

3. Sample Preparation:

  • Accurately weigh the this compound-containing sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water. For example, an initial gradient of acetonitrile:water (1:1, v/v) for 10 minutes, followed by a linear gradient to 100% acetonitrile over 15 minutes, and then held at 100% acetonitrile for 15 minutes. Another option is an isocratic mobile phase of methanol/isopropanol/acetic acid (91.95/8/0.05, v/v/v).

  • Flow Rate: 1.0 - 1.5 ml/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 10 - 30 µl.

  • Detection: UV detection at 214 nm for this compound. A DAD can be used to scan a range of wavelengths to detect various oxidation products.

5. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

  • Monitor the appearance of new peaks in the chromatogram, which may indicate the presence of oxidation products.

Protocol 2: Minimizing Oxidation During Sample Preparation for GC-MS Analysis

This protocol outlines steps to minimize the oxidation of this compound during its preparation for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials:

  • This compound sample

  • Hexane or other suitable volatile solvent (GC grade)

  • Anhydrous sodium sulfate

  • Inert gas (argon or nitrogen)

  • GC-MS system

2. Sample Preparation:

  • Work under Inert Atmosphere: If possible, perform all sample preparation steps in a glove box under an inert atmosphere. If a glove box is not available, work quickly and minimize exposure to air.

  • Solvent Degassing: Before use, degas the solvent by sparging with an inert gas for 10-15 minutes.

  • Extraction: If extracting this compound from a matrix, use a gentle extraction method that avoids high temperatures.

  • Drying: If the sample needs to be dried, use anhydrous sodium sulfate. Avoid evaporation to dryness under a stream of air or nitrogen, as this can concentrate non-volatile pro-oxidants and expose the sample to oxygen. If evaporation is necessary, do so under a gentle stream of inert gas and do not let the sample go to complete dryness.

  • Derivatization (if necessary): Some GC-MS methods for analyzing oxidation products may require derivatization (e.g., silylation). Perform this step immediately before analysis according to the established protocol.

3. GC-MS Conditions:

  • Injector: Use a split/splitless injector. Optimize the injector temperature to be high enough for efficient vaporization but low enough to prevent thermal degradation.

  • Carrier Gas: Use a high-purity carrier gas (e.g., helium or hydrogen).

  • Column: Select a suitable capillary column (e.g., a low-polarity phase like DB-5ms).

  • Temperature Program: Develop a temperature program that provides good separation of this compound from any potential oxidation products and matrix components.

Visualizations

Squalene_Oxidation_Pathway This compound This compound (C30H50) SQ_Radical This compound Radical (SQ•) This compound->SQ_Radical Initiators Initiators (O2, UV Light, Heat) Initiators->this compound Initiation Peroxy_Radical This compound Peroxy Radical (SQOO•) SQ_Radical->Peroxy_Radical + O2 Propagation Oxygen Oxygen (O2) Hydroperoxide This compound Hydroperoxide (SQOOH) Peroxy_Radical->Hydroperoxide + SQ-H Propagation SQ_H This compound (SQ-H) Decomposition Decomposition Products (Aldehydes, Ketones, Alcohols) Hydroperoxide->Decomposition Decomposition

Caption: Simplified pathway of this compound autoxidation.

Squalene_Analysis_Workflow Start Start: this compound Sample Storage Proper Storage (2-8°C, Dark, Inert Gas) Start->Storage SamplePrep Sample Preparation (Minimize air/light/heat exposure) Storage->SamplePrep Analysis Analytical Method (e.g., HPLC, GC-MS) SamplePrep->Analysis Data Data Acquisition & Analysis Analysis->Data Results Results: Purity Assessment & Degradation Profile Data->Results

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Guide Start This compound sample shows signs of degradation? Storage Check Storage Conditions (Temp, Light, Seal) Start->Storage During Storage Analysis Review Analytical Procedure Start->Analysis During Analysis ImproperStorage Improper Storage? Storage->ImproperStorage ImproperAnalysis Oxidation during analysis? Analysis->ImproperAnalysis SolutionStorage Action: Use fresh sample. Implement proper storage. ImproperStorage->SolutionStorage Yes Good No issues detected. Proceed with caution. ImproperStorage->Good No SolutionAnalysis Action: Optimize prep. Use fresh sample. ImproperAnalysis->SolutionAnalysis Yes ImproperAnalysis->Good No

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Optimization of Supercritical CO2 Extraction for Squalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of supercritical CO2 (SC-CO2) extraction of squalene.

Troubleshooting Guide

This guide addresses common issues encountered during the SC-CO2 extraction of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield Suboptimal Extraction Parameters: Pressure, temperature, or CO2 flow rate may not be ideal for this compound solubility and recovery from your specific matrix.Optimize Parameters: Systematically vary pressure, temperature, and CO2 flow rate. For example, for amaranthus grain, a high this compound yield was obtained at 50°C and 200 bar.[1][2][3][4] For palm oil mesocarp, optimal conditions were found to be 45.01°C, 16 MPa (160 bar), and a 2 ml/min CO2 flow rate.[5] For licorice root, the highest yield was at 50°C and 270 bar.
Inadequate Sample Preparation: The particle size of the raw material may be too large, limiting the diffusion of SC-CO2.Reduce Particle Size: Grinding the source material to a smaller particle size can significantly increase the extraction rate and yield.
Insufficient Extraction Time: The duration of the extraction may not be long enough to recover all the available this compound.Increase Extraction Time: Extend the extraction time to ensure complete recovery. For licorice root, an extraction time of 3 hours was found to be optimal.
Low this compound Concentration in Extract (Low Purity) Co-extraction of Other Compounds: High pressure can increase the solubility of other, more polar compounds, diluting the this compound in the final extract.Adjust Pressure and Temperature: Lowering the pressure can sometimes increase the selectivity for non-polar compounds like this compound. For amaranthus grain, a higher this compound concentration was achieved at 200 bar compared to 250 or 300 bar because the solubility of other oil components increased more significantly with pressure.
Inappropriate CO2 Flow Rate: A very high flow rate might not allow for selective extraction.Optimize Flow Rate: Test different CO2 flow rates. For amaranthus grain, increasing the flow rate above 2 L/min only slightly increased the oil yield.
Inconsistent Results Fluctuations in System Parameters: Variations in temperature, pressure, or CO2 flow rate during the extraction can lead to inconsistent yields.Ensure System Stability: Calibrate and monitor your SC-CO2 extraction system to maintain stable operating conditions throughout the experiment.
Variability in Raw Material: The this compound content can vary between different batches or sources of the raw material.Standardize Raw Material: If possible, use a standardized source material. Otherwise, analyze the this compound content of each batch before extraction to normalize your results.
Moisture Content: While minor variations in moisture (0-10%) may have little effect, significant differences could impact extraction efficiency.Control Moisture Content: Dry the raw material to a consistent moisture level before extraction.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for this compound extraction using supercritical CO2?

A1: Starting parameters can vary depending on the source material. However, a common starting point would be a pressure range of 150-300 bar (15-30 MPa) and a temperature range of 40-60°C. It is crucial to optimize these parameters for your specific matrix.

Q2: How does pressure affect this compound extraction?

A2: Generally, increasing pressure at a constant temperature increases the density of SC-CO2, which in turn enhances its solvating power and can lead to a higher overall oil yield. However, very high pressures can also increase the extraction of other, less desirable compounds, potentially lowering the concentration of this compound in the final extract.

Q3: What is the effect of temperature on this compound extraction?

A3: The effect of temperature is more complex and can depend on the pressure. At lower pressures (e.g., 150-250 bar), increasing the temperature can sometimes decrease the extraction yield because it lowers the solvent density. Conversely, at higher pressures (e.g., 300 bar), increasing the temperature can increase the vapor pressure of this compound, leading to a higher yield. For some materials, a moderate temperature of around 50°C has been found to be optimal for this compound yield.

Q4: Does the CO2 flow rate matter?

A4: Yes, the CO2 flow rate influences the extraction rate. Increasing the flow rate can enhance the extraction rate up to a certain point. For example, with amaranthus grain, the extraction rate increased linearly with the CO2 flow rate up to 2 L/min, with diminishing returns at higher rates.

Q5: Is a co-solvent necessary for this compound extraction?

A5: While SC-CO2 alone is effective for extracting non-polar compounds like this compound, the addition of a co-solvent like ethanol can sometimes improve the yield, especially if the goal is to also extract slightly more polar compounds. However, for high-purity this compound, using pure SC-CO2 is often preferred.

Q6: Why is my this compound extract not pure?

A6: The selectivity of SC-CO2 extraction is highly dependent on the chosen parameters. If your extract has low purity, it is likely that other lipid components are being co-extracted. To improve purity, you may need to adjust the pressure and temperature to find a "selectivity window" where the solubility of this compound is favored over other compounds. Lowering the pressure can often increase selectivity for this compound.

Data Presentation: Optimized this compound Extraction Parameters from Various Sources

Source Material Optimal Pressure Optimal Temperature Optimal CO2 Flow Rate This compound Yield/Concentration Reference
Amaranthus Grain200 bar (20 MPa)50°C2 L/min0.31 g/100g grain (15.3% in extract)
Palm Oil Mesocarp160 bar (16 MPa)45.01°C2 ml/min0.506% concentration
Licorice Root270 bar (27 MPa)50°C2.5 L/min80.54 mg/g
Cod Liver Oil299 bar (29.9 MPa)49°C4.97 ml/min~150 µg/mL
Olive Pomace175 bar (17.5 MPa)33°C5.4 g/min -

Experimental Protocol: Supercritical CO2 Extraction of this compound from Amaranthus Grain

This protocol provides a general methodology for the extraction of this compound from amaranthus grain based on published research.

1. Materials and Equipment:

  • Ground Amaranthus Grain (particle size < 0.5 mm)

  • Supercritical Fluid Extraction (SFE) System

  • High-purity CO2

  • Collection Vials

  • Analytical Balance

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for this compound quantification

2. Sample Preparation:

  • Grind the amaranthus grains to a fine powder to increase the surface area for extraction.

  • Accurately weigh the desired amount of ground amaranthus grain and load it into the extraction vessel.

3. Supercritical CO2 Extraction:

  • Set the extraction parameters on the SFE system. For initial optimization, you can use the conditions identified as optimal for amaranthus grain:

    • Pressure: 200 bar

    • Temperature: 50°C

    • CO2 Flow Rate: 2 L/min

  • Pressurize the system with CO2 to the set pressure.

  • Once the desired temperature and pressure are stable, start the CO2 flow through the extraction vessel.

  • Collect the extract in a pre-weighed collection vial at set time intervals.

  • Continue the extraction for the desired duration (e.g., 2 hours).

4. Sample Analysis:

  • After extraction, depressurize the system safely.

  • Weigh the collected extract to determine the total oil yield.

  • Analyze the this compound content in the extract using a suitable analytical method such as GC or HPLC with a this compound standard for quantification.

5. Optimization:

  • To optimize the process for your specific equipment and material, systematically vary one parameter at a time (e.g., pressure, temperature, or CO2 flow rate) while keeping the others constant.

  • Analyze the this compound yield and concentration for each set of parameters to determine the optimal conditions.

Visualization

SFE_Workflow cluster_prep 1. Preparation cluster_extraction 2. SC-CO2 Extraction cluster_analysis 3. Analysis & Optimization Start Start Grind Grind Raw Material Start->Grind Weigh Weigh and Load Sample Grind->Weigh Set_Params Set Parameters (Pressure, Temperature, Flow Rate) Weigh->Set_Params Pressurize Pressurize System with CO2 Set_Params->Pressurize Extract Dynamic Extraction Pressurize->Extract Collect Collect Extract Extract->Collect Analyze_Yield Determine Total Yield Collect->Analyze_Yield Analyze_this compound Quantify this compound (GC/HPLC) Analyze_Yield->Analyze_this compound Optimize Optimize Parameters? Analyze_this compound->Optimize Optimize->Set_Params Yes End End Optimize->End No

Caption: Workflow for Supercritical CO2 Extraction and Optimization of this compound.

References

addressing squalene's thermolability during processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with squalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's thermolability during experimental processing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered thermolabile?

A: this compound is a naturally occurring triterpene and a key intermediate in the biosynthesis of sterols, such as cholesterol. Its structure consists of a long, unsaturated hydrocarbon chain with six double bonds. This high degree of unsaturation makes this compound highly susceptible to oxidation, a process that can be significantly accelerated by heat, light, and the presence of oxygen. This sensitivity to heat-induced degradation is why it is termed "thermolabile."

Q2: At what temperatures does significant thermal degradation of this compound occur?

A: this compound's stability is highly dependent on temperature and duration of exposure. While relatively stable at refrigerated and room temperatures, its degradation accelerates significantly at elevated temperatures. For instance, a study on this compound in purified soybean oil showed a 94.6% degradation after 24 hours at 150°C, and a 91.8% degradation in just 6 hours at 210°C[1]. Another study noted a maximum loss of 12% when roasting amaranth at 150°C for 20 minutes[2]. It is generally recommended to avoid prolonged exposure to temperatures above 60-80°C to minimize degradation.

Q3: What are the primary products of this compound's thermal and oxidative degradation?

A: When this compound degrades due to heat and oxidation, its double bonds react to form a variety of by-products. The degradation pathway often begins with the formation of this compound hydroperoxides. These unstable intermediates can then break down into a range of secondary products. Common degradation products identified include:

  • Aldehydes

  • Ketones

  • Alcohols

  • Epoxy compounds[1][3]

The formation of these compounds can alter the chemical and physical properties of your formulation and may introduce unintended biological activity.

Q4: How can I minimize this compound degradation during processing and extraction?

A: Minimizing degradation requires careful control of temperature, oxygen exposure, and light. Several processing and extraction methods are recommended to preserve this compound's integrity. The choice of method can significantly impact the final yield and purity.

Method Description Advantages Disadvantages Typical Purity
Cold Pressing Mechanical extraction without the use of heat.Avoids thermolabile compound degradation.[4]Lower yield compared to other methods.Varies by source
Supercritical Fluid Extraction (SCFE) with CO₂ Uses CO₂ in a supercritical state as a solvent.High yield and purity, non-toxic, solvent is easily removed.High initial equipment cost.Up to 66.6% (from OODD)
Solvent Extraction (e.g., Hexane) Uses organic solvents to dissolve this compound from the source material.High extraction efficiency and cost-effective.Requires a subsequent heating step for solvent removal, which can cause degradation.Varies; requires purification
Molecular Distillation A purification technique performed under high vacuum.Effective for separating this compound from other lipids.Requires careful control of temperature to avoid degradation.Up to 67% (from virgin olive oil)

Section 2: Troubleshooting Guides

This section addresses common problems encountered when working with this compound.

Problem: I am observing a significant loss of this compound in my samples after a heating step.

  • Possible Cause 1: Excessive Temperature. this compound degrades rapidly at high temperatures.

    • Solution: Review your protocol to determine if the heating step is necessary. If it is, try to lower the temperature and reduce the exposure time. Refer to the degradation data in the table below.

Temperature Time Degradation Rate Half-life (t½)
150°C24 hours94.6%4.74 hours
180°C--2.59 hours
210°C6 hours91.8%1.54 hours
  • Possible Cause 2: Presence of Oxygen. The combination of heat and oxygen greatly accelerates oxidative degradation.

    • Solution: Perform heating steps under an inert atmosphere, such as nitrogen or argon, to displace oxygen. Use degassed solvents and buffers where possible.

  • Possible Cause 3: Presence of Pro-oxidants. Trace metals or other impurities can catalyze oxidation.

    • Solution: Use high-purity reagents and solvents. If working with complex mixtures, consider adding a chelating agent like EDTA to sequester metal ions.

Problem: My this compound-containing formulation is showing signs of instability (e.g., changes in color, odor, viscosity).

  • Possible Cause 1: Oxidation. this compound oxidation products can alter the physical characteristics of your formulation.

    • Solution 1: Add an Antioxidant. Incorporate a suitable antioxidant into your formulation. Vitamin E (α-tocopherol) is a common choice for lipid-based systems. Studies have shown that combining this compound with other antioxidants can enhance its stabilizing effect.

    • Solution 2: Protect from Light. Store samples in amber vials or protect them from light to prevent photo-oxidation.

    • Solution 3: Optimize Storage Conditions. Store this compound and its formulations at low temperatures (e.g., 4°C) and in airtight containers to minimize exposure to oxygen and heat.

  • Possible Cause 2: Emulsion Instability. If this compound is part of an emulsion, changes may indicate droplet coalescence or creaming.

    • Solution: Re-evaluate your emulsification process. The choice of surfactant, homogenization pressure, and processing temperature can all impact long-term stability. Nanoemulsions are often more stable than conventional emulsions.

Section 3: Experimental Protocols

Protocol 1: General Handling and Storage of Pure this compound

This protocol outlines best practices to maintain the integrity of pure this compound in a laboratory setting.

  • Procurement: Obtain this compound from a reputable supplier that provides a certificate of analysis with purity and peroxide value.

  • Inert Atmosphere: Upon receipt, if the container is not already sealed under an inert gas, flush the headspace of the vial with dry nitrogen or argon before sealing.

  • Aliquoting: To avoid repeated warming and cooling of the main stock, divide the this compound into smaller, single-use aliquots in amber glass vials. Flush each vial with inert gas before sealing with a PTFE-lined cap.

  • Storage: Store the aliquots at -20°C or lower for long-term storage. For short-term use, storage at 4°C is acceptable.

  • Usage: When ready to use, allow an aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture. Use the required amount and discard any unused portion in the vial to prevent oxidation of the remainder.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is for the quantification of this compound in an oil-based matrix.

  • Sample Preparation (Saponification & Extraction): a. Weigh approximately 50-300 mg of the sample into a glass tube. b. Add an internal standard (e.g., 5α-cholestane) and an antioxidant like BHT to prevent degradation during sample prep. c. Add 3 mL of 1 M ethanolic potassium hydroxide (KOH). d. Allow the mixture to saponify at room temperature for 20-22 hours to hydrolyze triglycerides. Note: Avoid heating during saponification as it can cause degradation of this compound and other lipids. e. Add 4 mL of water and 2 mL of hexane, vortex vigorously, and centrifuge to separate the layers. f. Carefully transfer the upper hexane layer, which contains the unsaponifiable fraction (including this compound), to a clean vial. g. Repeat the hexane extraction two more times and combine the extracts. h. Evaporate the hexane under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended for Complex Samples): a. To the dried residue, add a silylating agent (e.g., BSTFA in pyridine). b. Heat at 60-80°C for 30-40 minutes to convert any hydroxylated degradation products to their more volatile trimethylsilyl (TMS) ethers. This step may not be necessary if only quantifying this compound.

  • GC-MS Analysis: a. Reconstitute the residue in a known volume of hexane. b. Inject 1 µL into the GC-MS system. c. GC Conditions (Example):

    • Column: Zebron ZB-5MSplus (or similar 5% phenyl-arylene phase)
    • Inlet Temperature: 250°C
    • Oven Program: Hold at 90°C for 1 min, then ramp at 25°C/min to 300°C, and hold for 5 min.
    • Carrier Gas: Helium at a constant flow of 1 mL/min. d. MS Conditions (Example):
    • Mode: Electron Ionization (EI)
    • Acquisition: Scan mode for initial identification or Selected Ion Monitoring (SIM) for higher sensitivity quantification. Key ions for this compound (m/z): 69, 81, 410. e. Quantification: Create a calibration curve using this compound standards of known concentrations (prepared and processed in the same manner as the samples) and calculate the concentration based on the peak area ratio of this compound to the internal standard.

Section 4: Visual Guides (Graphviz)

Thermal_Degradation_Pathway cluster_products Degradation Products This compound This compound (C₃₀H₅₀) Heat_Oxygen Heat + O₂ This compound->Heat_Oxygen Hydroperoxides This compound Hydroperoxides (SQ-OOH) Heat_Oxygen->Hydroperoxides Alkoxy_Radicals Alkoxy Radicals (SQ-O•) Hydroperoxides->Alkoxy_Radicals Homolytic Cleavage Epoxides Epoxy Compounds Hydroperoxides->Epoxides Intramolecular Cyclization Aldehydes Aldehydes Alkoxy_Radicals->Aldehydes β-Scission Ketones Ketones Alkoxy_Radicals->Ketones β-Scission Alcohols Alcohols Alkoxy_Radicals->Alcohols

Troubleshooting_Logic Start Problem: This compound Loss Detected Q1 Was the sample exposed to heat >60°C? Start->Q1 A1_Yes Reduce temperature and minimize heating time. Q1->A1_Yes Yes Q2 Was an inert atmosphere used? Q1->Q2 No A1_Yes->Q2 A2_No Process under N₂ or Ar. Use degassed solvents. Q2->A2_No No Q3 Was an antioxidant included in the formulation? Q2->Q3 Yes A2_No->Q3 A3_No Add an antioxidant (e.g., Vitamin E). Q3->A3_No No Q4 Are samples protected from light? Q3->Q4 Yes A3_No->Q4 A4_No Store in amber vials or in the dark. Q4->A4_No No End Re-analyze Sample Q4->End Yes A4_No->End

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start: This compound-containing Sample Add_IS Add Internal Standard & Antioxidant (BHT) Start->Add_IS Saponify Saponify with Ethanolic KOH (RT) Add_IS->Saponify Extract Liquid-Liquid Extraction with Hexane Saponify->Extract Evaporate Evaporate Solvent (under N₂) Extract->Evaporate Reconstitute Reconstitute in Hexane Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Quantify Quantify using Calibration Curve Inject->Quantify End Result: This compound Concentration Quantify->End

References

Technical Support Center: Troubleshooting Squalene Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of squalene.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing in your GC analysis.

Q1: What are the likely causes of peak tailing specifically for a non-polar compound like this compound?

While this compound is a non-polar hydrocarbon, peak tailing can still occur due to several factors. Unlike polar compounds, the primary cause is less likely to be strong interactions with active silanol groups. Instead, for this compound, peak tailing is more commonly associated with:

  • System Contamination: Buildup of non-volatile residues in the injector or at the head of the column can interfere with the proper partitioning of this compound, leading to tailing.[1]

  • Poor Column Condition: Degradation of the stationary phase, often at the column inlet, can create active sites or areas of non-uniform flow.[2][3]

  • Incorrect Injection Parameters: Sub-optimal injection temperature or technique can lead to incomplete or slow vaporization of the sample.[2][3]

  • Dead Volumes: Improper column installation or the use of incorrect ferrules can create unswept volumes in the flow path, causing turbulence and peak distortion.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in a distorted peak shape.

Q2: My this compound peak is tailing. How do I systematically troubleshoot the issue?

Follow this step-by-step guide to identify and resolve the problem:

  • Check for System Contamination:

    • Action: Perform routine inlet maintenance. Replace the inlet liner and septum. These are common sites for residue accumulation.

    • Rationale: A contaminated liner can be a source of active sites and can bleed interfering compounds.

  • Evaluate the Column Condition:

    • Action: Trim 10-20 cm from the front end of the column.

    • Rationale: The column inlet is where most non-volatile residues accumulate and where stationary phase degradation is most likely to occur. Trimming the column can restore performance.

  • Optimize Injection Parameters:

    • Action: Ensure the injector temperature is appropriate for this compound (typically 300°C). If using a splitless injection, ensure the purge activation time is optimized to prevent solvent tailing, which can affect nearby peaks.

    • Rationale: The injection temperature must be high enough for rapid and complete vaporization of this compound without causing thermal degradation.

  • Verify Proper Column Installation:

    • Action: Re-install the column, ensuring it is cut squarely and inserted to the correct depth in both the injector and detector as per the manufacturer's instructions. Use the correct ferrules for your column and fittings.

    • Rationale: A poor column cut can create turbulence, and incorrect installation can lead to dead volumes, both of which cause peak tailing.

  • Assess for Column Overload:

    • Action: Dilute your sample and inject it again.

    • Rationale: If the peak shape improves with a more dilute sample, column overload is the likely cause.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for this compound analysis to minimize peak tailing?

For the analysis of a non-polar compound like this compound, a low-polarity stationary phase is recommended. Columns such as those with a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5MS) stationary phase are suitable. These columns provide good selectivity and efficiency for hydrocarbons and are less prone to interactions that can cause tailing with non-polar analytes. An Agilent CP-Sil 5 CB column has also been shown to be effective.

Q2: Can the choice of solvent affect this compound peak shape?

Yes, the sample solvent can influence peak shape. It is important to use a solvent that is compatible with the stationary phase and the analyte. For this compound, hexane is a commonly used and appropriate solvent. A mismatch between the solvent polarity and the stationary phase can sometimes lead to peak distortion.

Q3: How often should I perform maintenance to prevent peak tailing?

Regular preventative maintenance is crucial. The frequency will depend on the cleanliness of your samples and the number of injections. A good starting point is to:

  • Replace the septum and liner: After every 100-200 injections, or sooner if you notice a decline in performance.

  • Trim the column: Periodically, especially when you observe peak tailing or a loss of resolution.

Q4: What is a good peak asymmetry or tailing factor to aim for?

Ideally, a perfectly symmetrical peak has an asymmetry factor (As) or tailing factor (Tf) of 1.0. A value between 0.9 and 1.2 is generally considered excellent. An asymmetry factor above 1.5 indicates significant peak tailing that should be investigated.

Data Presentation

Table 1: Troubleshooting Guide Summary and Impact on Peak Asymmetry

Potential CauseTroubleshooting ActionExpected Impact on Peak Asymmetry (As)
System Contamination Replace inlet liner and septum.Reduction of As towards 1.0
Poor Column Condition Trim 10-20 cm from the column inlet.Significant improvement in peak shape, As decreases.
Incorrect Injection Temp. Optimize injector temperature (e.g., 300°C for this compound).Sharper peak, As closer to 1.0.
Improper Column Installation Re-install the column correctly.Elimination of tailing caused by dead volume, As improves.
Column Overload Dilute the sample.Symmetrical peak shape at lower concentrations, As decreases.

Experimental Protocols

Protocol 1: Gas Chromatography Method for this compound Analysis

This protocol is a general guideline and may need to be optimized for your specific instrument and application.

  • Gas Chromatograph: A GC system equipped with a flame ionization detector (FID) is suitable.

  • Column: A capillary column such as HP-1 (cross-linked methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Operating Conditions:

    • Column Temperature: 260°C (isothermal)

    • Injector Temperature: 300°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium or Nitrogen, with flow rates optimized for the instrument and column.

  • Sample Preparation:

    • Accurately weigh approximately 0.4 g of the sample and dissolve it in hexane.

    • Transfer the solution to a 100 mL volumetric flask and dilute to volume with hexane.

    • If using an internal standard (e.g., squalane), a known amount is added to the sample solution.

  • Injection: Inject 1.0 – 1.5 µL of the prepared sample solution into the gas chromatograph.

Mandatory Visualization

G Troubleshooting Workflow for this compound Peak Tailing start This compound Peak Tailing Observed check_contamination Check for System Contamination (Replace Liner & Septum) start->check_contamination check_column Evaluate Column Condition (Trim Column Inlet) check_contamination->check_column Issue Persists resolved Peak Tailing Resolved check_contamination->resolved Issue Resolved check_injection Optimize Injection Parameters (Temperature, Purge Time) check_column->check_injection Issue Persists check_column->resolved Issue Resolved check_installation Verify Column Installation (Proper Cut & Depth) check_injection->check_installation Issue Persists check_injection->resolved Issue Resolved check_overload Assess for Column Overload (Dilute Sample) check_installation->check_overload Issue Persists check_installation->resolved Issue Resolved check_overload->resolved Issue Resolved further_investigation Further Investigation Required (e.g., New Column, System Check) check_overload->further_investigation Issue Persists

Caption: A logical workflow for troubleshooting this compound peak tailing in GC.

References

Technical Support Center: Squalene Purification from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of squalene from crude plant extracts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions to get your experiments back on track.

1. Low this compound Yield After Initial Extraction

Potential Cause Troubleshooting Steps
Inefficient Extraction Method - For solvent extraction, ensure the solvent (e.g., n-hexane) is of high purity and the extraction time is sufficient. Multiple extraction rounds can increase yield.[1][2] - Consider alternative methods like Supercritical Fluid Extraction (SFE) with CO2, which can offer higher yields compared to conventional solvent extraction.[1][2]
Improper Sample Preparation - Ensure the plant material is properly dried and ground to a small particle size to maximize the surface area for extraction.
Degradation of this compound - this compound is thermolabile; avoid high temperatures during extraction and solvent removal.[1] Use vacuum evaporation at a low temperature to remove solvents.
Losses During Refining - Refining steps like degumming, deacidification, and deodorization can lead to a decrease in this compound concentration. Evaluate the necessity of each step and optimize parameters to minimize losses.

2. Low Purity of this compound After Purification

Potential Cause Troubleshooting Steps
Co-elution of Impurities in Chromatography - For Column Chromatography: Optimize the mobile phase composition and gradient. Ensure proper packing of the silica gel column. - For HPLC: Adjust the mobile phase composition (e.g., acetonitrile/acetone mixtures) and flow rate. Consider a different column type if co-elution persists.
Presence of Free Fatty Acids (FFAs) - FFAs can co-distill with this compound during molecular distillation, leading to a semi-solid product at room temperature. - Perform a deacidification step before distillation. Esterification of FFAs can also make them less volatile.
Incomplete Saponification - Saponification is used to remove fatty acids. Ensure complete reaction by using an appropriate concentration of alkali (e.g., KOH) and sufficient reaction time.
Carryover of Impurities in Molecular Distillation - Optimize the evaporator temperature and vacuum level. Higher temperatures and lower pressures generally lead to higher purity.

3. Appearance of Unexpected Peaks in HPLC/GC Analysis

Potential Cause Troubleshooting Steps
Late Eluting Compounds - Previous injections may have left strongly retained compounds on the column that elute in subsequent runs. - Implement a column wash step with a strong solvent at the end of each run or a "clean out gradient". Extend the run time to ensure all compounds have eluted.
Sample Degradation - this compound is unsaturated and can oxidize. Prepare samples fresh and store them under nitrogen or argon if possible. Avoid exposure to light and heat.
Contaminated Solvents or Standards - Use high-purity solvents for both sample preparation and the mobile phase. Verify the purity of your this compound standard.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from plant material?

A1: The choice of extraction method depends on the desired scale, purity, and available equipment.

  • Solvent extraction (typically with n-hexane) is a widely used and effective method, especially for large-scale industrial applications.

  • Supercritical Fluid Extraction (SFE) with CO2 is considered an environmentally friendly and highly selective method that can yield high-purity this compound. It is often preferred at the laboratory or pilot scale.

  • Cold pressing can be used, but the yield may be lower compared to solvent extraction.

Q2: Why is my this compound extract a dark color, and how can I decolorize it?

A2: The dark color is likely due to the co-extraction of pigments like chlorophylls and carotenoids. Decolorization can be achieved by treating the extract with activated carbon or through bleaching earth treatment during the oil refining process.

Q3: Is saponification always necessary for this compound purification?

A3: Saponification is a common and effective step to remove the bulk of saponifiable lipids, such as triglycerides and fatty acids, which significantly concentrates the this compound in the unsaponifiable fraction. While not strictly necessary for all purification schemes, it is highly recommended for achieving high purity, especially when starting with crude oil extracts.

Q4: What are the optimal conditions for molecular distillation of this compound?

A4: The optimal conditions depend on the composition of the feed material. Generally, high vacuum (low pressure) and elevated temperatures are used. For example, distillation at 180°C and 3 mtorr has been shown to concentrate this compound sevenfold with a 76% recovery yield. Another study achieved 98.1% purity at 230°C and 0.05 mmHg. It is crucial to optimize these parameters for your specific setup to maximize purity and recovery while avoiding thermal degradation.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of this compound is typically determined using chromatographic techniques.

  • Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a common method for quantitative analysis.

  • High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is also widely used.

  • Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity.

Experimental Protocols

1. Saponification and Solvent Extraction of this compound

This protocol is suitable for concentrating this compound from the unsaponifiable matter of a plant oil extract.

Materials:

  • Crude plant oil extract

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 0.5 M)

  • n-hexane

  • Distilled water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude oil extract in a minimal amount of ethanol.

  • Add the ethanolic KOH solution to the oil. The ratio of KOH to oil will need to be optimized but a 2:1 ratio (w/w) is a common starting point.

  • Reflux the mixture for 1-2 hours to ensure complete saponification.

  • After cooling, transfer the mixture to a separatory funnel.

  • Add an equal volume of distilled water to the mixture.

  • Extract the unsaponifiable matter (containing this compound) by partitioning with n-hexane. Repeat the extraction 3-4 times with fresh n-hexane.

  • Combine the n-hexane fractions and wash them with distilled water until the washings are neutral.

  • Dry the n-hexane extract over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Remove the n-hexane using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 40°C) to obtain the concentrated this compound extract.

2. Purification by Silica Gel Column Chromatography

This protocol describes the purification of this compound from a concentrated extract.

Materials:

  • Concentrated this compound extract

  • Silica gel (60-120 mesh)

  • n-hexane (HPLC grade)

  • Glass chromatography column

  • Fraction collector or collection tubes

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Allow the column to equilibrate by running n-hexane through it until the bed is stable.

  • Dissolve the concentrated this compound extract in a minimal amount of n-hexane.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with n-hexane. This compound, being non-polar, will elute relatively quickly.

  • Collect fractions and monitor the presence of this compound in each fraction using TLC.

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent under reduced pressure to obtain purified this compound. A purity of over 90% can be achieved with this method.

Quantitative Data Summary

Table 1: this compound Content in Various Plant Oils

Plant SourceThis compound Content (g/kg of oil)
Amaranth10.4 - 73.0
Olive1.7 - 4.6
Corn0.1 - 0.17
Soybean0.03 - 0.2
Sunflower0 - 0.19
Source:

Table 2: Comparison of this compound Purification Methods

MethodStarting MaterialPurity AchievedRecovery/YieldReference
Molecular DistillationAmaranth Oil Extract-76% Recovery
Molecular DistillationOlive Oil Deodorizer Distillate98.1%68% Overall Recovery
Silica Gel Column ChromatographyAmaranthus Oil Unsaponifiables94-98%90% Yield
Supercritical CO2 ExtractionAmaranth OilHigh Purity0.3 g this compound/100g grain
Centrifugal Partition ChromatographyOlive Oil By-products95%76% Recovery
Silver Ion ComplexationCamellia Oil37.8%-
Multistage Adsorption-DesorptionNyamplung Leaves Extract35.96%45.82% Recovery
Transesterification & Molecular DistillationVirgin Olive Oil67%69.8% Recovery

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_concentration Step 2: Concentration (Optional) cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis plant_material Crude Plant Material (e.g., Amaranth, Olive) extraction Solvent Extraction (Hexane) or Supercritical Fluid Extraction (CO2) plant_material->extraction crude_extract Crude this compound Extract extraction->crude_extract saponification Saponification (with KOH) crude_extract->saponification unsaponifiables Unsaponifiable Fraction (Concentrated this compound) saponification->unsaponifiables purification_method Purification Method unsaponifiables->purification_method chromatography Column Chromatography (Silica Gel) purification_method->chromatography for moderate scale distillation Molecular Distillation purification_method->distillation for industrial scale pure_this compound High-Purity this compound chromatography->pure_this compound distillation->pure_this compound analysis Purity Analysis (GC, HPLC) pure_this compound->analysis

Caption: General workflow for this compound purification from plant sources.

troubleshooting_logic start Low this compound Purity check_impurities Identify Impurity Type (e.g., FFAs, Pigments) start->check_impurities ffas Free Fatty Acids (FFAs) Present? check_impurities->ffas Co-distillation/elution pigments Pigments Present? check_impurities->pigments Colored extract deacidify Action: Perform Deacidification or Esterification ffas->deacidify Yes optimize_chroma Action: Optimize Chromatography Conditions ffas->optimize_chroma No bleaching Action: Treat with Activated Carbon/Bleaching Earth pigments->bleaching Yes pigments->optimize_chroma No re_evaluate Re-evaluate Purity deacidify->re_evaluate bleaching->re_evaluate optimize_chroma->re_evaluate

Caption: Troubleshooting logic for low this compound purity.

References

Validation & Comparative

A Comparative Analysis of the Chemopreventive Efficacy of Squalene and Other Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemopreventive effects of squalene and other prominent triterpenoids, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of these natural compounds in cancer prevention strategies.

Introduction to this compound and Triterpenoids in Chemoprevention

This compound, a naturally occurring triterpene, is an intermediate in the cholesterol biosynthesis pathway and is found in high concentrations in olive oil.[1] Its consumption has been associated with a reduced risk of various cancers in preclinical studies.[1] Experimental evidence suggests that this compound can effectively inhibit chemically induced colon, lung, and skin tumorigenesis in animal models.[1][2] The proposed mechanisms for its chemopreventive activity include the inhibition of Ras farnesylation, modulation of carcinogen activation, and antioxidant activities.[2]

Other triterpenoids, a large and diverse class of natural compounds derived from plants, have also demonstrated significant potential in cancer chemoprevention. These compounds, including those from the lupane, oleanane, and ursane groups, exert their effects through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and modulating inflammatory pathways. This guide will delve into the quantitative data from preclinical studies to compare the efficacy of this compound with other well-researched triterpenoids like oleanolic acid, ursolic acid, and betulinic acid.

Quantitative Comparison of Chemopreventive Effects

The following tables summarize the quantitative data from various preclinical studies, showcasing the chemopreventive efficacy of this compound and other selected triterpenoids. It is important to note that the experimental conditions, including the animal model, carcinogen used, and dosage of the compound, vary between studies. Therefore, a direct comparison of the absolute efficacy values should be made with caution.

Table 1: Chemopreventive Effect of this compound on Colon Carcinogenesis

Animal ModelCarcinogenCompound & DosageKey FindingsReference
Male F344 RatsAzoxymethane (AOM)1% this compound in diet>46% inhibition of total Aberrant Crypt Foci (ACF) induction and crypt multiplicity (P < 0.001)

Table 2: Chemopreventive Effect of Oleanolic Acid on Colon Carcinogenesis

Animal ModelCarcinogenCompound & DosageKey FindingsReference
Male F344 RatsAzoxymethane (AOM)750 ppm and 1,500 ppm Oleanolic Acid in dietDose-dependent inhibition of mean colonic ACF and multi-crypt AC/foci (p < 0.001-0.0001)

Table 3: Chemopreventive Effect of Ursolic Acid on Skin Carcinogenesis

Animal ModelCarcinogen/PromoterCompound & DosageKey FindingsReference
SENCAR MiceDMBA/TPATopical application of Ursolic Acid90% inhibition of tumor multiplicity

Table 4: Chemopreventive Effect of Betulinic Acid on Lung Carcinogenesis

Animal ModelCancer Cell LineCompound & DosageKey FindingsReference
BALB/c miceKB (human oral cancer) xenograftsIntraperitoneal injectionEffectively retarded tumor xenograft growth
Mice4T1 (murine breast cancer) cellsIntravenous injectionEfficiently suppressed pulmonary metastatic nodules

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the cited chemoprevention studies.

Azoxymethane (AOM)-Induced Colon Carcinogenesis in Rats

This model is widely used to study the chemopreventive effects of compounds on colon cancer.

  • Animal Model: Male F344 rats, typically 5 weeks old, are acclimatized for a week.

  • Carcinogen Induction: Rats are given subcutaneous injections of azoxymethane (AOM), a potent colon carcinogen, typically at a dose of 15 mg/kg body weight, once a week for two weeks.

  • Treatment: The test compound (e.g., this compound or oleanolic acid) is administered through the diet, starting before or after the carcinogen induction and continuing for a specified period.

  • Endpoint Analysis: After a set period (e.g., 8-16 weeks), the animals are euthanized, and their colons are excised. The colons are then stained (e.g., with methylene blue) to visualize and quantify the number and multiplicity of Aberrant Crypt Foci (ACF), which are putative preneoplastic lesions.

7,12-Dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Skin Carcinogenesis in Mice

This two-stage carcinogenesis model is a classic method to evaluate the anti-initiating and anti-promoting activities of test compounds.

  • Animal Model: Female SENCAR or CD-1 mice, which are susceptible to skin tumor development, are commonly used.

  • Initiation: A single topical application of a sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (DMBA) is applied to the shaved dorsal skin of the mice.

  • Promotion: Two weeks after initiation, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically, typically twice a week, for a period of 20-30 weeks to induce papilloma formation.

  • Treatment: The test compound (e.g., ursolic acid) is applied topically before or along with the promoter.

  • Endpoint Analysis: The incidence (percentage of mice with tumors) and multiplicity (average number of tumors per mouse) of skin papillomas are recorded weekly.

Signaling Pathways and Mechanisms of Action

The chemopreventive effects of this compound and other triterpenoids are mediated through their interaction with various cellular signaling pathways involved in carcinogenesis.

This compound's Mechanism of Action

This compound is believed to exert its chemopreventive effects through several mechanisms:

  • Antioxidant Activity: this compound can quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage, which is a key factor in cancer initiation.

  • Inhibition of HMG-CoA Reductase: By inhibiting this key enzyme in the cholesterol synthesis pathway, this compound may reduce the levels of mevalonate and its downstream products that are essential for cell proliferation.

  • Modulation of Carcinogen Metabolism: this compound can influence the activity of enzymes involved in the activation and detoxification of carcinogens.

Squalene_Mechanism This compound This compound ROS Reactive Oxygen Species This compound->ROS Scavenges HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits Carcinogen_Metabolism Carcinogen Metabolism This compound->Carcinogen_Metabolism Modulates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Cell_Proliferation Cell Proliferation Mevalonate_Pathway->Cell_Proliferation Cell_Proliferation->Carcinogenesis Carcinogen_Activation Carcinogen Activation Carcinogen_Metabolism->Carcinogen_Activation Carcinogen_Activation->Carcinogenesis

Caption: Proposed chemopreventive mechanisms of this compound.

Triterpenoids' Modulation of NF-κB and Apoptosis Pathways

Many triterpenoids, including oleanolic acid, ursolic acid, and betulinic acid, have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the NF-κB and apoptosis pathways.

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Several triterpenoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.

  • Induction of Apoptosis: Triterpenoids can induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

Triterpenoid_Signaling cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Inflammatory & Anti-apoptotic Genes Nucleus->Inflammatory_Genes Activates Transcription Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Triterpenoids Triterpenoids Triterpenoids->IKK Inhibit Triterpenoids->Mitochondria Induce Permeability

Caption: Triterpenoid modulation of NF-κB and apoptosis pathways.

Conclusion

Both this compound and other triterpenoids demonstrate significant chemopreventive potential in a variety of preclinical cancer models. This compound shows notable efficacy in inhibiting the early stages of colon carcinogenesis. Other triterpenoids, such as oleanolic acid, ursolic acid, and betulinic acid, exhibit potent anti-proliferative and pro-apoptotic effects across different cancer types.

While direct comparative studies are limited, the available data suggest that different triterpenoids may have varying degrees of efficacy depending on the cancer type and the specific mechanisms involved. Further research, particularly head-to-head comparative studies under standardized experimental conditions, is warranted to fully elucidate the relative chemopreventive potential of these promising natural compounds. This will be crucial for guiding the selection and development of the most effective triterpenoid-based strategies for cancer prevention.

References

A Head-to-Head Comparison: Solvent Extraction vs. Supercritical Fluid Extraction for Squalene Yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of squalene, a valuable triterpenoid with significant applications in the pharmaceutical, cosmetic, and food industries, is a critical starting point for its utilization. The choice of extraction method profoundly impacts the yield, purity, and environmental footprint of the final product. This guide provides an objective, data-driven comparison of two primary extraction techniques: traditional solvent extraction and modern supercritical fluid extraction (SFE), with a focus on this compound yield.

Executive Summary

Supercritical fluid extraction, particularly with carbon dioxide (SC-CO2), consistently demonstrates the potential for higher this compound concentration and purity in the extract compared to conventional solvent extraction methods.[1][2][3][4] While solvent extraction, often employing hexane, can achieve high total oil yields, the selectivity for this compound is generally lower.[2] SFE is also recognized as a "green" technology due to the use of a non-toxic, non-flammable, and easily removable solvent (CO2). However, the initial capital investment for SFE equipment can be higher than for traditional solvent extraction setups.

Quantitative Data Comparison

The following table summarizes key quantitative data from various studies, offering a direct comparison of this compound yields obtained through solvent extraction and supercritical fluid extraction from different sources.

Source MaterialExtraction MethodSolventTemperature (°C)Pressure (bar/MPa)This compound Yield/ConcentrationReference
Amaranth GrainSupercritical Fluid ExtractionCO2502000.31 g/100g grain (15.3% in extract)
Amaranth GrainSolvent ExtractionHexane--0.238 g/100g seeds
Puffed Amaranth SeedsSupercritical Fluid ExtractionCO24020 MPa460 g/kg of oily extract
Puffed Amaranth SeedsSolvent ExtractionHexane--31.3 g/kg of oily extract
Palm Oil MesocarpSupercritical Fluid ExtractionCO245.0116 MPa0.506%
Palm Oil MesocarpSolvent ExtractionChloroform--0.143%
Aquilaria malaccensis LeavesSupercritical Fluid ExtractionCO2602003.97% in oil extract
Aquilaria malaccensis LeavesSolvent Extractionn-hexane--0.78% in oil extract
Olive Oil Deodorizer DistillateSupercritical Fluid ExtractionCO252.05104.8Concentrated from 24.10% to 66.57%

Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the typical experimental workflows for both solvent extraction and supercritical fluid extraction of this compound.

SolventExtraction Start Start: Sample Preparation (e.g., Grinding, Drying) Extraction Solvent Extraction (e.g., Soxhlet with Hexane) Start->Extraction Add Solvent Filtration Filtration to remove solid matrix Extraction->Filtration Evaporation Solvent Evaporation (e.g., Rotary Evaporator) Filtration->Evaporation CrudeOil Crude Oil containing this compound Evaporation->CrudeOil Purification Optional: Purification (e.g., Saponification, Column Chromatography) CrudeOil->Purification FinalProduct Purified this compound Purification->FinalProduct

Fig. 1: Workflow for Solvent Extraction of this compound.

SFE_Extraction Start Start: Sample Preparation (e.g., Grinding) Extractor Load Sample into Extractor Vessel Start->Extractor Pressurize Pressurize with CO2 to Supercritical State (Set Temperature and Pressure) Extractor->Pressurize Extraction Dynamic Extraction: Flow of Supercritical CO2 through Sample Pressurize->Extraction Depressurize Depressurization in Separator Vessel Extraction->Depressurize CO2 + Extract Collection Collection of this compound-Rich Extract Depressurize->Collection This compound precipitates End Final this compound Extract Collection->End

References

Squalene-Nanoparticle Drug Formulations Demonstrate Superior Efficacy Over Free Drugs in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research findings highlight the enhanced therapeutic potential of squalene-based nanoparticle drug formulations compared to the administration of free drugs. A comprehensive review of recent preclinical studies reveals that encapsulating or conjugating drugs with this compound, a natural lipid, into nanoparticles significantly boosts their efficacy, particularly in cancer therapy. This improvement is attributed to enhanced cellular uptake, targeted delivery, and increased bioavailability.

Scientists and drug development professionals are increasingly turning to nanomedicine to overcome the limitations of conventional drug delivery. This compound, a biocompatible and biodegradable lipid, has emerged as a promising material for creating sophisticated drug delivery systems. When formulated into nanoparticles, this compound can effectively transport therapeutic agents to target sites, leading to improved treatment outcomes and reduced side effects.

Enhanced Cytotoxicity in Cancer Cells

A key advantage of this compound-nanoparticle formulations is their ability to increase the cytotoxic effects of anticancer drugs on tumor cells. For instance, studies on colon cancer cells have shown a dramatic increase in the potency of cisplatin when delivered via this compound nanoparticles. In one study, squalenoylated cisplatin nanoparticles (SQ-CDDP NP) exhibited an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) of 0.33 ± 0.11 μmol/L in HT-29 colon cancer cells.[1][2] This is a more than 20-fold increase in potency compared to free cisplatin, which had an IC50 of 7.99 ± 1.5 μmol/L under the same conditions.[1][2] This enhanced effect is largely due to a significant increase in intracellular drug accumulation.[1]

Similarly, squalenoylated gemcitabine nanoparticles have demonstrated superior anticancer activity compared to free gemcitabine in various cancer cell lines. The nanoparticle formulation helps to overcome the rapid metabolism and degradation that the free drug typically undergoes in the bloodstream.

Comparative Efficacy Data

To provide a clear comparison, the following table summarizes the quantitative data on the efficacy of this compound-nanoparticle drug formulations versus their free drug counterparts from various preclinical studies.

DrugNanoparticle FormulationCell Line/ModelEfficacy Metric (IC50) - NanoparticleEfficacy Metric (IC50) - Free DrugFold Increase in Potency
Cisplatin Squalenoylated Cisplatin Nanoparticles (SQ-CDDP NP)HT-29 (Colon Cancer)0.33 ± 0.11 μmol/L7.99 ± 1.5 μmol/L~24x
Gemcitabine Squalenoyl-Gemcitabine Nanoparticles (dFdC-Sq NPs)U2-OS (Osteosarcoma)195 ± 43 nMIn the micromolar range (specific value not provided)-
Gemcitabine Squalenoyl-Gemcitabine Nanoparticles (dFdC-Sq NPs)531 M (Osteosarcoma)24 ± 2.6 μMIn the micromolar range (specific value not provided)-

Mechanism of Enhanced Drug Delivery

The superior performance of this compound-nanoparticle formulations can be attributed to their unique mechanism of cellular uptake and drug release. The lipid nature of this compound facilitates the transport of the nanoparticles across cell membranes, leading to higher intracellular drug concentrations.

EnhancedDrugDelivery cluster_cell Cancer Cell FreeDrug Free Drug Receptor Cell Surface Receptor FreeDrug->Receptor Limited Uptake SqualeneNP This compound-Drug Nanoparticle SqualeneNP->Receptor Enhanced Binding & Uptake Endocytosis Endocytosis Receptor->Endocytosis Cytoplasm Cytoplasm Endocytosis->Cytoplasm Drug Release Nucleus Nucleus (Drug Target) Cytoplasm->Nucleus Therapeutic Effect

Caption: Enhanced cellular uptake of this compound-nanoparticle drugs.

Experimental Protocols

The synthesis and evaluation of these nanoparticle formulations follow standardized laboratory procedures.

Synthesis of this compound-Nanoparticles (Nanoprecipitation Method)

The nanoprecipitation technique is commonly employed for the synthesis of this compound-based nanoparticles.

  • Dissolution: The squalenoylated drug conjugate is dissolved in a water-miscible organic solvent, such as ethanol or tetrahydrofuran (THF).

  • Injection: This organic solution is then injected into an aqueous phase (typically water) under constant stirring.

  • Self-Assembly: The change in solvent polarity induces the self-assembly of the amphiphilic squalenoylated drug molecules into nanoparticles.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure, resulting in a stable aqueous suspension of nanoparticles.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the nanoparticle formulations and free drugs are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then incubated with varying concentrations of the this compound-nanoparticle formulation or the free drug for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

ExperimentalWorkflow cluster_prep Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Nanoparticle Synthesis (Nanoprecipitation) Characterization Physicochemical Characterization (Size, Zeta) Synthesis->Characterization Treatment Treatment with NPs vs. Free Drug Characterization->Treatment CellCulture Cancer Cell Culture CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity DataAnalysis IC50 Determination Cytotoxicity->DataAnalysis AnimalModel Tumor Xenograft Model DataAnalysis->AnimalModel Administration Drug Administration (e.g., oral, IV) AnimalModel->Administration TumorMeasurement Tumor Growth Monitoring Administration->TumorMeasurement Efficacy Efficacy Assessment TumorMeasurement->Efficacy

References

A Comparative Purity Analysis of Squalene from Amaranth versus Olive Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of squalene derived from two prominent botanical sources: amaranth (Amaranthus spp.) and olive oil (Olea europaea). The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist researchers and professionals in selecting the optimal this compound source for their specific applications.

Executive Summary

This compound, a triterpene with significant applications in the pharmaceutical, cosmetic, and nutraceutical industries, is predominantly sourced from shark liver, olive oil, and amaranth. Ethical and sustainability concerns regarding the use of shark-derived this compound have intensified the focus on plant-based alternatives. Amaranth oil is distinguished by its exceptionally high this compound content, ranging from 3.6% to 7.3% by weight, which is significantly higher than that of olive oil (0.1% to 0.7%).[1][2][3] This disparity in initial concentration influences the extraction and purification strategies and can impact the final purity and impurity profile of the this compound product. While both sources can yield high-purity this compound (up to 98%), the composition of their respective unsaponifiable fractions introduces different potential impurities that must be considered.

Data Presentation: Purity and Composition

The following tables summarize the quantitative data on this compound content, achievable purity, and the composition of the unsaponifiable matter for both amaranth and olive oil.

Table 1: this compound Content and Achievable Purity

ParameterAmaranthOlive OilReference(s)
This compound Content in Oil 3.6% - 7.3%0.1% - 0.7%[1][2]
Achievable Purity (Lab Scale) up to 98%up to 98.1% (from deodorizer distillate)
Commercially Available Purity Data not readily available~97.5%

Table 2: Major Components of the Unsaponifiable Fraction (Potential Impurities)

ComponentAmaranth OilOlive OilReference(s)
Phytosterols β-sitosterol, Stigmasterol, Campesterolβ-sitosterol, Campesterol, Stigmasterol
Tocopherols (Vitamin E) Primarily β- and δ-tocopherolPrimarily α-tocopherol
Pigments -Chlorophylls, Carotenoids
Volatile Compounds -Alcohols, Aldehydes, Ketones

Experimental Protocols

Detailed methodologies for the extraction and purification of this compound from both amaranth and olive oil are outlined below. These protocols are based on established scientific literature.

This compound Extraction and Purification from Amaranth Oil

This protocol describes a common laboratory method for obtaining high-purity this compound from amaranth oil, involving saponification followed by column chromatography.

1. Oil Extraction:

  • Method: Soxhlet extraction.

  • Solvent: n-Hexane.

  • Procedure: Ground amaranth seeds are extracted with n-hexane in a Soxhlet apparatus for a defined period. The solvent is then evaporated under reduced pressure to yield crude amaranth oil.

2. Saponification:

  • Objective: To separate the unsaponifiable matter (containing this compound) from the saponifiable glycerides.

  • Reagents: Ethanolic potassium hydroxide (KOH) solution.

  • Procedure: The crude amaranth oil is refluxed with an ethanolic KOH solution. This process converts the triglycerides into glycerol and fatty acid salts (soap).

3. Extraction of Unsaponifiables:

  • Solvent: Diethyl ether or petroleum ether.

  • Procedure: After saponification, the mixture is cooled and diluted with water. The unsaponifiable fraction is then extracted multiple times with a non-polar solvent. The solvent fractions are combined and washed with water to remove any remaining soap and alkali. The solvent is then evaporated to yield the unsaponifiable matter.

4. Purification by Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A non-polar solvent such as n-hexane.

  • Procedure: The unsaponifiable matter is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column. The column is then eluted with the mobile phase. This compound, being a hydrocarbon, has a low affinity for the polar silica gel and elutes early. Fractions are collected and analyzed (e.g., by TLC or GC) to identify those containing pure this compound. The this compound-rich fractions are combined, and the solvent is evaporated to yield high-purity this compound.

This compound Extraction and Purification from Olive Oil Deodorizer Distillate (OODD)

Olive oil deodorizer distillate, a byproduct of the olive oil refining process, is a concentrated source of this compound. This protocol outlines a method for its purification.

1. Esterification of Free Fatty Acids (FFAs):

  • Objective: To reduce the volatility of free fatty acids, which can co-distill with this compound.

  • Procedure: The OODD is heated at high temperatures (e.g., 190°C) to esterify the FFAs. This step is crucial for achieving high this compound purity in the subsequent distillation.

2. Molecular Distillation:

  • Objective: To separate this compound from the less volatile components.

  • Conditions: High vacuum (e.g., 0.05 mmHg) and elevated temperature (e.g., 230°C).

  • Procedure: The esterified OODD is fed into a molecular distillation unit. Due to its lower boiling point compared to other components like sterols and esterified fatty acids, this compound evaporates and is collected as a distillate, resulting in a product with high this compound purity.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for this compound extraction and purification from amaranth and olive oil.

Amaranth_Squalene_Workflow cluster_extraction Oil Extraction cluster_purification Purification AmaranthSeeds Amaranth Seeds Grinding Grinding AmaranthSeeds->Grinding Soxhlet Soxhlet Extraction (n-Hexane) Grinding->Soxhlet CrudeOil Crude Amaranth Oil Soxhlet->CrudeOil Saponification Saponification (Ethanolic KOH) CrudeOil->Saponification Unsaponifiables Extraction of Unsaponifiables Saponification->Unsaponifiables SilicaGel Silica Gel Column Chromatography Unsaponifiables->SilicaGel HighPuritythis compound High-Purity This compound (>95%) SilicaGel->HighPuritythis compound Olive_Squalene_Workflow cluster_source Source Material cluster_purification Purification OODD Olive Oil Deodorizer Distillate (OODD) Esterification Esterification of FFAs OODD->Esterification MolecularDistillation Molecular Distillation Esterification->MolecularDistillation HighPuritythis compound High-Purity This compound (>95%) MolecularDistillation->HighPuritythis compound

References

A Comparative Guide to Squalene and Mineral Oil Adjuvants in Veterinary Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate adjuvant is a critical step in the development of effective veterinary vaccines. Adjuvants are essential for enhancing the immunogenicity of antigens, enabling dose sparing, and directing the desired type of immune response. Among the most widely used adjuvants in veterinary medicine are oil-based emulsions, with squalene and mineral oil serving as common foundational components. This guide provides an objective comparison of the adjuvant effects of this compound and mineral oil in veterinary vaccines, supported by experimental data, to aid in the rational selection of adjuvants for vaccine formulation.

Executive Summary

This compound-based adjuvants, typically formulated as oil-in-water (O/W) emulsions, are known for their ability to induce robust and balanced Th1 and Th2 immune responses. They are generally associated with a favorable safety profile, characterized by minimal local reactions at the injection site. In contrast, mineral oil-based adjuvants, often used in water-in-oil (W/O) emulsions, are potent stimulators of the immune system, primarily through a strong inflammatory response and a depot effect that ensures the slow release of the antigen. While highly effective in eliciting a strong and long-lasting immune response, mineral oil adjuvants are more frequently associated with local reactions, such as granulomas.

Data Presentation: A Comparative Analysis

The following tables summarize the key comparative data on the performance of this compound and mineral oil adjuvants from various veterinary vaccine studies.

Parameter This compound-Based Adjuvant (Squalane) Mineral Oil-Based Adjuvant Animal Model Vaccine Reference
Antibody Response No significant difference in overall antibody response compared to mineral oil.No significant difference in overall antibody response compared to squalane.CattleInactivated Bovine Herpesvirus-1 (BHV-1)[1][2]
Cell-Mediated Immunity Stronger and earlier cell-mediated immune response.Weaker and later cell-mediated immune response compared to squalane.CattleInactivated Bovine Herpesvirus-1 (BHV-1)[1][2]
Safety (Local Reactions) No post-vaccinal reactions observed.Associated with local reactions such as granulomas.CattleInactivated Bovine Herpesvirus-1 (BHV-1)[1]
Humoral Response Kinetics A water-in-oil emulsion with this compound generated an earlier humoral response.An oil-in-water emulsion (without this compound) showed a slower initial humoral response.MiceSARS-CoV-2 RBD
Cellular Immunity (Cytokine Profile) A water-in-oil emulsion with this compound stimulated a greater number of IFN-γ secreting splenocytes compared to an oil-in-water emulsion.An oil-in-water emulsion stimulated a lower number of IFN-γ secreting splenocytes.MiceSARS-CoV-2 RBD

Mechanisms of Action and Signaling Pathways

The adjuvant effects of this compound and mineral oil are mediated through distinct signaling pathways, which are crucial for the initiation and direction of the immune response.

This compound-Based Adjuvants: MyD88-Dependent Signaling

This compound-based adjuvants, particularly in oil-in-water emulsions like MF59, primarily activate the innate immune system through a MyD88-dependent pathway. This activation is largely independent of Toll-like receptors (TLRs). The emulsion particles are taken up by antigen-presenting cells (APCs), leading to the release of endogenous danger signals and the production of chemokines and cytokines. This creates a localized "immunocompetent environment" that recruits and activates immune cells.

squalene_pathway cluster_APC Antigen Presenting Cell (APC) cluster_response Immune Response This compound This compound Emulsion (O/W) uptake Uptake by APC This compound->uptake myD88 MyD88 uptake->myD88 TLR-independent downstream Downstream Signaling (e.g., NF-κB activation) myD88->downstream cytokines Chemokine & Cytokine Production downstream->cytokines recruitment Immune Cell Recruitment (Monocytes, Neutrophils) cytokines->recruitment activation APC Activation & Maturation recruitment->activation antigen_presentation Enhanced Antigen Presentation activation->antigen_presentation t_cell T-Cell Priming (Th1/Th2) antigen_presentation->t_cell b_cell B-Cell Activation & Antibody Production t_cell->b_cell

This compound Adjuvant Signaling Pathway
Mineral Oil-Based Adjuvants: Depot Effect and TLR Activation

Mineral oil-based adjuvants, especially in water-in-oil formulations, exert their potent adjuvant effect through a combination of a depot effect and the induction of a strong inflammatory response. The oil emulsion traps the antigen at the injection site, leading to its slow and sustained release. This prolonged exposure to the antigen enhances the immune response. Furthermore, components of mineral oil can act as pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), which can be recognized by Toll-like receptors (TLRs) on APCs, leading to their activation and the initiation of an inflammatory cascade.

mineral_oil_pathway cluster_injection_site Injection Site cluster_APC Antigen Presenting Cell (APC) cluster_response Immune Response mineral_oil Mineral Oil Emulsion (W/O) depot Depot Formation (Slow Antigen Release) mineral_oil->depot inflammation Local Inflammation (DAMPs Release) mineral_oil->inflammation activation_2 APC Activation depot->activation_2 Sustained Antigen Presentation tlr TLR Activation (e.g., TLR2/4) inflammation->tlr myD88_2 MyD88 tlr->myD88_2 nfkb NF-κB Activation myD88_2->nfkb cytokines_2 Pro-inflammatory Cytokine Production nfkb->cytokines_2 recruitment_2 Strong Immune Cell Recruitment cytokines_2->recruitment_2 recruitment_2->activation_2 t_cell_2 Strong T-Cell Priming (Often Th2-biased) activation_2->t_cell_2 b_cell_2 Robust Antibody Production t_cell_2->b_cell_2

Mineral Oil Adjuvant Signaling Pathway

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are representative methodologies for key experiments cited in the comparison of this compound and mineral oil adjuvants.

Bovine Herpesvirus-1 (BHV-1) Vaccine Trial in Cattle
  • Objective: To compare the adjuvant effects of a squalane-in-water emulsion and a water-in-mineral oil emulsion on the immune response to an inactivated BHV-1 vaccine in cattle.

  • Animal Model: Healthy, BHV-1 seronegative calves.

  • Vaccine Formulations:

    • Group 1: Inactivated BHV-1 with a water-in-mineral oil adjuvant (W/O).

    • Group 2: Inactivated BHV-1 with a squalane-in-water emulsion (SL-CD/S/W).

  • Vaccination Schedule: Animals were vaccinated intramuscularly (IM) with a single dose of the respective vaccine.

  • Immunological Assays:

    • Antibody Response: Serum samples were collected at regular intervals post-vaccination to measure BHV-1 specific IgG1 and IgG2 antibody titers using an enzyme-linked immunosorbent assay (ELISA).

    • Cell-Mediated Immunity: Peripheral blood mononuclear cells (PBMCs) were isolated and stimulated with inactivated BHV-1 antigen. Lymphocyte proliferation was measured by tritium-labeled thymidine incorporation.

  • Safety Assessment: The injection site was monitored for any local reactions, such as swelling or granuloma formation.

bhv1_workflow calves BHV-1 Seronegative Calves group1 Group 1: Mineral Oil Adjuvant (W/O) calves->group1 group2 Group 2: Squalane Adjuvant (O/W) calves->group2 vaccination Intramuscular Vaccination group1->vaccination group2->vaccination sampling Blood & Serum Collection (Multiple Timepoints) vaccination->sampling safety Injection Site Monitoring vaccination->safety elisa ELISA for IgG1/IgG2 sampling->elisa lpa Lymphocyte Proliferation Assay sampling->lpa analysis Data Analysis & Comparison elisa->analysis lpa->analysis safety->analysis

Experimental Workflow for BHV-1 Vaccine Trial
SARS-CoV-2 RBD Vaccine Trial in Mice

  • Objective: To evaluate the immunogenicity of the SARS-CoV-2 Spike RBD protein formulated with an oil-in-water emulsion versus a water-in-oil emulsion containing this compound.

  • Animal Model: BALB/c mice.

  • Vaccine Formulations:

    • Group A: RBD protein with a commercial oil-in-water (O/W) adjuvant.

    • Group B: RBD protein with a proprietary water-in-oil (W/O) adjuvant containing this compound.

  • Vaccination Schedule: Mice were immunized intramuscularly at day 0 and boosted at day 21.

  • Immunological Assays:

    • Humoral Immunity: Serum was collected at days 0, 15, 30, and 45 post-immunization to measure anti-RBD IgG levels by indirect ELISA.

    • Cellular Immunity: Splenocytes were harvested at day 45 and stimulated with the RBD protein. The frequency of IFN-γ, TNF-α, and IL-2 producing CD4+ and CD8+ T cells was determined by intracellular cytokine staining and flow cytometry.

  • Safety Assessment: Histopathological analysis of major organs was performed to assess any potential toxicity.

Conclusion

Both this compound and mineral oil-based adjuvants are effective at enhancing the immune response to veterinary vaccines, but they do so through different mechanisms and with different immunological and safety outcomes.

  • This compound-based adjuvants are an excellent choice when a balanced Th1/Th2 response is desired, and a high safety profile with minimal local reactions is a priority. They are particularly suitable for vaccines in companion animals and for situations where repeated vaccinations are necessary.

  • Mineral oil-based adjuvants are highly potent and are ideal for inducing a strong and long-lasting humoral immune response, making them a valuable tool for vaccines in production animals where robust, long-term protection is paramount. However, the potential for local reactions must be considered.

The selection between this compound and mineral oil adjuvants should be made on a case-by-case basis, taking into account the target animal species, the nature of the antigen, the desired type and duration of the immune response, and the acceptable safety profile. Further research involving direct, quantitative comparisons of these adjuvants across a wider range of veterinary species and vaccine antigens will continue to refine our understanding and guide the development of the next generation of veterinary vaccines.

References

In Vitro Cytotoxicity of Squalene and its Oxidized Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the cytotoxicity of squalene and its oxidized derivatives, primarily focusing on this compound monohydroperoxide (SQOOH). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in understanding the differential effects of these compounds on cell viability and cellular pathways.

Executive Summary

This compound, a naturally occurring triterpene and a key component of human sebum, is widely recognized for its emollient and antioxidant properties. In its unoxidized form, this compound exhibits low cytotoxicity and can even be cytoprotective in certain contexts. However, upon exposure to environmental stressors such as UV radiation, this compound readily oxidizes to form various derivatives, most notably this compound monohydroperoxides (SQOOH). These oxidized forms have been demonstrated to be cytotoxic, pro-inflammatory, and comedogenic, playing a significant role in various skin conditions. This guide delves into the in vitro evidence comparing the cytotoxic profiles of this compound and its oxidized counterparts, details the experimental methodologies used for their evaluation, and illustrates the key signaling pathways involved in their cytotoxic action.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxicity data of this compound and its oxidized derivatives on human keratinocytes (HaCaT cells). The data clearly indicates that while this compound itself has a minimal effect on cell viability, its oxidized forms, particularly the secondary oxidation product, exhibit significant cytotoxicity.

CompoundConcentrationCell LineAssay% Cell Viability (approx.)Reference
This compound (SQ)50 µMHaCaTMTT~100%[1]
This compound Monohydroperoxide Isomers (SQOOH mix)50 µMHaCaTMTT~75%[1]
2-OOH-3-(1,2-dioxane)-SQ (Secondary Oxidation Product)50 µMHaCaTMTT~50%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

Human epidermal keratinocytes (NHEK) or immortalized human keratinocytes (HaCaT) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound and its Oxidized Derivatives

This compound is typically dissolved in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) to prepare stock solutions. This compound monohydroperoxide (SQOOH) can be prepared by irradiating this compound with UV-A light. The resulting mixture of SQOOH isomers can be purified using high-performance liquid chromatography (HPLC).

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or its oxidized derivatives for a specified period (e.g., 24 hours).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.

  • Procedure:

    • Seed cells in a 96-well plate and treat them with the test compounds as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HaCaT, NHEK) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (this compound, SQOOH) treatment Treatment with Compounds compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Release Assay treatment->ldh_assay absorbance Absorbance Measurement mtt_assay->absorbance ldh_assay->absorbance calculation Calculation of % Cell Viability / Cytotoxicity absorbance->calculation

Caption: Workflow for in vitro cytotoxicity assessment of this compound and its derivatives.

Signaling Pathway of Oxidized this compound-Induced Cytotoxicity and Inflammation

G cluster_stimulus External Stimulus cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response UV UV Radiation SQ This compound UV->SQ Oxidation SQOOH Oxidized this compound (SQOOH, SqPx) SQ->SQOOH AhR AhR SQOOH->AhR EGFR EGFR SQOOH->EGFR G2A G2A SQOOH->G2A ROS Increased ROS AhR->ROS EGFR->ROS G2A->ROS NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis ROS->Apoptosis Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 CellDamage Cell Damage Cytokines->CellDamage COX2->CellDamage Apoptosis->CellDamage

Caption: Signaling pathways activated by oxidized this compound leading to cytotoxicity.

Conclusion

The in vitro evidence strongly supports a clear distinction between the cytotoxic profiles of this compound and its oxidized derivatives. While this compound is biocompatible and generally non-toxic to skin cells, its oxidation products, particularly this compound monohydroperoxide and its secondary derivatives, are demonstrably cytotoxic. This cytotoxicity is mediated through the induction of oxidative stress and pro-inflammatory signaling pathways. These findings are critical for researchers in the fields of dermatology, cosmetology, and drug development, as they underscore the importance of preventing this compound oxidation in topical formulations and highlight the potential role of oxidized this compound in the pathophysiology of various skin disorders. Further research into the specific effects of different SQOOH isomers and the development of targeted antioxidant strategies are warranted.

References

A Comparative Guide: HPLC-UV vs. GC-MS for Accurate Squalene Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of squalene, a vital lipid intermediate in cholesterol synthesis and a common component in pharmaceutical and cosmetic formulations, is paramount. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your specific analytical needs.

Executive Summary

Both HPLC-UV and GC-MS are powerful techniques for this compound quantification, each with its own set of advantages and limitations. GC-MS generally offers superior sensitivity and selectivity, making it ideal for complex matrices and low-level detection.[1][2][3] HPLC-UV, on the other hand, is a more straightforward and often faster method, well-suited for routine analysis of less complex samples where high sensitivity is not the primary concern.[4][5] The choice between the two ultimately depends on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and available instrumentation.

Method Comparison at a Glance

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sensitivity Generally lower.Generally higher.
Selectivity Good, but can be prone to interference from co-eluting compounds with similar UV absorbance.Excellent, provides structural information for definitive identification.
Sample Preparation Often requires extraction and filtration. Saponification may be needed for complex matrices.Typically requires extraction and derivatization (silylation) to increase volatility, especially after saponification.
Speed Can be faster for simple matrices.Runtimes can be longer, especially with complex temperature programs.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Robustness Generally considered a robust and routine-friendly technique.Can be more complex to operate and maintain.

Quantitative Performance Data

The following table summarizes typical validation parameters for both HPLC-UV and GC-MS methods for this compound quantification, compiled from various studies.

Validation ParameterHPLC-UVGC-MS
Linearity (Range) 100 - 40,000 µg/L1.0 - 10 g/kg
Limit of Detection (LOD) 5.0 ng/mL - 40 µg/L0.003 g/kg - 0.50 µg/mL
Limit of Quantification (LOQ) 16.5 ng/mL0.008 g/kg
Recovery (%) 89.6 - 100.5%97 - 105%
Precision (RSD%) < 5%< 15%

Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol is a generalized procedure based on common practices.

  • Sample Preparation:

    • For liquid samples (e.g., oils), dilute with a suitable organic solvent like hexane or isopropanol.

    • For solid or semi-solid samples, perform a solvent extraction (e.g., Soxhlet with hexane).

    • If triglycerides are present in high concentrations, a saponification step may be necessary. This involves heating the sample with an ethanolic potassium hydroxide solution, followed by extraction of the unsaponifiable matter containing this compound.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile is common. A mixture of acetonitrile and tetrahydrofuran (90:10) has also been used.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection Wavelength: this compound is monitored at approximately 210-220 nm.

GC-MS Method for this compound Quantification

This protocol outlines a typical workflow for GC-MS analysis.

  • Sample Preparation:

    • Similar to HPLC, extraction with a solvent like hexane is the initial step.

    • Saponification is frequently employed to remove interfering triglycerides and concentrate the unsaponifiable fraction.

    • Derivatization: The extracted this compound is often subjected to silylation to increase its volatility and improve chromatographic peak shape. This is a critical step for GC analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, an initial temperature of 150°C, ramped to 250°C, and then to 300°C.

    • Injector: Splitless or split injection mode at a high temperature (e.g., 250°C).

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. The transfer line and ion source are maintained at high temperatures (e.g., 280°C).

Experimental Workflow Comparison

G Method Validation Workflow: HPLC-UV vs. GC-MS for this compound Quantification cluster_0 HPLC-UV Method cluster_1 GC-MS Method HPLC_Start Sample HPLC_Prep Extraction / Dilution HPLC_Start->HPLC_Prep HPLC_Sapon Saponification (Optional) HPLC_Prep->HPLC_Sapon HPLC_Filt Filtration HPLC_Sapon->HPLC_Filt HPLC_Inject HPLC-UV Analysis HPLC_Filt->HPLC_Inject HPLC_Data Data Acquisition (UV Chromatogram) HPLC_Inject->HPLC_Data HPLC_Quant Quantification HPLC_Data->HPLC_Quant GC_Start Sample GC_Prep Extraction GC_Start->GC_Prep GC_Sapon Saponification GC_Prep->GC_Sapon GC_Deriv Silylation (Derivatization) GC_Sapon->GC_Deriv GC_Inject GC-MS Analysis GC_Deriv->GC_Inject GC_Data Data Acquisition (Mass Spectrum) GC_Inject->GC_Data GC_Quant Quantification GC_Data->GC_Quant

Caption: A comparative workflow for this compound quantification using HPLC-UV and GC-MS.

Conclusion

The validation of an analytical method for this compound quantification requires careful consideration of the sample matrix and the desired analytical figures of merit. GC-MS stands out for its high sensitivity and selectivity, making it the preferred method for complex samples and trace-level analysis. However, the requirement for derivatization adds a step to the sample preparation process. HPLC-UV offers a simpler, more cost-effective, and often faster alternative for routine analysis of less complex samples where the concentration of this compound is relatively high. By understanding the strengths and weaknesses of each technique, researchers can confidently select the most appropriate method to achieve accurate and reliable this compound quantification in their specific application.

References

Safety Operating Guide

Proper Disposal Procedures for Squalene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of squalene, ensuring compliance and safety for researchers, scientists, and drug development professionals. This compound should be managed as a hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][2][3]

This compound Disposal Options

Disposal of this compound and its contaminated materials must be handled by licensed professionals. The primary methods are summarized below.

Disposal MethodDescriptionApplicable To
Controlled Incineration Destruction in a licensed chemical plant, often with flue gas scrubbing to manage emissions.[4] This is a common method for liquid organic wastes.[5]Liquid this compound waste, contaminated absorbent materials, combustible packaging.
Approved Landfill Disposal in a sanitary or authorized landfill. This is typically for solid materials or containers that have been properly treated.Punctured and decontaminated packaging, solidified this compound waste (absorbed on inert material).
Recycling/Reconditioning The original containers can be prepared for recycling. This involves a thorough cleaning process to remove all hazardous residues.Empty this compound containers.

Protocol for this compound Spill and Waste Disposal

This protocol details the step-by-step methodology for safely managing a this compound spill and preparing the resulting waste for disposal.

1. Immediate Spill Response and Personal Protective Equipment (PPE)

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.

  • Remove Ignition Sources: Eliminate all nearby sparks, open flames, or heat sources as this compound is combustible. Use non-sparking tools.

  • Wear Appropriate PPE: Before handling this compound, equip yourself with:

    • Chemical-impermeable gloves.

    • Safety goggles or eye protection.

    • Protective clothing to avoid skin contact.

2. Containment and Cleanup

  • Prevent Spread: Prevent the spill from entering drains, sewers, or waterways. This can be done by covering drains or using spill containment berms.

  • Absorb the Spill: For small laboratory spills, cover the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like sawdust.

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, leak-proof, and clearly labeled container for chemical waste.

3. Waste Storage and Disposal

  • Label Container: The waste container must be tightly closed and labeled as hazardous waste, clearly identifying the contents ("this compound waste," "Organic waste").

  • Store Safely: Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.

  • Arrange for Professional Disposal: The collected waste must be disposed of through a licensed chemical destruction plant or an approved waste disposal facility. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

4. Disposal of Empty Containers

  • Decontaminate: Empty this compound containers must be triple-rinsed with a compatible solvent. The rinsate (the cleaning liquid) must be collected and disposed of as hazardous chemical waste.

  • Render Unusable: After rinsing, puncture the container to make it unusable for other purposes.

  • Final Disposal: The cleaned and punctured container can then be offered for recycling or disposed of in a sanitary landfill, in accordance with institutional guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G cluster_start cluster_spill_procedure Spill Management cluster_container_procedure Container Management cluster_final start This compound Waste Generated spill Liquid Spill or Contaminated Material start->spill Spill container Empty this compound Container start->container Empty Container ppe 1. Wear Appropriate PPE (Gloves, Eye Protection) rinse 1. Triple-rinse container with a suitable solvent container->rinse contain 2. Contain spill with inert absorbent (e.g., sand, vermiculite) ppe->contain collect 3. Collect material in a sealed, labeled hazardous waste container contain->collect final_disposal Dispose of Hazardous Waste via Licensed Professional Service (e.g., Incineration) collect->final_disposal collect_rinsate 2. Collect rinsate as hazardous waste rinse->collect_rinsate puncture 3. Puncture container to prevent reuse collect_rinsate->puncture collect_rinsate->final_disposal dispose_container 4. Dispose of container via recycling or approved landfill puncture->dispose_container

References

Personal protective equipment for handling Squalene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Squalene in a laboratory setting, including detailed operational procedures and disposal plans to ensure a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The recommended PPE is based on a thorough risk assessment of the procedures to be performed.

Eye and Face Protection:

  • Always wear safety glasses with side shields.[1]

  • If there is a risk of splashing, chemical goggles should be worn.[1][2]

  • In situations with a higher potential for splashing, a full-face shield used in conjunction with chemical goggles offers maximum protection.[3][4]

Skin Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Suitable materials include nitrile or PVC. It is important to select gloves that have been tested according to relevant standards (e.g., EN 374 in Europe, US F739). Always inspect gloves for any signs of degradation or puncture before use and replace them immediately if they are contaminated.

  • Lab Coat: A standard lab coat should be worn to protect street clothing. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls are recommended.

  • Footwear: Wear closed-toe shoes; safety footwear or rubber boots are advisable when handling larger quantities.

Respiratory Protection:

  • Work in a well-ventilated area to minimize the inhalation of vapors.

  • If ventilation is inadequate or if there is a potential for generating aerosols or mists, a NIOSH-certified respirator with an appropriate filter for organic vapors should be used. The specific type of respirator will depend on the concentration of this compound in the air.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValue
CAS Number 111-02-4
Molecular Formula C30H50
Molecular Weight 410.72 g/mol
Appearance Clear, slightly yellow liquid
Odor Faint or odorless
Melting Point -75 °C / -103 °F
Boiling Point 285 °C / 545 °F @ 25 mmHg
Flash Point > 112 °C / > 233.6 °F
Specific Gravity 0.855
Solubility Insoluble in water

Handling and Storage Procedures

Handling:

  • Avoid all personal contact, including inhalation of vapors or mists.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Prevent the concentration of vapors in low-lying areas and sumps.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling.

  • Launder contaminated clothing separately before reuse.

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Protect containers from physical damage and check regularly for leaks.

Spill Management Workflow

In the event of a this compound spill, a systematic approach is necessary to ensure safety and proper cleanup. The following diagram illustrates the logical workflow for managing a spill.

Spill_Management_Workflow This compound Spill Management Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe ventilate Increase Ventilation (Open windows, use fume hood) ppe->ventilate contain Contain Spill with Inert Absorbent Material (Sand, earth, vermiculite) ventilate->contain collect Collect Absorbed Material into a Labeled Container contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste as Hazardous Material clean->dispose end Spill Managed dispose->end

Caption: Workflow for handling a this compound spill.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations.

  • Waste Collection: Collect this compound waste and contaminated materials (e.g., absorbent materials from a spill, used gloves) in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste through a licensed chemical waste disposal company. Do not pour this compound down the drain or dispose of it with general laboratory trash.

  • Contaminated Containers: Empty containers may retain product residues (vapors, liquid) and should be treated as hazardous waste. Observe all warnings and precautions listed for the product when handling empty containers.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe working environment when handling this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Squalene
Reactant of Route 2
Reactant of Route 2
Squalene

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